(S)-Styrene oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-phenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVMTVKBNGEAK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174865 | |
| Record name | Styrene oxide, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | (S)-Styrene oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19138 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
20780-54-5 | |
| Record name | (S)-Styrene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Styrene oxide, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Styrene oxide, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STYRENE OXIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV5P894C84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (S)-Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
(S)-Styrene oxide is a valuable chiral building block in organic synthesis, particularly for the pharmaceutical industry. Its role as a precursor to enantiomerically pure active pharmaceutical ingredients (APIs) makes its efficient and selective synthesis a critical area of research. This technical guide provides an in-depth overview of the primary synthetic routes to this compound and the analytical techniques employed for its characterization.
Synthesis of this compound
The stereoselective synthesis of this compound can be broadly categorized into two main strategies: asymmetric epoxidation of styrene (B11656) and kinetic resolution of racemic styrene oxide. More recently, biocatalytic methods have emerged as powerful alternatives, offering high selectivity under mild conditions.
Asymmetric Epoxidation of Styrene
Asymmetric epoxidation involves the direct conversion of the achiral olefin, styrene, into the chiral epoxide using a chiral catalyst.
The Jacobsen-Katsuki epoxidation is a well-established method for the enantioselective epoxidation of unfunctionalized olefins, including styrene.[1] This reaction typically utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (B82951) (bleach).[2][3] The dissymmetry of the chiral salen ligand effectively controls the facial selectivity of the oxygen atom transfer to the double bond, leading to high enantiomeric excess (ee).[4]
Enzymatic Epoxidation using Styrene Monooxygenase (SMO)
Biocatalysis offers a green and highly selective route to this compound. Styrene monooxygenase (SMO), a two-component flavoprotein, catalyzes the NADH and FAD-dependent enantioselective epoxidation of styrene to this compound with excellent enantiomeric excess, often exceeding 99%.[5][6] This process is typically carried out using whole-cell biocatalysts, such as recombinant E. coli or Pseudomonas species expressing the SMO genes (styA and styB).[7][8]
Kinetic Resolution of Racemic Styrene Oxide
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer.
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. In the kinetic resolution of racemic styrene oxide, a chiral EH selectively hydrolyzes the (R)-enantiomer, leaving behind the desired this compound in high enantiomeric purity.[9][10] Epoxide hydrolase from Aspergillus niger is commonly used for this purpose and can be immobilized to improve its reusability and stability.[9][10] This method can achieve high enantiomeric excess (>99%) for the remaining this compound with a theoretical maximum yield of 50%.[9][10]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound. The primary analytical techniques employed are detailed below.
Spectroscopic and Analytical Data
| Parameter | Method | Typical Values for this compound |
| ¹H NMR (CDCl₃) | NMR Spectroscopy | δ 7.28 (m, 5H, Ar-H), 3.82 (dd, J=2.6, 4.1 Hz, 1H, CH), 3.09 (dd, J=4.1, 5.5 Hz, 1H, CH₂), 2.76 (dd, J=2.6, 5.5 Hz, 1H, CH₂)[7] |
| ¹³C NMR (CDCl₃) | NMR Spectroscopy | δ 137.9, 128.5, 128.1, 125.5, 52.2, 51.1 |
| Enantiomeric Excess (ee) | Chiral HPLC | >99% achievable with enzymatic methods[6][9] |
| Specific Rotation [α]D | Polarimetry | -33° (neat) |
| Mass Spectrum (EI) | Mass Spectrometry | m/z (%): 120 (M⁺, 36), 119 (21), 91 (100), 90 (35), 89 (27), 65 (15), 63 (10), 51 (9) |
Experimental Protocols
Protocol 1: Jacobsen-Katsuki Epoxidation of Styrene
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Styrene
-
Dichloromethane (B109758) (CH₂Cl₂)
-
4-Phenylpyridine (B135609) N-oxide (optional co-catalyst)
-
Commercial bleach (sodium hypochlorite solution, buffered to pH ~11)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add Jacobsen's catalyst (1-2 mol%) and dichloromethane.
-
Add 4-phenylpyridine N-oxide (0.2-0.5 equivalents relative to the catalyst), if used.
-
Cool the mixture to 0 °C in an ice bath and add freshly distilled styrene (1 equivalent).
-
Slowly add the buffered bleach solution (1.5-2.0 equivalents) dropwise with vigorous stirring over 2-3 hours, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC or GC. Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield this compound.
Protocol 2: Enzymatic Kinetic Resolution of Racemic Styrene Oxide
Materials:
-
Racemic styrene oxide
-
Immobilized epoxide hydrolase from Aspergillus niger
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
n-Hexanol (for biphasic system)
-
Ethyl acetate
Procedure:
-
Prepare a biphasic system by mixing equal volumes of phosphate buffer and n-hexanol in a reaction vessel.
-
Add racemic styrene oxide to the organic phase to a final concentration of, for example, 1 M (120 g/L).[11]
-
Add the immobilized epoxide hydrolase to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 25-40 °C).[9][11]
-
Monitor the reaction progress by taking samples from the organic phase and analyzing the enantiomeric excess of the remaining styrene oxide by chiral HPLC.
-
Once the reaction has reached approximately 50% conversion (indicated by the ee of the remaining epoxide approaching >99%), stop the reaction by filtering off the immobilized enzyme.
-
Separate the organic phase, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the enantioenriched this compound. Further purification can be achieved by distillation if necessary.[12]
Protocol 3: Whole-Cell Biocatalytic Epoxidation of Styrene
Materials:
-
Recombinant E. coli or Pseudomonas putida cells expressing styrene monooxygenase (SMO).
-
Growth medium (e.g., LB or a defined mineral medium)
-
Inducer for gene expression (e.g., IPTG)
-
Phosphate buffer (e.g., 200 mM, pH 8.0)
-
Glucose (as a carbon and energy source for cofactor regeneration)
-
Styrene
-
An organic solvent for a biphasic system (e.g., n-heptane or bis(2-ethylhexyl) phthalate)
Procedure:
-
Cultivate the recombinant cells in the appropriate growth medium. Induce the expression of the SMO enzyme at the optimal point in the growth phase.
-
Harvest the cells by centrifugation and resuspend them in the reaction buffer to a desired cell density.
-
Set up a biphasic reaction system in a bioreactor or shake flask with the cell suspension and the organic solvent (e.g., 1:1 v/v).[5]
-
Add glucose to the aqueous phase to support cofactor regeneration.
-
Add styrene to the organic phase (e.g., 26 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation.
-
Monitor the formation of this compound in the organic phase by GC or HPLC.
-
Upon completion, separate the organic phase. The product can be purified by removing the solvent and, if necessary, by flash chromatography or distillation.
Visualizations
Experimental Workflow for this compound Synthesis and Characterization
References
- 1. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. A Chimeric Styrene Monooxygenase with Increased Efficiency in Asymmetric Biocatalytic Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards a Biocatalyst for this compound Production: Characterization of the Styrene Degradation Pathway of Pseudomonas sp. Strain VLB120 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new biocatalyst for production of optically pure aryl epoxides by styrene monooxygenase from Pseudomonas fluorescens ST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic resolution of racemic styrene oxide at a high concentration by recombinant Aspergillus usamii epoxide hydrolase in an n-hexanol/buffer biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
physical and chemical properties of (S)-Styrene oxide
For Researchers, Scientists, and Drug Development Professionals
(S)-Styrene oxide, a chiral epoxide, is a critical building block in modern organic synthesis, particularly in the pharmaceutical industry. Its stereospecific nature and the reactivity of its oxirane ring make it an invaluable intermediate for the synthesis of complex, enantiomerically pure molecules. This guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols and relevant metabolic pathways.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below, providing a critical resource for its application in research and development.
Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₈O | [1][2] |
| Molecular Weight | 120.15 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
| Density | ~1.051 g/mL at 25 °C | [1][4][5] |
| Boiling Point | 192-194 °C | [1][4][5] |
| Melting Point | -37 °C | [6][7][8] |
| Refractive Index (n20/D) | ~1.535 | [4][5] |
| Specific Rotation ([α]20/D) | -33° to -34° (neat) | [3][5] |
| Solubility | Slightly soluble in water; soluble in most organic solvents.[6][7][9] | |
| Vapor Pressure | 0.3 mmHg at 68°F | [10] |
| Vapor Density | 4.14 (Air = 1) | [7][10] |
| Flash Point | 175 °F (79.4 °C) | [1][10] |
Chemical Properties and Identification of this compound
| Property | Value | References |
| Chemical Name | (2S)-2-Phenyloxirane | [2] |
| Synonyms | (S)-(-)-Epoxystyrene, (S)-Phenyloxirane, (S)-Styryl oxide | [1] |
| CAS Number | 20780-54-5 | [1][4] |
| Chirality | (S)-enantiomer | [4] |
| Reactivity | The epoxide ring is susceptible to nucleophilic attack, leading to regioselective ring-opening. It can also undergo polymerization.[4][7] | |
| Optical Purity (ee) | Commercially available with ee ≥ 98% | [5] |
Metabolic Pathway of Styrene (B11656) Oxide
Styrene, a precursor to styrene oxide, is metabolized in the body primarily by cytochrome P450 enzymes to form styrene oxide.[6] This epoxide is a reactive intermediate and is subsequently detoxified by the enzyme epoxide hydrolase, which catalyzes its hydrolysis to styrene glycol.[6][7]
Caption: Metabolic conversion of styrene to this compound and its subsequent detoxification.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, critical for its practical application in a laboratory setting.
Enantioselective Synthesis: Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a reliable method for the enantioselective synthesis of epoxides from unfunctionalized alkenes, such as styrene.
Materials:
-
Styrene
-
(R,R)-Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)
-
Sodium hypochlorite (B82951) (NaOCl, commercial bleach)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
4-Phenylpyridine (B135609) N-oxide (optional co-catalyst)
-
pH 11.3 buffer (e.g., 0.05 M Na₂HPO₄ adjusted with NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add styrene (1.0 equiv) and dichloromethane.
-
Add the (R,R)-Jacobsen's catalyst (0.02-0.05 equiv) and, if used, the 4-phenylpyridine N-oxide co-catalyst (0.25 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the buffered sodium hypochlorite solution (1.5 equiv) dropwise over 1-2 hours with vigorous stirring.
-
Allow the reaction to stir at 0 °C until the styrene has been consumed, as monitored by TLC or GC analysis.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution in vacuo to yield the crude this compound.
Purification: Flash Column Chromatography
Purification of the crude this compound is typically achieved by flash column chromatography.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column in a suitable solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Analysis: Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination
The enantiomeric excess of the synthesized this compound can be determined using chiral gas chromatography.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A column coated with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEXse), is effective for separating the enantiomers of styrene oxide.[11]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: A suitable temperature program should be developed to achieve baseline separation of the two enantiomers. For example, an initial temperature of 60 °C held for 1 minute, followed by a ramp of 5 °C/min to 120 °C.
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Record the chromatogram. The two enantiomers will appear as separate peaks.
-
Integrate the peak areas for the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Experimental Workflow
The general workflow for the synthesis and analysis of this compound is depicted below.
Caption: A typical experimental workflow for producing and verifying this compound.
Chemical Reactivity and Applications
The primary utility of this compound lies in the regioselective ring-opening of the epoxide by various nucleophiles.[4] This reactivity allows for the introduction of a wide range of functional groups with stereocontrol, making it a cornerstone in the synthesis of chiral pharmaceuticals and other fine chemicals.[3][12] The attack of a nucleophile can occur at either the benzylic or the terminal carbon of the epoxide ring, and the regioselectivity can often be controlled by the choice of nucleophile, catalyst, and reaction conditions. This versatility makes this compound a powerful tool for medicinal chemists and researchers in drug development.
References
- 1. Multistate reactivity in styrene epoxidation by compound I of cytochrome p450: mechanisms of products and side products formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Epoxidation of styrene by human cyt P450 1A2 by thin film electrolysis and peroxide activation compared to solution reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hepatic and extrahepatic metabolism of 14C-styrene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epoxide hydrase and glutathione S-transferase activities with selected alkene and adrene oxides in several marine species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds [frontiersin.org]
- 11. gcms.cz [gcms.cz]
- 12. Kinetic resolution of racemic styrene oxide at a high concentration by recombinant Aspergillus usamii epoxide hydrolase in an n-hexanol/buffer biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Styrene Oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-Styrene oxide, a pivotal chiral building block in modern organic synthesis. This document outlines its core physicochemical properties, details experimental protocols for its preparation, and illustrates key biochemical pathways in which it is involved.
Core Properties of this compound
This compound, also known by its IUPAC name (2S)-2-phenyloxirane, is a chiral epoxide widely utilized for its versatile reactivity in creating complex, enantiomerically pure molecules.[1][2] Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where stereochemistry is critical for biological activity.[1][2]
| Property | Value |
| CAS Number | 20780-54-5 |
| Molecular Formula | C₈H₈O |
| Molecular Weight | 120.15 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Density | ~1.051 g/mL at 25 °C |
| Boiling Point | 192-194 °C (lit.) |
| Refractive Index | n20/D ~1.535 (lit.) |
| Optical Rotation | [α]20/D -33° to -34° (neat) |
| Synonyms | (S)-(-)-Phenyloxirane, (S)-1,2-Epoxyethylbenzene |
Experimental Protocols
The synthesis of enantiomerically pure this compound is crucial for its application as a chiral intermediate. One of the most effective methods is the kinetic resolution of racemic styrene (B11656) oxide using enzymatic hydrolysis. Below is a representative protocol based on this approach.
Enzymatic Kinetic Resolution of Racemic Styrene Oxide
This protocol describes the enantioselective hydrolysis of racemic styrene oxide, where one enantiomer is preferentially hydrolyzed, leaving the desired this compound in high enantiomeric excess.
Materials:
-
Racemic styrene oxide
-
Recombinant E. coli expressing a suitable epoxide hydrolase (EH)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Organic solvent (e.g., isooctane)
-
Sodium chloride
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (magnetic stirrer, separatory funnel, rotary evaporator)
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a biphasic system consisting of an aqueous buffer solution and an organic solvent (e.g., a 1:1 v/v ratio of phosphate buffer to isooctane).
-
Enzyme Addition: Add the whole-cell biocatalyst (recombinant E. coli expressing the epoxide hydrolase) to the aqueous phase.
-
Substrate Addition: Dissolve the racemic styrene oxide in the organic phase to a desired concentration (e.g., 50 mM).
-
Reaction: Vigorously stir the biphasic mixture at a controlled temperature (e.g., 30°C) to facilitate the enzymatic reaction. The epoxide hydrolase will selectively hydrolyze the (R)-enantiomer of styrene oxide to (R)-styrene glycol, which will predominantly partition into the aqueous phase.
-
Monitoring: Periodically take samples from the organic phase and analyze the enantiomeric excess of the remaining styrene oxide using chiral GC or HPLC.
-
Work-up: Once the desired enantiomeric excess is achieved (typically >99% ee for the (S)-enantiomer), stop the reaction. Separate the organic layer from the aqueous layer using a separatory funnel.
-
Purification: Wash the organic layer with brine (saturated NaCl solution) to remove any residual aqueous phase. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Analysis: Confirm the purity and determine the final enantiomeric excess of the product using chiral GC or HPLC.
Signaling and Metabolic Pathways
This compound is a key intermediate in several biochemical pathways, both in microbial degradation and in mammalian metabolism.
Microbial Degradation of Styrene
Several bacterial strains, particularly from the genus Pseudomonas, can degrade styrene via a side-chain oxygenation pathway.[3][4] In this pathway, styrene monooxygenase (SMO) catalyzes the epoxidation of styrene to produce this compound with high enantiomeric excess (>99%).[3][5] The resulting this compound is then isomerized to phenylacetaldehyde (B1677652) by styrene oxide isomerase (SOI).[4]
Caption: Microbial degradation pathway of styrene to this compound.
Mammalian Metabolism of Styrene
In mammals, styrene is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1.[6][7] This oxidation reaction forms styrene-7,8-oxide (a racemic mixture of (R)- and this compound).[6][8] This epoxide is a reactive intermediate that can be detoxified by epoxide hydrolase, which catalyzes its hydrolysis to the less toxic styrene glycol.[7]
Caption: Metabolic pathway of styrene in mammals via cytochrome P450.
Experimental Workflow: Biocatalytic Production
The workflow for the biocatalytic production of this compound involves several key stages, from the cultivation of the biocatalyst to the final analysis of the purified product. This process is designed to achieve high yield and enantiomeric purity.
Caption: Workflow for the biocatalytic production of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Towards a Biocatalyst for this compound Production: Characterization of the Styrene Degradation Pathway of Pseudomonas sp. Strain VLB120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards a biocatalyst for this compound production: characterization of the styrene degradation pathway of Pseudomonas sp. strain VLB120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of (S)-Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Styrene oxide, the levorotatory enantiomer of styrene (B11656) oxide, is a significant chiral intermediate in organic synthesis and a primary metabolite of styrene, a widely used industrial chemical. Its biological activities are of considerable interest due to its potential toxicity and its role in the enantioselective effects of styrene exposure. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its metabolism, genotoxicity, and the signaling pathways it modulates. The information presented herein is intended to support research and development efforts in toxicology, pharmacology, and drug development.
Metabolism of this compound
This compound is primarily metabolized in mammals through two main enzymatic pathways: hydrolysis by microsomal epoxide hydrolase (mEH) and conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases (GSTs). These pathways are critical in determining the detoxification and potential toxicity of this compound.
Microsomal Epoxide Hydrolase (mEH)
Microsomal epoxide hydrolase catalyzes the conversion of this compound to (S)-styrene glycol. This reaction is a key detoxification step. The enzymatic kinetics of this process exhibit enantioselectivity.
Table 1: Kinetic Parameters for the Hydrolysis of Styrene Oxide Enantiomers by Epoxide Hydrolase
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | Reference |
| Human Liver Microsomes | This compound | ~6000 | ~5 x V_max_ of (R)-SO | [1] |
| Human Liver Microsomes | (R)-Styrene Oxide | ~1000 | Lower than (S)-SO | [1] |
| Agrobacterium radiobacter AD1 Epoxide Hydrolase | This compound | - | k_cat_ = 10.5 s⁻¹ | [2] |
| Agrobacterium radiobacter AD1 Epoxide Hydrolase | (R)-Styrene Oxide | - | k_cat_ = 3.8 s⁻¹ | [2] |
Glutathione S-Transferases (GSTs)
Glutathione S-transferases catalyze the conjugation of this compound with glutathione, another major detoxification pathway. This reaction also displays enantioselectivity, with different GST isozymes showing varying preferences for the (S)- and (R)-enantiomers.
Table 2: Kinetic Parameters for the Glutathione Conjugation of Styrene Oxide Enantiomers
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference |
| Human Liver Cytosol | Racemic Styrene Oxide | 4.9 ± 0.4 | 21.9 ± 7.9 nmol/min/mg | - | [3] |
| Gordonia rubripertincta CWB2 (GrStyI) | This compound | 0.079 ± 0.037 | 0.128 ± 0.008 | 36 ± 2 | [4] |
| Gordonia rubripertincta CWB2 (GrStyI) | (R)-Styrene Oxide | 1.271 ± 0.27 | 0.073 ± 0.012 | 10 ± 2 | [4] |
Metabolic Pathway of this compound
Genotoxicity of this compound
This compound is a known genotoxic agent, capable of covalently binding to DNA to form adducts, which can lead to mutations and potentially cancer. The (R)-enantiomer is generally considered more mutagenic than the (S)-enantiomer.
DNA Adduct Formation
This compound reacts with nucleophilic sites on DNA bases, primarily with guanine. The formation of these adducts is a critical initiating event in its genotoxicity.
Table 3: Quantitative Data on Styrene Oxide-Induced DNA Adducts
| Parameter | Value | System | Reference |
| Adduct Formation Ratio | 3.6 adducts per 1000 nucleotides | Calf Thymus DNA (in vitro) | [5] |
| Genotoxic Potency | 37 rad/mMh | Human Leucocytes (in vitro) | [6] |
Mutagenicity
This compound has been shown to be mutagenic in various in vitro test systems, including the Ames test.
Table 4: Summary of Mutagenicity Data for Styrene Oxide
| Assay | Test System | Result | Reference |
| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium | Positive | [7] |
| In vitro Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | Positive | [7] |
| In vitro Chromosome Aberration Test | Mammalian cells | Positive | [7] |
Cellular and Signaling Pathways Affected by this compound
This compound can induce cellular stress, leading to the activation of various signaling pathways, including those involved in apoptosis and the heat shock response.
Cytotoxicity
The cytotoxic effects of this compound have been observed in various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity.
Table 5: Cytotoxicity of Styrene Oxide in a Neuronal Cell Line
| Cell Line | Compound | IC50 | Exposure Time | Reference |
| PC12 | Styrene Oxide | ~0.8 mM | 48 h |
Note: Data for this compound specifically in common researcher cell lines like HepG2 and A549 is limited in publicly available literature. The provided data is for racemic styrene oxide.
Apoptotic Signaling Pathway
This compound can induce apoptosis, or programmed cell death. This process involves the activation of a cascade of signaling molecules, including caspases and members of the Bcl-2 family.
Apoptotic Signaling Pathway Induced by this compound
Stress Response Pathways
Exposure to this compound can induce cellular stress, leading to the activation of protective mechanisms such as the heat shock response and oxidative stress pathways.
Stress Response Pathways Activated by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of styrene to styrene oxide in hepatocytes and subcellular fractions of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Requirement of activation of JNK and p38 for environmental stress-induced erythroid differentiation and apoptosis and of inhibition of ERK for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Functional Properties of Activator Protein-1 in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Styrene Oxide: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Styrene oxide, a chiral epoxide, is a critical building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its stereospecific nature makes it an invaluable intermediate for the enantioselective synthesis of complex molecules. This technical guide provides an in-depth exploration of the discovery and history of this compound, a detailed examination of its synthetic methodologies with comparative data, and a review of its applications. Experimental protocols for key synthetic transformations and visualizations of metabolic and synthetic pathways are included to offer a comprehensive resource for researchers and professionals in drug development.
Discovery and History
The history of styrene (B11656) oxide is intrinsically linked to the discovery of styrene itself. In 1839, the German apothecary Eduard Simon isolated a substance from the resin of the Oriental sweet gum tree, which he named "styrol." He observed that over time, this styrol thickened into a gelatinous substance he mistakenly identified as "styrol oxide," marking an early, albeit inaccurate, association with an oxidized form of styrene.[1] The actual synthesis of racemic styrene oxide was later achieved through methods like the epoxidation of styrene with peroxybenzoic acid, a reaction known as the Prilezhaev reaction.[2]
The significance of individual enantiomers of styrene oxide, (R)- and this compound, emerged with the understanding of stereochemistry in biological systems. It was discovered that styrene is metabolized in vivo by cytochrome P450 enzymes to styrene oxide.[2] Notably, the enantioselectivity of this metabolic process differs between species, with rats preferentially forming this compound, while mice produce the (R)-enantiomer in greater amounts.[2][3] This stereochemical difference is crucial, as the enantiomers exhibit different toxicokinetics and toxicities; for instance, the (R)-enantiomer of styrene oxide is generally considered more toxic than the (S)-enantiomer.[2]
The demand for enantiomerically pure this compound as a chiral building block for synthesizing enantiopure pharmaceuticals and other fine chemicals drove the development of asymmetric synthetic methods.[4] Early approaches focused on the kinetic resolution of racemic styrene oxide, where one enantiomer is selectively reacted away, leaving the other enriched.[4] The development of catalytic, enantioselective epoxidation methods, such as the Jacobsen-Katsuki epoxidation, marked a significant milestone, enabling the direct synthesis of enantioenriched epoxides from prochiral olefins like styrene.[5]
Synthetic Methodologies
The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: kinetic resolution of racemic styrene oxide and asymmetric epoxidation of styrene.
Kinetic Resolution
Kinetic resolution separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.
Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. By using an epoxide hydrolase that selectively hydrolyzes one enantiomer, the other can be isolated with high enantiomeric purity.
-
Method: The kinetic resolution of racemic styrene oxide using an immobilized epoxide hydrolase from Aspergillus niger. The (R)-enantiomer is preferentially hydrolyzed to (R)-1-phenyl-1,2-ethanediol, leaving behind enantioenriched this compound.[6]
Asymmetric Epoxidation
Asymmetric epoxidation involves the direct conversion of styrene into this compound using a chiral catalyst.
Certain microorganisms contain enzymes, such as styrene monooxygenases, that can enantioselectively epoxidize styrene.
-
Method: Recombinant E. coli expressing the styrene monooxygenase from Pseudomonas sp. can catalyze the formation of this compound from styrene with excellent enantioselectivity.[7]
Transition metal complexes with chiral ligands are effective catalysts for the asymmetric epoxidation of olefins. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a prominent example.
-
Method: The epoxidation of styrene using a Jacobsen-type catalyst can be tuned to produce either the (R)- or (S)-enantiomer with high enantioselectivity, depending on the chirality of the salen ligand used.
Data Presentation: Comparison of Synthetic Methods
| Method | Catalyst/Enzyme | Oxidant/Reagent | Yield of this compound | Enantiomeric Excess (ee) | Reference |
| Kinetic Resolution | |||||
| Enzymatic Hydrolysis | Immobilized Epoxide Hydrolase (Aspergillus niger) | Water | ~50% | 99% | [6] |
| Asymmetric Epoxidation | |||||
| Biocatalytic Epoxidation | Styrene Monooxygenase (Pseudomonas sp.) | O₂/NADH | High | >99% | [7] |
Experimental Protocols
Kinetic Resolution of Racemic Styrene Oxide via Enzymatic Hydrolysis
This protocol is based on the work of Yildirim et al.[6] using immobilized epoxide hydrolase from Aspergillus niger.
-
Immobilization of Epoxide Hydrolase:
-
Treat Eupergit C 250 L with ethylenediamine (B42938) to introduce primary amine groups.
-
Activate the aminated support with glutaraldehyde.
-
Immobilize the epoxide hydrolase from Aspergillus niger onto the activated support under optimized pH and temperature conditions.
-
-
Kinetic Resolution:
-
Prepare a batch reactor with a suspension of the immobilized epoxide hydrolase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5).
-
Add racemic styrene oxide to the reactor (e.g., 120 g/L).
-
Maintain the reaction at the optimal temperature (e.g., 40 °C) with stirring.
-
Monitor the reaction progress by chiral chromatography (GC or HPLC) until approximately 50% conversion is reached.
-
At this point, the unreacted epoxide will be highly enriched in the (S)-enantiomer.
-
-
Work-up and Purification:
-
Separate the immobilized enzyme by filtration for reuse.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the resulting this compound by flash chromatography or distillation.
-
Asymmetric Epoxidation of Styrene using Styrene Monooxygenase
This protocol is conceptualized based on the findings of Panke et al.[7]
-
Biocatalyst Preparation:
-
Cultivate recombinant E. coli cells carrying the genes for styrene monooxygenase (StyA/StyB) in a suitable growth medium.
-
Induce the expression of the enzyme, for instance, with IPTG.
-
Harvest the cells by centrifugation and wash them with a buffer solution.
-
-
Epoxidation Reaction:
-
Set up a two-phase reaction system consisting of an aqueous buffer phase containing the recombinant E. coli cells and an organic phase containing styrene (e.g., in n-octane).
-
Provide a source of reducing equivalents (e.g., glucose for NADH regeneration within the cells) and oxygen (by aeration).
-
Maintain the reaction at an optimal temperature and pH for the enzyme's activity.
-
Monitor the formation of this compound in the organic phase using chiral GC.
-
-
Product Isolation:
-
Separate the organic phase from the aqueous phase.
-
Remove the solvent under reduced pressure.
-
The resulting product is highly pure this compound.
-
Visualizations
Metabolic Pathway of Styrene
References
- 1. researchgate.net [researchgate.net]
- 2. Styrene oxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards a Biocatalyst for this compound Production: Characterization of the Styrene Degradation Pathway of Pseudomonas sp. Strain VLB120 - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data of (S)-Styrene oxide (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of (S)-Styrene Oxide
This guide provides a comprehensive overview of the key spectroscopic data for this compound, a vital chiral intermediate in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the protons and carbon atoms in the molecule.
¹H NMR Data
The ¹H NMR spectrum of Styrene Oxide is characterized by signals from the aromatic protons of the phenyl group and the aliphatic protons of the oxirane ring.
Table 1: ¹H NMR Spectroscopic Data for Styrene Oxide
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 7.27–7.37[1][2] | Multiplet | - | 5H | Aromatic (Ar-H) |
| 3.87[1][2] | Triplet | 4.0 | 1H | Methine (O-CH) |
| 3.16[1][2] | Doublet of Doublets (quartet-like) | 4.0 | 1H | Methylene (O-CH₂) |
| 2.81[1][2] | Doublet of Doublets (quartet-like) | 4.0 | 1H | Methylene (O-CH₂) |
Spectra acquired on a 400 MHz instrument in Chloroform-d (CDCl₃).
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 137.5 | Aromatic (Quaternary C) |
| 128.5 | Aromatic (CH) |
| 128.0 | Aromatic (CH) |
| 125.5 | Aromatic (CH) |
| 52.3 | Methine (O-CH) |
| 51.1 | Methylene (O-CH₂) |
Solvent: Chloroform-d (CDCl₃)[3].
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound confirms the presence of the epoxide ring and the aromatic system.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3000 | C-H Stretch | Aromatic |
| ~1600, ~1490, ~1450 | C=C Stretch | Aromatic Ring |
| ~1250[4] | C-O Stretch | Epoxide (ring breathing) |
| ~875[4] | C-O Stretch | Epoxide (asymmetric ring stretch) |
| ~750, ~700 | C-H Bend | Aromatic (out-of-plane) |
Data typically acquired via Attenuated Total Reflectance (ATR) FTIR.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features.
Table 4: Mass Spectrometry Data for Styrene Oxide
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 120 | 35.9 | [M]⁺ (Molecular Ion) |
| 119 | 21.2 | [M-H]⁺ |
| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion, Base Peak) |
| 90 | 34.7 | [M-CHO-H]⁺ |
| 89 | 26.8 | [M-CHO-2H]⁺ |
| 65 | 15.0 | [C₅H₅]⁺ |
| 63 | 9.7 | [C₅H₃]⁺ |
| 51 | 8.8 | [C₄H₃]⁺ |
| 39 | 10.7 | [C₃H₃]⁺ |
Data obtained by Electron Ionization (EI) Mass Spectrometry.[6]
Experimental Protocols & Workflows
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.
FTIR Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The GC will separate the analyte from the solvent and any impurities.
-
MS Analysis: The eluent from the GC column is directed into the ion source of the Mass Spectrometer. The molecules are ionized, typically using electron ionization (EI at 70 eV). The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.
Visualized Workflows and Relationships
To better illustrate the processes involved in the spectroscopic analysis of this compound, the following diagrams are provided.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Proposed mass spectrometry fragmentation pathway for Styrene Oxide.
References
(S)-Styrene Oxide: A Technical Guide to Enantiomeric Excess Determination and Enzymatic Resolution
For Researchers, Scientists, and Drug Development Professionals
(S)-Styrene oxide is a valuable chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. The control and accurate measurement of its enantiomeric purity are critical for ensuring the efficacy and safety of the final products. This technical guide provides an in-depth overview of the methods for determining the enantiomeric excess (ee) of this compound and details the enzymatic kinetic resolution of racemic styrene (B11656) oxide to produce the desired (S)-enantiomer with high purity.
Determination of Enantiomeric Excess
The enantiomeric excess of this compound is most commonly determined by chiral chromatography, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Chiral Gas Chromatography (GC)
Chiral GC offers high resolution and sensitivity for the separation of volatile enantiomers like styrene oxide. Cyclodextrin-based stationary phases are particularly effective.
Table 1: Chiral Gas Chromatography Methods for Styrene Oxide Enantiomers
| Parameter | Method 1: Direct Analysis | Method 2: Derivatization with GC-ECD |
| Column | Rt-βDEXse (30 m x 0.32 mm ID, 0.25 µm film thickness) | Serially coupled AT 1705 (non-chiral) and CP Chirasil-Dex-CB (chiral) |
| Carrier Gas | Hydrogen | Not specified |
| Injector Temperature | 200°C | Not specified |
| Detector | Flame Ionization Detector (FID) | Electron Capture Detector (ECD) |
| Detector Temperature | 220°C | Not specified |
| Oven Program | 40°C (hold 1 min) to 230°C at 2°C/min (hold 3 min)[1] | Not specified |
| Sample Preparation | Direct injection of a dilute solution in a suitable solvent (e.g., ether). | Derivatization required for enhanced sensitivity with ECD.[2] |
-
Sample Preparation: Prepare a dilute solution of the styrene oxide sample (e.g., 1 mg/mL) in a volatile, high-purity solvent such as diethyl ether.
-
GC Instrument Setup:
-
Install a chiral capillary column (e.g., Rt-βDEXse).
-
Set the injector and detector temperatures as specified in Table 1.
-
Program the oven temperature gradient.
-
Set the carrier gas flow rate (e.g., 80 cm/sec for hydrogen).[1]
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and this compound enantiomers based on their retention times (determined by injecting standards of the pure enantiomers if available, or by comparison with literature data).
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile technique that can be used for both analytical and preparative-scale separations of styrene oxide enantiomers. Polysaccharide-based chiral stationary phases are widely employed.
Table 2: Chiral HPLC Method for Styrene Oxide Enantiomers
| Parameter | Method Details |
| Column | Chiralcel OD-H, Chiralpak AD, or Chiralcel OJ |
| Mobile Phase | Typically a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:2-propanol.[3] |
| Additives | For basic compounds, 0.1% (v/v) diethylamine (B46881) may be added. For acidic compounds, 0.1% (v/v) trifluoroacetic acid can be used.[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV detector at an appropriate wavelength (e.g., 254 nm). |
-
Sample Preparation: Dissolve the styrene oxide sample in the mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved.
-
HPLC Instrument Setup:
-
Install a suitable chiral column (e.g., Chiralcel OD-H).
-
Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.
-
Set the flow rate and UV detector wavelength as specified in Table 2.
-
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample.
-
Data Analysis:
-
Identify the peaks for (R)- and this compound.
-
Integrate the peak areas.
-
Calculate the enantiomeric excess as described for the GC method.
-
Enzymatic Kinetic Resolution of Racemic Styrene Oxide
Kinetic resolution is a powerful method for obtaining enantiomerically pure compounds. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Epoxide hydrolases are particularly effective for the kinetic resolution of racemic styrene oxide to produce this compound.
Epoxide Hydrolase from Aspergillus niger
The epoxide hydrolase from Aspergillus niger has been shown to be highly effective in the kinetic resolution of racemic styrene oxide, yielding this compound with high enantiomeric excess. Immobilization of the enzyme can enhance its stability and reusability.[4]
Table 3: Kinetic Resolution of Racemic Styrene Oxide using Immobilized Aspergillus niger Epoxide Hydrolase
| Parameter | Condition |
| Enzyme | Epoxide hydrolase from Aspergillus niger |
| Immobilization Support | Eupergit C 250 L (modified with ethylenediamine (B42938) and activated with glutaraldehyde)[4] |
| Reaction Medium | Not specified, likely an aqueous buffer |
| Substrate Concentration | 120 g/L racemic styrene oxide[4] |
| pH | 6.5 (for immobilized enzyme)[4] |
| Temperature | 40°C[4] |
| Resulting this compound | ~50% yield, 99% enantiomeric excess[4] |
| Resulting (R)-1-phenyl-1,2-ethanediol | ~50% yield, 99% enantiomeric excess[4] |
-
Immobilization of Aspergillus niger Epoxide Hydrolase:
-
Treat Eupergit C 250 L with ethylenediamine to introduce primary amine groups.
-
Activate the amine-functionalized support with glutaraldehyde.
-
Immobilize the Aspergillus niger epoxide hydrolase onto the activated support under optimized conditions (e.g., appropriate buffer, pH, and temperature).[4]
-
-
Kinetic Resolution Reaction:
-
In a batch reactor, suspend the immobilized enzyme in a suitable buffer at pH 6.5.
-
Add racemic styrene oxide to the desired concentration (e.g., 120 g/L).
-
Maintain the reaction at 40°C with agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the remaining styrene oxide and the formed diol using one of the chiral chromatography methods described above.
-
-
Work-up and Product Isolation:
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the this compound from the (R)-1-phenyl-1,2-ethanediol by techniques such as column chromatography.
-
Epoxide Hydrolase from Agrobacterium radiobacter
The epoxide hydrolase from Agrobacterium radiobacter also catalyzes the enantioselective hydrolysis of styrene oxide. This enzyme exhibits a preference for the (R)-enantiomer, leading to the accumulation of this compound.[5] The catalytic mechanism involves the formation of a covalent alkyl-enzyme intermediate.[6] While detailed preparative-scale protocols are less commonly cited than for the Aspergillus niger enzyme, the kinetic parameters indicate its potential for efficient kinetic resolution.
Table 4: Kinetic Parameters of Agrobacterium radiobacter Epoxide Hydrolase for Styrene Oxide Enantiomers
| Enantiomer | kcat (s-1) |
| (R)-Styrene Oxide | 3.8[5] |
| This compound | 10.5 (after initial inhibition)[5] |
The enantioselectivity of this enzyme is more pronounced in the alkylation rates than in the hydrolysis steps.[5] Further process development could optimize its use for the production of this compound.
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using chiral GC and HPLC methods. For the production of enantiomerically pure this compound, the enzymatic kinetic resolution of racemic styrene oxide using immobilized epoxide hydrolase from Aspergillus niger is a well-documented and highly effective method, yielding the desired product with excellent enantiomeric purity. The epoxide hydrolase from Agrobacterium radiobacter also presents a viable, albeit less commonly detailed, alternative. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of chiral synthesis and drug development.
References
- 1. gcms.cz [gcms.cz]
- 2. Gas chromatography-electron capture determination of styrene-7,8-oxide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic mechanism of the enantioselective conversion of styrene oxide by epoxide hydrolase from Agrobacterium radiobacter AD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Engineering of Epoxide Hydrolase from Agrobacterium radiobacter AD1 for Enhanced Activity and Enantioselective Production of (R)-1-Phenylethane-1,2-Diol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-Styrene Oxide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
(S)-Styrene oxide and its derivatives are versatile chiral building blocks of significant interest in medicinal chemistry and materials science. Their utility stems from the reactive epoxide ring and the stereocenter, which allow for the synthesis of a wide array of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of the synthesis, applications, and biological interactions of this compound derivatives, with a focus on quantitative data and detailed experimental methodologies.
Core Concepts
This compound, also known as (S)-phenyloxirane, is an organic compound with the molecular formula C₈H₈O. The "S" designation refers to the specific stereochemical configuration at the chiral benzylic carbon atom of the oxirane ring. This chirality is a critical feature, as the biological activity of many pharmaceuticals is dependent on their stereochemistry.[1][2] The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of new chiral centers, making it an invaluable intermediate in asymmetric synthesis.[2]
Synthesis of this compound and Derivatives
The enantioselective synthesis of this compound and its analogs can be achieved through several key methodologies, broadly categorized into chemical and biocatalytic approaches.
Chemical Synthesis
Sharpless Asymmetric Epoxidation: This method is a cornerstone of asymmetric synthesis for converting primary and secondary allylic alcohols into chiral 2,3-epoxyalcohols with high enantioselectivity.[3] The reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) (Ti(OiPr)₄), a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of the DET enantiomer dictates the facial selectivity of the epoxidation.[3]
Jacobsen-Katsuki Epoxidation: This reaction is particularly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted alkenes, including styrene (B11656) derivatives.[4][5] It employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach).[5] The enantioselectivity of the Jacobsen-Katsuki epoxidation is influenced by the structure of the alkene, the nature of the axial donor ligand, and the reaction temperature.[4]
Table 1: Enantiomeric Excess (% ee) and Yields for Epoxidation of Styrene Derivatives
| Substrate | Method | Catalyst/Enzyme | Oxidant | Yield (%) | ee (%) | Reference(s) |
| Styrene | Jacobsen-Katsuki | (R,R)-Mn(salen) | NaOCl | - | 57 (R) | [6] |
| Styrene | Modified Shi Epoxidation | Fructose-derived ketone | Oxone | - | 71-85 (R) | [6] |
| Styrene | Engineered P450 | F87A/T268I/L181Q | H₂O₂ | - | 99 (R) | [6] |
| Styrene | Styrene Monooxygenase | Pseudomonas sp. VLB120 | O₂ | - | >99 (S) | [2][7] |
| o-chlorostyrene | Engineered P450 | F87A/T268I/V78A/A184L | H₂O₂ | - | 95 (R) | [6] |
| m-chlorostyrene | Engineered P450 | F87A/T268I/V78A/A184L | H₂O₂ | - | 98 (R) | [6] |
| p-chlorostyrene | Engineered P450 | F87A/T268I/V78A/A184L | H₂O₂ | - | 99 (R) | [6] |
| (Z)-β-methylstyrene | Jacobsen-Katsuki | (R,R)-Mn(salen) | NaOCl | - | 92 | [1] |
| (E)-β-methylstyrene | Jacobsen-Katsuki | (R,R)-Mn(salen) | NaOCl | - | 60 | [1] |
Note: '-' indicates data not specified in the provided search results.
Biocatalytic Synthesis
Styrene Monooxygenases (SMOs): These enzymes, found in various bacteria such as Pseudomonas species, catalyze the highly enantioselective epoxidation of styrene and its derivatives to the corresponding (S)-epoxides.[7][8] The reaction utilizes molecular oxygen and a reductase component to regenerate the FAD cofactor.[8] Whole-cell biocatalysis using recombinant microorganisms expressing SMOs is a common approach to overcome the need for cofactor regeneration.[8][9]
Epoxide Hydrolases (EHs): Kinetic resolution of racemic styrene oxide is a powerful strategy to obtain enantiomerically pure epoxides. Epoxide hydrolases selectively hydrolyze one enantiomer of the epoxide to the corresponding diol, leaving the other enantiomer unreacted and thus enriched. For example, epoxide hydrolase from Aspergillus niger can be used for the kinetic resolution of racemic styrene oxide to produce this compound with high enantiomeric excess.[10][11]
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol is a general guideline based on the principles of the Sharpless epoxidation.
-
Preparation of the Catalyst: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve L-(+)-diethyl tartrate (DET) (1.2 equiv.) in anhydrous dichloromethane (B109758) (DCM). Cool the solution to -20°C. To this, add titanium(IV) isopropoxide (1.0 equiv.) dropwise with stirring.
-
Reaction Setup: In a separate flask, dissolve the allylic alcohol substrate (1.0 equiv.) in anhydrous DCM. Add powdered 4Å molecular sieves.
-
Epoxidation: Add the substrate solution to the catalyst mixture. Cool the resulting mixture to -20°C. Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (~5.5 M, 2.0 equiv.) dropwise while maintaining the temperature at -20°C.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through a pad of Celite®, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired chiral epoxide.
Protocol 2: Enzymatic Kinetic Resolution of Racemic Styrene Oxide using Aspergillus niger Epoxide Hydrolase
This protocol describes a typical procedure for the kinetic resolution of racemic styrene oxide.
-
Enzyme Preparation: Prepare a crude extract or use a purified/immobilized form of epoxide hydrolase from Aspergillus niger.
-
Reaction Mixture: In a temperature-controlled vessel, prepare a phosphate (B84403) buffer solution (e.g., 50 mM, pH 7.0). Add the racemic styrene oxide substrate to the desired concentration (e.g., 200 mM).[12]
-
Enzymatic Reaction: Add the epoxide hydrolase preparation to the reaction mixture. Maintain the temperature at an optimal level (e.g., 40°C) with gentle agitation.[11]
-
Monitoring the Reaction: Monitor the reaction progress by periodically taking aliquots and analyzing the enantiomeric excess (ee) of the remaining styrene oxide and the formation of the diol product using chiral HPLC.
-
Work-up: When the desired ee of the this compound is reached (typically >99%), stop the reaction by extracting the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting this compound can be further purified by distillation or chromatography.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This is a general protocol for the determination of the enantiomeric purity of styrene oxide.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a chiral stationary phase (CSP) column. A common choice is a polysaccharide-based column such as CHIRALCEL® OD-H or CHIRALPAK® AD-H.[13]
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is typically used. The exact ratio will depend on the specific column and analyte and should be optimized for baseline separation of the enantiomers (e.g., n-hexane:isopropanol 95:5 v/v).[13]
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column. Record the chromatogram.
-
Calculation of ee: Identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Biological Activity and Signaling Pathways
This compound and its derivatives exhibit a range of biological activities, from potential therapeutic effects to toxicity. Their interactions with cellular components and signaling pathways are of great interest in drug development and toxicology.
Cytotoxicity
Certain derivatives of styrene oxide have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify this activity.
Table 2: IC₅₀ Values of Selected Styrene Oxide Analogs in Cancer Cell Lines
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference(s) |
| Styrene oxide | CYP2E1 Supersomes | 170 | [1] |
| 4-Vinylphenol | CYP2E1 Supersomes | 26 | [1] |
| Styrene glycol | CYP2E1 Supersomes | 36,000 | [1] |
| 9-bromo-5-styryltetrazolo[1,5-c]quinazoline | Human renal (TK10) | 0.62-7.72 | [14] |
| 9-bromo-5-(4-fluorostyryl)tetrazolo[1,5-c]quinazoline | Melanoma (UACC-62) | 0.62-7.72 | [14] |
| 5,9-bis((E)-4-fluorostyryl)tetrazolo[1,5-c]quinazoline | Breast (MCF-7) | 62 | [14] |
| Thymol-1,3,4-oxadiazole derivative 9 | Breast (MCF-7) | 1.1 | [15] |
| Thymol-1,3,4-oxadiazole derivative 10 | Breast (MCF-7) | 1.3 | [15] |
Metabolic Pathways and Toxicity
Styrene is metabolized in the body primarily by cytochrome P450 enzymes to form styrene oxide.[16] This epoxide is then detoxified by epoxide hydrolase to styrene glycol or conjugated with glutathione (B108866) by glutathione S-transferases. The balance between the formation of reactive styrene oxide and its detoxification is crucial in determining its potential toxicity. An accumulation of styrene oxide can lead to cellular damage, including genotoxicity.
Interaction with Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) Pathway: The metabolism of styrene and the resulting formation of reactive intermediates like styrene oxide can induce oxidative stress within cells. Oxidative stress is a known activator of the MAPK signaling pathways, including the p38 and JNK pathways.[17][18] Activation of these pathways can lead to various cellular responses, including inflammation, apoptosis, and cell survival.
Protein Kinase C (PKC) and Nuclear Receptors: While the direct interaction of this compound derivatives with Protein Kinase C (PKC) and nuclear receptors is not extensively documented in the readily available literature, these are important targets in drug discovery. General protocols exist for assessing the activation or inhibition of PKC and for performing receptor binding assays for nuclear receptors.[19][20][21][22][23] Future research could explore the potential of novel this compound analogs to modulate these key signaling molecules.
Experimental Workflows
Workflow for Synthesis and Chiral Analysis
The following diagram illustrates a typical workflow for the synthesis and analysis of an enantiomerically enriched styrene oxide derivative.
Workflow for Cytotoxicity Screening
This diagram outlines the steps involved in determining the IC₅₀ value of a styrene oxide derivative.
Conclusion
This compound and its derivatives are of paramount importance as chiral synthons in the development of new pharmaceuticals and advanced materials. The methodologies for their enantioselective synthesis are well-established, offering routes to a diverse range of structures. While their biological activities are still being explored, the existing data on their cytotoxicity and interaction with metabolic and stress-response pathways highlight their potential as both therapeutic agents and toxicological probes. Further research into their specific interactions with signaling molecules like PKC and nuclear receptors will undoubtedly open new avenues for drug discovery and a deeper understanding of their biological roles. This guide provides a foundational resource for researchers to navigate the synthesis, analysis, and application of this important class of chiral compounds.
References
- 1. Probing competitive enantioselective approach vectors operating in the Jacobsen-Katsuki epoxidation: a kinetic study of methyl-substituted styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards a Biocatalyst for this compound Production: Characterization of the Styrene Degradation Pathway of Pseudomonas sp. Strain VLB120 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 7. Towards a biocatalyst for this compound production: characterization of the styrene degradation pathway of Pseudomonas sp. strain VLB120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic resolution of racemic styrene oxide at a high concentration by recombinant Aspergillus usamii epoxide hydrolase in an n-hexanol/buffer biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Kinetic mechanism of the enantioselective conversion of styrene oxide by epoxide hydrolase from Agrobacterium radiobacter AD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activation of styrene to styrene oxide in hepatocytes and subcellular fractions of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polystyrene nanoparticles trigger the activation of p38 MAPK and apoptosis via inducing oxidative stress in zebrafish and macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Enzyme assays for protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
solubility of (S)-Styrene oxide in different solvents
An In-Depth Technical Guide on the Solubility of (S)-Styrene Oxide in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a chiral epoxide of significant interest in synthetic chemistry and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the known qualitative solubility characteristics and provides a detailed, adaptable experimental protocol for the precise quantitative determination of its solubility in a range of organic solvents.
Introduction to this compound
This compound, also known as (S)-phenyloxirane, is a chiral organic compound with the molecular formula C₈H₈O. It is a colorless to light yellow liquid at room temperature. The presence of a strained epoxide ring and a phenyl group makes it a versatile intermediate in the synthesis of a variety of chiral compounds, including pharmaceuticals and fine chemicals. Understanding its solubility in different solvents is critical for its application in chemical reactions, purification processes, and formulation development.
Solubility Profile of this compound
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses both a non-polar aromatic ring and a polar ether linkage within the epoxide ring, giving it a degree of amphiphilicity.
Qualitative Solubility: this compound is generally characterized as being poorly soluble in water but exhibits good solubility in a wide range of organic solvents.[1] This is attributed to the dominant non-polar character of the phenyl group and the hydrocarbon backbone.
Quantitative Solubility Data: Specific quantitative solubility data for this compound across a broad spectrum of organic solvents at various temperatures is not readily available in the surveyed literature. The table below summarizes the available data and provides an expected qualitative solubility based on solvent polarity.
| Solvent | Solvent Type | Expected Solubility | Quantitative Data (at 25 °C) |
| Water | Polar Protic | Poorly Soluble | ~3 g/L[2] |
| Methanol | Polar Protic | Soluble | Data not available |
| Ethanol | Polar Protic | Soluble | Data not available |
| Isopropanol | Polar Protic | Soluble | Data not available |
| Acetone | Polar Aprotic | Soluble | Data not available |
| Toluene | Non-polar | Soluble | Data not available |
| Hexane | Non-polar | Soluble | Data not available |
| Benzene | Non-polar | Soluble[1] | Data not available |
| Carbon Tetrachloride | Non-polar | Soluble | Data not available |
| Heptane | Non-polar | Soluble | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method followed by UV-Vis spectrophotometric analysis. This method is a reliable technique for determining thermodynamic solubility.
Materials and Equipment
-
This compound (high purity)
-
Solvents of analytical grade (e.g., methanol, ethanol, isopropanol, acetone, toluene, hexane)
-
Volumetric flasks (various sizes)
-
Glass vials with screw caps
-
Thermostatic shaking water bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Analytical balance
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
Detailed Procedure
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of this compound to a series of glass vials.
-
To each vial, add a known volume of the respective organic solvent.
-
Ensure there is an excess of the solute, which will remain undissolved.
Step 2: Equilibration
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaking water bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. The concentration of the dissolved solute will become constant at this point.
Step 3: Sample Preparation and Filtration
-
After equilibration, allow the vials to stand undisturbed in the water bath for a short period to allow the undissolved solute to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets.
Step 4: Preparation of Standard Solutions and Calibration Curve
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
Step 5: Analysis of Saturated Solution
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
Step 6: Calculation of Solubility
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted saturated solution.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
Signaling Pathways and Logical Relationships
The solubility of this compound is a physical property and does not directly involve signaling pathways. However, the logical relationship between the molecular structure of this compound and its solubility in different types of solvents can be visualized.
Caption: "Like dissolves like" principle applied to this compound.
Conclusion
While there is a scarcity of specific quantitative solubility data for this compound in the public domain, its chemical structure suggests good solubility in a wide range of common organic solvents and poor solubility in water. The provided experimental protocol offers a robust and reliable method for researchers to determine the precise solubility of this compound in solvents relevant to their work. Accurate solubility data is paramount for the successful design of synthetic routes, purification strategies, and the formulation of products containing this important chiral intermediate.
References
A Comprehensive Technical Guide to the Thermal Stability of (S)-Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability of (S)-Styrene oxide, a crucial parameter for its safe handling, storage, and application in research and pharmaceutical development. Understanding the thermal decomposition characteristics of this epoxide is paramount to preventing hazardous situations such as runaway reactions and ensuring the integrity of chemical processes.
Executive Summary
This compound is a thermally sensitive compound prone to exothermic decomposition and polymerization at elevated temperatures. While specific quantitative data for the pure (S)-enantiomer is limited in publicly available literature, information derived from studies on racemic styrene (B11656) oxide, its polymers, and related compounds indicates a significant thermal hazard above 200°C. Key decomposition products can include phenylacetaldehyde, benzaldehyde, and styrene, with the potential for runaway polymerization to form polystyrene. This guide summarizes available data, outlines relevant experimental protocols for thermal analysis, and presents the decomposition pathways.
Thermal Stability Data
| Parameter | Value/Observation | Source/Compound |
| Decomposition Temperature | Heating above 200°C presents a definite hazard. May polymerize on heating above 200°C. | Safety Data Sheets for Styrene Oxide |
| Runaway Polymerization Onset | For pure styrene, the detected adiabatic "onset" temperature for runaway polymerization is 106°C.[1] | Styrene Monomer |
| Activation Energy of Decomposition | 161.86 kJ/mol to 285.74 kJ/mol | Poly(acrylic acid–styrene oxide) copolymer[2] |
| Heat of Polymerization | Approximately 71 kJ·mol⁻¹ | Styrene Monomer[1] |
It is critical to note that the presence of impurities, such as acids, bases, or metal salts, can significantly lower the decomposition temperature and catalyze hazardous polymerization.
Thermal Decomposition Pathways
The thermal decomposition of this compound can proceed through several pathways, primarily isomerization and polymerization. The exact mechanism can be influenced by factors such as temperature, pressure, and the presence of catalysts.
A primary decomposition route involves the rearrangement of the epoxide to form phenylacetaldehyde. This isomerization is a known reaction pathway for epoxides.[3][4]
Caption: Proposed thermal decomposition pathways for this compound.
In the presence of initiators or at sufficiently high temperatures, this compound can undergo exothermic polymerization, leading to the formation of polystyrene. This process can be self-accelerating and poses a significant risk of a runaway reaction.[1][5][6] The thermal degradation of polystyrene itself can yield products such as styrene monomer, benzaldehyde, and even traces of styrene oxide.[7]
Experimental Protocols for Thermal Analysis
To assess the thermal stability of this compound and similar reactive chemicals, standardized experimental protocols are employed. The following provides an overview of the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is utilized to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a primary tool for determining the onset temperature of decomposition and the heat of reaction.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a high-pressure crucible (e.g., gold-plated stainless steel) to prevent volatilization. An empty, sealed crucible is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. A controlled atmosphere, typically an inert gas like nitrogen, is purged through the measurement cell.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 2-10 °C/min) over a defined temperature range (e.g., ambient to 350°C).
-
Data Analysis: The differential heat flow between the sample and the reference is recorded as a function of temperature. Exothermic events, such as decomposition or polymerization, are identified as peaks in the heat flow curve. The onset temperature is determined by the intersection of the baseline with the tangent of the peak's leading edge. The area under the peak is integrated to calculate the heat of decomposition (ΔHd).
Caption: Experimental workflow for DSC analysis of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which degradation and mass loss occur.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in an open TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA microbalance is tared, and the furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) through a specified temperature range.
-
Data Analysis: The sample weight is continuously recorded as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Caption: Experimental workflow for TGA of this compound.
Safety Considerations and Recommendations
Given the potential for exothermic decomposition and runaway polymerization, strict safety protocols must be followed when handling and storing this compound, particularly when heating the material.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Heating: Avoid heating this compound above ambient temperature without appropriate safety measures, such as a blast shield and continuous monitoring. When performing thermal analysis, use small sample sizes and appropriate high-pressure crucibles.
-
Scale-up: Exercise extreme caution when scaling up reactions involving this compound. A thorough hazard evaluation, including calorimetric studies, is essential to ensure adequate heat removal and prevent thermal runaway.
Conclusion
This compound should be treated as a thermally hazardous material. While specific quantitative data for the pure enantiomer is scarce, the available information strongly indicates a risk of exothermic decomposition and runaway polymerization at temperatures exceeding 200°C, and potentially lower in the presence of contaminants. The primary decomposition products are likely to include phenylacetaldehyde, with the potential for polymerization to polystyrene. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols and conduct thorough thermal hazard assessments before using this compound in any process involving elevated temperatures. The experimental protocols outlined in this guide provide a framework for such assessments.
References
- 1. Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase – Department of Biology | ETH Zurich [biol.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal degradation products of homopolymer polystyrene in air - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for (S)-Styrene Oxide: A Technical Guide
(S)-Styrene oxide, a chiral epoxide derived from styrene (B11656), is a significant intermediate in organic synthesis and a metabolite of styrene.[1] Understanding its reactivity, particularly the mechanisms of its ring-opening reactions, is crucial for applications in drug development and materials science. Quantum chemical calculations have emerged as a powerful tool to elucidate the intricate details of these reactions at a molecular level. This guide provides an in-depth overview of the application of computational chemistry to study this compound, aimed at researchers, scientists, and professionals in drug development.
Computational Methodologies
Density Functional Theory (DFT) is a predominant method for investigating the electronic structure and reactivity of styrene oxide.[2][3] The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data.
Table 1: Common Computational Methods for this compound Studies
| Method | Functional | Basis Set | Solvation Model | Application | Reference |
| DFT | M06 | 6-31+G(d,p) | SMD (Diphenyl Ether) | Regioselective ring-opening | [2] |
| DFT | ωB97X-D | Not Specified | Not Specified | CO2 cycloaddition mechanism | [3] |
| DFT | OLYP | TZ2P | Not Specified | Ring-opening under acidic/basic conditions | [4] |
| DFT | B3LYP | Not Specified | Not Specified | Catalytic oxidation of styrene | [5] |
Key Applications and Findings
Quantum chemical calculations provide valuable insights into several aspects of this compound chemistry:
1. Reaction Mechanisms and Regioselectivity of Ring-Opening Reactions:
The ring-opening of epoxides can proceed through different mechanisms (e.g., SN1, SN2) and can be influenced by catalysts and reaction conditions.[6][7] Computational studies have been instrumental in understanding the regioselectivity of these reactions.
For instance, DFT calculations have been used to investigate the regioselectivity of the ring-opening of styrene oxide in copolymerization with CO2.[2] These studies calculate the energy differences between the transition states for nucleophilic attack at the methine (α-carbon) versus the methylene (B1212753) (β-carbon) position. The results indicate that the deformation energy required for the cleavage of the C-O bond at the methine carbon is lower than at the methylene carbon, explaining the experimental observation of predominant ring-opening at the methine position.[2]
2. CO2 Cycloaddition:
The reaction of epoxides with carbon dioxide to form cyclic carbonates is a significant area of research. DFT calculations have been employed to study the mechanism of CO2 cycloaddition to styrene oxide using various catalysts.[3] These studies help in understanding the role of the catalyst and in designing more efficient catalytic systems.
3. Stereochemical Outcomes:
As this compound is a chiral molecule, the stereochemistry of its reactions is of great interest.[1][8] Computational models can predict the stereochemical outcome of reactions by analyzing the transition state structures and energy barriers for different stereoisomeric pathways.
Quantitative Data Summary
The following table summarizes representative quantitative data from computational studies on styrene oxide.
Table 2: Calculated Energy Differences in Styrene Oxide Reactions
| Reaction | Computational Method | Calculated Parameter | Value | Significance | Reference |
| Ring-opening of (R)-Styrene Oxide with (S,S)-salenCo(III) | DFT/M06/6-31+G(d,p) | ΔΔGα-β (Free energy difference between attack at methine and methylene) | -3.5 kcal/mol | Favors attack at the methine carbon | [2] |
| Ring-opening of this compound with (S,S)-salenCo(III) | DFT/M06/6-31+G(d,p) | ΔΔGα-β (Free energy difference between attack at methine and methylene) | -3.8 kcal/mol | Favors attack at the methine carbon | [2] |
Computational Protocols
A typical computational protocol for studying the reaction of this compound involves the following steps:
-
Geometry Optimization: The structures of the reactants, transition states, intermediates, and products are optimized to find the minimum energy geometries.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermochemical data such as zero-point vibrational energies and free energies.
-
Transition State Searching: Various methods, such as synchronous transit-guided quasi-Newton (STQN) or dimer methods, are used to locate the transition state structures connecting reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the found transition state correctly connects the desired reactant and product states.
-
Solvation Effects: To model reactions in solution, a continuum solvation model, such as the SMD model, is often employed in the calculations.[2]
-
Single-Point Energy Calculations: Higher-level basis sets or methods can be used to perform single-point energy calculations on the optimized geometries to obtain more accurate energy values.
Visualizations
Computational Workflow for Reaction Mechanism Analysis
Caption: A flowchart illustrating the typical computational workflow for investigating a reaction mechanism.
Generalized Ring-Opening of this compound
Caption: A diagram showing the two possible pathways for the nucleophilic ring-opening of this compound.
Conclusion
Quantum chemical calculations, particularly DFT, provide indispensable tools for a detailed understanding of the reactivity and reaction mechanisms of this compound. These computational approaches allow for the prediction of regioselectivity and stereochemistry, complementing experimental studies and guiding the design of new synthetic routes and catalysts. The continued development of computational methods promises even greater accuracy and predictive power in the study of complex chemical systems relevant to drug discovery and materials science.
References
- 1. Styrene oxide - Wikipedia [en.wikipedia.org]
- 2. cjps.org [cjps.org]
- 3. Insight into the Varying Reactivity of Different Catalysts for CO2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Alkylating potential of styrene oxide: reactions and factors involved in the alkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: The Use of (S)-Styrene Oxide in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-Styrene oxide is a valuable and versatile chiral building block in asymmetric synthesis, primarily utilized for the introduction of a specific stereocenter in the synthesis of enantiopure active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its reactivity, driven by the strained epoxide ring, allows for stereoselective ring-opening reactions with a variety of nucleophiles, leading to the formation of valuable chiral intermediates.[3] This document provides an overview of key applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Key Applications
The primary utility of this compound lies in its role as a precursor to a range of chiral molecules.[1] Key applications include:
-
Synthesis of Chiral β-Amino Alcohols: These motifs are crucial components of many pharmaceutical compounds, including beta-blockers and anti-cancer agents.[1] The regioselective ring-opening of this compound with amines provides a direct route to these important intermediates.
-
Synthesis of Chiral β-Azido Alcohols: These compounds are versatile synthetic intermediates that can be readily converted to β-amino alcohols or other nitrogen-containing chiral molecules.
-
Kinetic Resolution of Racemic Epoxides: this compound can be obtained with high enantiomeric purity through the kinetic resolution of racemic styrene (B11656) oxide, often employing enzymatic methods.[4][5][6]
Data Presentation
The following tables summarize quantitative data for key asymmetric transformations involving styrene oxide.
Table 1: Enzymatic Kinetic Resolution of Racemic Styrene Oxide
| Enzyme Source | Immobilization Support | Substrate Concentration | Yield of this compound | Enantiomeric Excess (ee) of this compound | Reference |
| Aspergillus niger Epoxide Hydrolase | Modified Eupergit C 250 L | 120 g/L | ~50% | 99% | [4] |
Table 2: Asymmetric Ring-Opening of this compound with Azide (B81097)
| Catalyst System | Nucleophile | Product | Conversion | Enantiomeric Excess (ee) | Reference |
| SfStyA (Styrene Monooxygenase) / HheE5 (Halohydrin Dehalogenase) | NaN₃ | (R)-2-azido-1-phenylethanol | >99% | >99% | [7] |
Table 3: Asymmetric Aminolysis of Styrene Oxide
| Catalyst | Amine | Product | Conversion | Selectivity | Reference |
| Sulfated Tin Oxide (2 mol%) | Aniline (B41778) | 2-phenyl-2-(phenylamino)ethanol | High | High (major regioisomer) | [8] |
| Titanosilicate molecular sieves | Aniline | 2-phenyl-2-(phenylamino)ethanol | 98% | 95% (for 2-phenyl-2-(phenylamino)ethanol) | [9] |
Experimental Protocols
Protocol 1: Preparative-Scale Kinetic Resolution of Racemic Styrene Oxide Using Immobilized Epoxide Hydrolase
This protocol is based on the work of Yildirim et al. and describes the enzymatic kinetic resolution of racemic styrene oxide to obtain enantiopure this compound.[4]
Materials:
-
Racemic styrene oxide
-
Immobilized epoxide hydrolase from Aspergillus niger on modified Eupergit C 250 L
-
Phosphate (B84403) buffer (pH 6.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A batch reactor is charged with a suspension of immobilized epoxide hydrolase in phosphate buffer (pH 6.5).
-
Racemic styrene oxide is added to the reactor to a final concentration of 120 g/L.
-
The reaction mixture is incubated at 40°C with stirring.
-
The reaction progress is monitored by chiral gas chromatography (GC) to determine the enantiomeric excess of the remaining styrene oxide.
-
Once the desired conversion (approximately 50%) is reached, the reaction is stopped.
-
The immobilized enzyme is removed by filtration.
-
The aqueous phase is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by fractional distillation to yield this compound.
Expected Outcome:
This protocol is reported to yield this compound in approximately 50% yield with an enantiomeric excess of 99%.[4] The other product, (R)-1-phenyl-1,2-ethanediol, can also be isolated from the aqueous phase.[4]
Protocol 2: Synthesis of (R)-2-azido-1-phenylethanol via Chemo-enzymatic Cascade
This protocol is based on the work of de Souza et al. and describes a one-pot, two-step chemo-enzymatic cascade for the synthesis of a chiral β-azido alcohol starting from styrene.[7] The first step involves the asymmetric epoxidation of styrene to this compound catalyzed by a styrene monooxygenase (SMO), followed by the regioselective ring-opening with sodium azide.
Materials:
-
Styrene
-
Styrene monooxygenase (SfStyA)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
1-Benzyl-1,4-dihydronicotinamide (BNAH) as a nicotinamide (B372718) coenzyme biomimetic
-
Catalase
-
Tris-SO₄ buffer (50 mM, pH 7.0)
-
Sodium azide (NaN₃)
-
Halohydrin dehalogenase (HheE5) (optional, for the β-azido alcohol isomer)
-
Dodecane (internal standard for GC analysis)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
Step 1: Enzymatic Epoxidation to this compound
-
In a reaction vessel, prepare a mixture of Tris-SO₄ buffer (pH 7.0), FAD (50 µM), catalase (650 U/mL), and SfStyA (3 µM).
-
Add a solution of styrene (5 mM) in DMSO (0.2% v/v).
-
Initiate the reaction by adding BNAH (15 mM).
-
The reaction is shaken on a thermomixer at 30°C and 900 rpm for 1 hour.
-
Monitor the formation of this compound by chiral GC-FID.
Step 2: Azide Ring-Opening
-
To the reaction mixture containing the in situ generated this compound, add sodium azide (5 mM).
-
For the synthesis of the α-azido alcohol, the reaction can proceed non-enzymatically.
-
For the synthesis of the β-azido alcohol, add a lyophilized cell-free extract of HheE5 (10 mg/mL).[7]
-
Continue shaking the reaction mixture at 30°C and 900 rpm for 15.5 hours.
-
The reaction is quenched by extraction with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and analyzed by chiral GC-FID to determine conversion and enantiomeric excess.
Expected Outcome:
This chemo-enzymatic cascade is reported to produce highly enantioenriched aromatic α-azido alcohols with up to >99% conversion.[7][10][11] The use of a halohydrin dehalogenase can afford the alternative β-azido alcohol isomer with high diastereomeric excess.[7][11]
Protocol 3: Regioselective Aminolysis of Styrene Oxide with Aniline Catalyzed by Sulfated Tin Oxide
This protocol is based on the work of Reddy et al. and describes the solvent-free synthesis of a β-amino alcohol from styrene oxide and aniline.[8]
Materials:
-
Styrene oxide (racemic or enantiopure)
-
Aniline
-
Sulfated tin oxide (STO) catalyst (2 mol%)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask, mix styrene oxide (1 mmol) and aniline (1 mmol).
-
Add the sulfated tin oxide catalyst (2 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using ethyl acetate/n-hexane (1:5) as the eluent.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture to recover the catalyst. The catalyst can be washed with diethyl ether (4 x 5 mL) and reused.
-
Wash the organic layer sequentially with water, aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Expected Outcome:
This method is reported to produce the corresponding β-amino alcohol in good to high yields with high regioselectivity, favoring the attack at the benzylic carbon of styrene oxide.[8]
Visualizations
Caption: Synthetic routes to and applications of this compound.
Caption: Workflow for enzymatic kinetic resolution.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
(S)-Styrene Oxide: A Versatile Chiral Building Block in Pharmaceutical and Agrochemical Synthesis
(S)-Styrene oxide is a valuable and versatile chiral intermediate widely employed in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other specialty chemicals. Its readily accessible epoxide ring allows for regio- and stereoselective ring-opening reactions, making it a crucial component in the construction of complex molecular architectures with defined stereochemistry. This application note provides detailed protocols and quantitative data for key synthetic transformations involving this compound, highlighting its utility for researchers, scientists, and drug development professionals.
This compound, with CAS number 20780-54-5, is a colorless to light yellow liquid. Its chirality is a key feature, making it indispensable for the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). The biological activity of many drugs is dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. This compound serves as a precursor for a range of pharmaceuticals, including anti-cancer agents, β-blockers, and anti-inflammatory drugs.[1][2]
Key Synthetic Applications and Protocols
The synthetic utility of this compound is centered around the reactivity of its epoxide ring, which is susceptible to nucleophilic attack. This allows for the introduction of various functional groups in a controlled manner, leading to the formation of chiral alcohols, amines, and other important intermediates.
Asymmetric Epoxidation of Styrene (B11656)
The direct synthesis of this compound can be achieved through the asymmetric epoxidation of styrene using chiral catalysts. This method provides a direct route to the enantiomerically pure epoxide.
Experimental Protocol: Asymmetric Epoxidation of Styrene
This protocol is adapted from a procedure utilizing a chiral ketone catalyst.
Materials:
-
Styrene
-
Chiral Ketone Catalyst
-
Dimethoxyethane (DME)
-
Potassium carbonate-acetic acid buffer (0.2 M, pH 8.0)
-
EDTA aqueous solution (4 x 10⁻⁴ M)
-
Tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu₄NHSO₄)
-
Oxone
-
Potassium carbonate (K₂CO₃)
-
Pentane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Triethylamine (Et₃N)
Procedure:
-
To a solution of styrene (0.10 mmol) and the chiral ketone catalyst (0.02 mmol) in a 5:1 (vol/vol) mixture of dimethoxyethane and dimethoxymethane (1.6 mL), add the buffer solution (1.0 mL) and tetrabutylammonium hydrogen sulfate (0.02 mmol).
-
Cool the mixture to approximately -10°C using an ice-salt bath with constant stirring.
-
Separately prepare a solution of Oxone (0.212 M in 4 x 10⁻⁴ M aqueous EDTA) and a solution of potassium carbonate (0.479 M in 4 x 10⁻⁴ M aqueous EDTA).
-
Add the Oxone and potassium carbonate solutions dropwise and separately to the reaction mixture over a period of 8 hours using a syringe pump.
-
Upon completion, quench the reaction by adding pentane.
-
Extract the mixture with pentane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (buffered with 1% Et₃N in pentane) using a pentane/ether gradient (1:0 to 10:1) to yield (R)-styrene oxide as a colorless oil. The same procedure with the opposite enantiomer of the catalyst would yield this compound.
Kinetic Resolution of Racemic Styrene Oxide
Kinetic resolution is a widely used method to obtain enantiomerically enriched this compound from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or enzyme, leaving the less reactive enantiomer in high enantiomeric excess.
Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Styrene Oxide
This protocol utilizes an immobilized epoxide hydrolase.[3]
Materials:
-
Racemic styrene oxide
-
Immobilized epoxide hydrolase (e.g., from Aspergillus niger)
-
Phosphate (B84403) buffer (pH 6.5)
Procedure:
-
Prepare a reaction mixture containing racemic styrene oxide (120 g/L) in a suitable phosphate buffer (pH 6.5).
-
Add the immobilized epoxide hydrolase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 40°C) in a batch reactor.
-
Monitor the reaction progress by periodically analyzing the enantiomeric excess of the remaining styrene oxide.
-
Once the desired enantiomeric excess is reached (typically around 50% conversion), stop the reaction.
-
Separate the unreacted this compound from the diol product and the immobilized enzyme. This compound and (R)-1-phenyl-1,2-ethanediol can be obtained with high enantiomeric excess.[3]
Synthesis of Chiral β-Amino Alcohols
The ring-opening of this compound with amines is a fundamental transformation for the synthesis of chiral β-amino alcohols, which are key structural motifs in many pharmaceuticals, including β-blockers. The regioselectivity of the ring-opening (attack at the benzylic vs. terminal carbon) can be influenced by the nature of the amine and the reaction conditions.
Experimental Protocol: Synthesis of a β-Amino Alcohol
This is a general procedure for the aminolysis of styrene oxide.
Materials:
-
This compound
-
Amine (e.g., aniline (B41778) or isopropylamine)
-
Solvent (e.g., water, or solvent-free)
-
Catalyst (optional, e.g., cyanuric chloride)
Procedure:
-
In a reaction vessel, mix this compound (1 mmol) with the amine (1 mmol).
-
If using a catalyst, add it to the mixture (e.g., 2 mol% cyanuric chloride for a solvent-free reaction).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture. For the cyanuric chloride catalyzed reaction, wash with 0.5 N HCl and extract with diethyl ether.
-
Dry the organic layer over anhydrous Na₂SO₄, evaporate the solvent, and purify the crude product by column chromatography on silica gel.
Quantitative Data
The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Asymmetric Epoxidation of Styrene Derivatives
| Substrate | Catalyst/Enzyme | Oxidant | Yield (%) | e.e. (%) | Reference |
| Styrene | Chiral Ketone 3 | Oxone | 63 | 90 (R) | [4] |
| 4-Chlorostyrene | Chiral Ketone 3 | Oxone | - | 92 (R) | [4] |
| 4-Methoxystyrene | Chiral Ketone 3 | Oxone | - | 89 (R) | [4] |
| Styrene | P450BM3 mutant | H₂O₂ | 43.8 | 99 (R) | [5] |
| Styrene | StyA monooxygenase | - | >66 | >99 (S) | [3] |
Table 2: Kinetic Resolution of Racemic Styrene Oxide
| Method | Catalyst/Enzyme | Product | Yield (%) | e.e. (%) | Reference |
| Alcoholysis (MeOH) | Chiral MOF | This compound | 83 | 5 | |
| Alcoholysis (MeOH) | Chiral MOF | (S)-2-methoxy-2-phenylethanol | 5 | 81 | |
| Hydrolysis | Immobilized Epoxide Hydrolase | This compound | ~50 | 99 | [3] |
| Hydrolysis | Immobilized Epoxide Hydrolase | (R)-1-phenyl-1,2-ethanediol | ~50 | 99 | [3] |
Table 3: Regioselective Ring-Opening of Styrene Oxide with Amines
| Amine | Catalyst | Solvent | Product Ratio (Benzylic:Terminal) | Yield (%) | Reference |
| Aniline | Cyanuric chloride | Solvent-free | - | 98 | |
| Aniline | YCl₃ | Solvent-free | 93:7 | 100 | [6] |
| Morpholine | GO/SrFe₁₂O₁₉ | Ethanol | - | 95 | [7] |
| Piperidine | GO/SrFe₁₂O₁₉ | Ethanol | - | 92 | [7] |
Applications in Drug Development
β-Blockers: Synthesis of (S)-Atenolol
(S)-Atenolol is a selective β₁ receptor antagonist used to treat cardiovascular diseases such as hypertension. While direct synthesis from this compound is not the most common route, the synthesis of its analogs relies on the principles of chiral epoxide chemistry. The synthesis of (S)-atenolol often proceeds through a chiral chlorohydrin intermediate, which can be obtained via kinetic resolution.
Caption: Logical workflow for the synthesis and action of a β-blocker like (S)-Atenolol.
The β-adrenergic signaling pathway is a key target for these drugs. In cardiac myocytes, stimulation of β-adrenergic receptors by catecholamines leads to a cascade of events that increases heart rate and contractility. β-blockers antagonize these receptors, mitigating the effects of this pathway.
Caption: The β-Adrenergic Signaling Pathway and the inhibitory action of β-blockers.
Anti-Cancer Agents: The Role of Chiral Building Blocks
This compound and its derivatives are also crucial in the synthesis of complex chiral molecules with anti-cancer properties.[2] For instance, the core structures of some taxane-based anti-cancer drugs, like Paclitaxel (Taxol®), feature complex stereochemistry that can be constructed using chiral building blocks derived from simple epoxides. The mechanism of action for Taxol involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton involved in cell division. By stabilizing microtubules, Taxol prevents their normal dynamic instability, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis (programmed cell death).[1][8]
Caption: Conceptual workflow from this compound to an anti-cancer drug and its mechanism of action.
Conclusion
This compound is a cornerstone chiral building block in modern organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its utility stems from the ability to introduce a defined stereocenter through versatile and well-understood reactions of its epoxide ring. The protocols and data presented here provide a valuable resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. How Does Taxol Work: Uncovering its Mechanism and Effects [cancercenterforhealing.com]
Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Styrene oxide is a valuable chiral building block in organic synthesis, prized for its utility in the stereospecific construction of 1,2-difunctionalized compounds. The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to a variety of valuable products with controlled stereochemistry. The regioselectivity of the ring-opening reaction—whether the nucleophile attacks the benzylic (α) or terminal (β) carbon—is a critical aspect that can be controlled by the choice of nucleophile, catalyst, and reaction conditions. These reactions are pivotal in the synthesis of pharmaceuticals and other biologically active molecules, where precise control of stereochemistry is paramount for therapeutic efficacy.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for the ring-opening reactions of this compound.
Regioselectivity in Ring-Opening Reactions
The regioselectivity of the ring-opening of styrene (B11656) oxide is dictated by a combination of electronic and steric factors, and is highly dependent on the reaction conditions.
-
Under basic or neutral conditions (SN2-type mechanism): Strong, "hard" nucleophiles typically attack the less sterically hindered terminal (β) carbon atom. This pathway is favored for nucleophiles such as aliphatic amines and under conditions where a carbocation-like transition state is not stabilized.[3]
-
Under acidic conditions (SN1-type mechanism): In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. This leads to a transition state with significant positive charge development on the more substituted, benzylic (α) carbon, which is stabilized by the adjacent phenyl ring. Consequently, weaker nucleophiles will preferentially attack the benzylic carbon.[3][4] The reaction rate is generally faster under acidic conditions.[4]
The interplay of these factors allows for tunable regioselectivity, providing access to either constitutional isomer from the same starting material.
Data Presentation: Quantitative Analysis of Regioselectivity and Yield
The following tables summarize quantitative data for the ring-opening of styrene oxide with various nucleophiles under different catalytic systems, highlighting the regioselectivity and product yields.
Table 1: Ring-Opening with Nitrogen Nucleophiles
| Nucleophile | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | α:β Ratio | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aniline (B41778) | Sulfated tin oxide (2 mol%) | Solvent-free | RT | 0.5 | >99:1 | 98 |[5] | | 4-Fluoroaniline | Sulfated tin oxide (2 mol%) | Solvent-free | RT | 0.5 | >99:1 | 95 |[5] | | Benzylamine | Sulfated tin oxide (2 mol%) | Solvent-free | RT | 1.5 | 80:20 | 92 |[5] | | Aniline | Pd/C (4 mol%), Na₂CO₃ | Methanol | RT | 8 | Major α | 89 |[6] | | Aniline | Lipozyme TL IM | MTBE | 35 | - | - | >99 |[7] | | Imidazole | Microwave | Solvent-free | - | 0.17 | - | 95 |[8] | | Sodium Azide (B81097) | pH 9.5 | Water | 30 | 12 | 85:15 | 88 |[9] | | Sodium Azide | pH 4.2 (Acetic Acid) | Water | 30 | 3 | 98:2 | 92 |[9] | | Azide | HheG (biocatalyst) | Buffer | 30 | 1 | >99:1 | 96 |[10] |
Table 2: Ring-Opening with Oxygen Nucleophiles
| Nucleophile | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | α:β Ratio | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Methanol | Ti₃C₂Tₓ MXene | Methanol | 45 | 2.5 | >95:5 | >80 |[11] | | Methanol | Sn-Beta | Methanol | - | - | 3:97 | - |[12] | | Water (hydrolysis) | Acidic (trace) | Water | - | - | Major α | - |[1] |
Experimental Protocols
Protocol 1: Regioselective Azidolysis of this compound under pH Control
This protocol describes the pH-controlled ring-opening of this compound with sodium azide in water to selectively yield either the α- or β-azido alcohol.[4][9]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Deionized water
-
Acetic acid (for acidic conditions)
-
Sodium hydroxide (B78521) (for basic conditions)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure for α-Azido Alcohol (Acidic Conditions):
-
To a round-bottom flask, add sodium azide (5.0 mmol, 325 mg) and deionized water (10 mL).
-
Adjust the pH of the solution to 4.2 by the dropwise addition of acetic acid.
-
Add this compound (1.0 mmol, 120 mg, 0.114 mL) to the stirred solution at room temperature.
-
Stir the reaction mixture vigorously at 30°C for 3 hours, monitoring the reaction progress by TLC.
-
After completion, extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, (S)-2-azido-1-phenylethanol.
-
Purify the product by flash column chromatography if necessary.
Procedure for β-Azido Alcohol (Basic Conditions):
-
To a round-bottom flask, add sodium azide (5.0 mmol, 325 mg) and deionized water (10 mL). The initial pH should be approximately 9.5.
-
Add this compound (1.0 mmol, 120 mg, 0.114 mL) to the stirred solution.
-
Stir the reaction mixture at 30°C for 12 hours.
-
Follow steps 5-8 from the acidic condition protocol for workup and purification to yield (R)-1-azido-2-phenylethanol.
Protocol 2: Synthesis of a β-Amino Alcohol via Aminolysis with Aniline
This protocol details the synthesis of (R)-2-anilino-2-phenylethanol using sulfated tin oxide as a catalyst.[5]
Materials:
-
This compound
-
Aniline
-
Sulfated tin oxide (catalyst)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates
Procedure:
-
In a clean, dry round-bottom flask, add this compound (1.0 mmol, 120 mg).
-
To this, add aniline (1.0 mmol, 93 mg, 0.091 mL).
-
Add sulfated tin oxide (2 mol%, ~5 mg) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction by TLC (eluent: ethyl acetate/n-hexane, 1:5).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the catalyst from the solution. The catalyst can be washed with diethyl ether and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, (R)-2-anilino-2-phenylethanol.
-
The product can be further purified by recrystallization or column chromatography.
Visualizations
Logical Relationship: Regioselectivity of Ring-Opening
The following diagram illustrates the factors influencing the site of nucleophilic attack on the styrene oxide ring.
Caption: Factors influencing the regioselectivity of nucleophilic attack.
Experimental Workflow: Catalyst Screening for Aminolysis
This diagram outlines a typical workflow for screening different catalysts for the aminolysis of this compound.
Caption: General workflow for screening catalysts.
Applications in Drug Development
The stereospecific and regioselective ring-opening of chiral epoxides is a cornerstone of modern pharmaceutical synthesis. The resulting chiral β-amino alcohols and related 1,2-difunctionalized products are key structural motifs in a wide array of therapeutic agents.[2][13]
For example, the synthesis of the antidepressant Reboxetine involves the ring-opening of a styrene oxide derivative. The key step is the nucleophilic attack of a phenoxide on the epoxide, establishing one of the crucial stereocenters in the final molecule. Similarly, HIV protease inhibitors like Atazanavir and Indinavir contain chiral amino alcohol cores that can be synthesized from epoxide precursors.[2] The ability to control the regioselectivity of the ring-opening reaction is critical in these multi-step syntheses to ensure the correct connectivity and stereochemistry of the final drug substance, thereby maximizing its therapeutic effect and minimizing potential side effects. The development of efficient and selective catalytic systems for these transformations is an ongoing area of research with significant implications for the cost-effective and sustainable production of life-saving medicines.[2]
References
- 1. Styrene oxide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]
- 5. growingscience.com [growingscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. commons.emich.edu [commons.emich.edu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. Highly α-position regioselective ring-opening of epoxides catalyzed by halohydrin dehalogenase from Ilumatobacter coccineus : a biocatalytic approach ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03774H [pubs.rsc.org]
- 11. rua.ua.es [rua.ua.es]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of (S)-Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the controlled polymerization of (S)-Styrene Oxide, a critical chiral building block in the synthesis of enantiopure pharmaceuticals and specialized polymers. The following sections detail various polymerization methodologies, including anionic, cationic, and coordination polymerization, offering researchers the flexibility to choose a method that best suits their target molecular weight, polydispersity, and end-group requirements.
Anionic Ring-Opening Polymerization (AROP) of this compound
Anionic polymerization of this compound offers a robust method for synthesizing well-defined poly(this compound) (PSO). The choice of initiator and reaction conditions can influence the polymer's molecular weight, polydispersity, and the regioselectivity of the oxirane ring-opening (α- vs. β-scission).
Living Anionic Polymerization using a Phosphazene Base
This protocol describes a living ring-opening polymerization of this compound using 3-phenyl-1-propanol (B195566) (PPA) as an initiator and the phosphazene base t-Bu-P4 as a catalyst, yielding polymers with controlled molecular weights and narrow molecular weight distributions.[1][2]
Experimental Protocol:
-
Materials:
-
This compound (SO)
-
3-phenyl-1-propanol (PPA) (initiator)
-
1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-Bu-P4) (catalyst)
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent)
-
-
Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
In a dried Schlenk flask, dissolve the desired amount of PPA initiator in anhydrous THF.
-
Add the t-Bu-P4 catalyst to the initiator solution.
-
Introduce the this compound monomer to the flask.
-
The polymerization is conducted at room temperature.
-
The reaction can be monitored by taking aliquots and analyzing them via NMR or GPC.
-
Upon completion, the polymerization is terminated by the addition of a proton source, such as methanol.
-
The polymer is then precipitated in a non-solvent like methanol, filtered, and dried under vacuum.
-
Quantitative Data:
| Initiator/Catalyst | Monomer/Initiator Ratio | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| PPA / t-Bu-P4 | - | 5,200 - 21,800 | < 1.14 | [1][2] |
Cationic Ring-Opening Polymerization of this compound
Cationic polymerization of this compound can be initiated by Lewis acids. This method can produce high molecular weight polymers, although control over the molecular weight distribution can be more challenging than in living anionic systems.
Polymerization using Tin Catalysts
Tin(II) chloride, particularly in the presence of a co-catalyst like hexamethyldisilazane (B44280) (HMDS), has been shown to be effective in the polymerization of styrene (B11656) oxide, leading to high molecular weight polymers.[3][4]
Experimental Protocol:
-
Materials:
-
This compound (SO)
-
Tin(II) chloride (SnCl₂) (catalyst)
-
Hexamethyldisilazane (HMDS) (co-catalyst, optional)
-
-
Procedure:
-
In a vial under a nitrogen atmosphere, add the SnCl₂ catalyst and, if used, the HMDS co-catalyst.
-
Add the this compound monomer to the vial.
-
The reaction is conducted solvent-free.
-
Stir the mixture at the desired temperature (e.g., 80 °C) for a specified time (e.g., 24 hours).
-
The conversion can be determined by GPC and NMR analysis of the crude product.
-
To isolate the polymer, dissolve the reaction mixture in a suitable solvent like THF and precipitate it into a non-solvent such as methanol.
-
Filter and dry the resulting polymer under vacuum.
-
Quantitative Data for Polymerization of Styrene Oxide with Tin Catalysts:
| Catalyst | Co-catalyst | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| PFO-Sn | - | 60 | 24 | 96 | ~1,500 | - | [4] |
| MAc-Sn | - | 80 | 24 | 90 | ~1,500 | - | [4] |
| SnCl₂ | HMDS | 80 | 24 | 20 | 138,000 | 1.6 | [3][4] |
Coordination Polymerization of this compound
Coordination catalysts, particularly those based on rare earth metals, are effective for the ring-opening polymerization of styrene oxide. These systems can offer good control over the polymerization process.
Polymerization using Rare Earth Catalysts
Trinary catalytic systems composed of a neodymium compound, tri-isobutyl aluminum, and a phosphonate (B1237965) have been successfully employed for the polymerization of styrene oxide.[5]
Experimental Protocol:
-
Materials:
-
This compound (SO)
-
Neodymium 2-ethylhexyl phosphonate (catalyst component)
-
Tri-isobutyl aluminum (co-catalyst)
-
2-ethylhexyl phosphonate (co-catalyst)
-
Anhydrous solvent (e.g., hexane)
-
-
Procedure:
-
The polymerization should be carried out under an inert atmosphere.
-
In a reaction vessel, age the catalyst components (neodymium compound, tri-isobutyl aluminum, and phosphonate) in the chosen solvent at a specific temperature (e.g., 60 °C) for a set period (e.g., 1 hour).
-
Introduce the this compound monomer to the activated catalyst solution.
-
Conduct the polymerization at the desired temperature (e.g., 60 °C).
-
After the desired reaction time, terminate the polymerization by adding a small amount of a proton source (e.g., methanol).
-
Precipitate the polymer in a large volume of a non-solvent, filter, and dry under vacuum.
-
Quantitative Data:
Detailed quantitative data for specific rare earth catalyst systems is often presented in graphical form in the literature. Researchers are encouraged to consult the primary literature for specific performance metrics of different catalyst combinations.
Visualization of Mechanisms and Workflows
Anionic Ring-Opening Mechanism
The ring-opening of the styrene oxide monomer during anionic polymerization can proceed through two different pathways: α-scission and β-scission. The choice of initiator can influence the regioselectivity of this opening. For instance, with potassium methoxide, the ring-opening occurs almost exclusively at the β-position.[6][7][8]
Caption: Anionic ring-opening mechanism of this compound.
General Experimental Workflow for Polymerization
The following diagram illustrates a typical workflow for the polymerization of this compound, from reagent preparation to polymer characterization.
Caption: General experimental workflow for polymerization.
Polymer Characterization Workflow
After synthesis and purification, the resulting poly(this compound) is characterized to determine its structure, molecular weight, and polydispersity.
Caption: Workflow for poly(this compound) characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Ring opening polymerization of styrene oxide initiated with potassium alkoxides and hydroxyalkoxides activated by 18-crown-6: determination of mechanism and preparation of new polyether-polyols | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
(S)-Styrene Oxide: A Chiral Cornerstone in Pharmaceutical Synthesis
(S)-Styrene oxide is a versatile and highly valuable chiral building block in the asymmetric synthesis of a wide array of pharmaceuticals. Its commercial availability in high enantiomeric purity makes it an attractive starting material for drug development professionals. This potent electrophile readily undergoes nucleophilic ring-opening reactions, allowing for the stereospecific introduction of a β-amino alcohol moiety, a common pharmacophore in many biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical classes, including β-blockers and antidepressants.
Introduction to this compound in Drug Synthesis
This compound, with its activated oxirane ring and a chiral center at the benzylic position, serves as a linchpin in the enantioselective synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemistry of many drugs is critical to their therapeutic efficacy and safety, with one enantiomer often exhibiting the desired pharmacological activity while the other may be inactive or even harmful. The use of this compound ensures the desired stereochemistry is incorporated early in the synthetic route, leading to more efficient and cost-effective manufacturing processes.
The primary application of this compound in pharmaceutical synthesis involves its reaction with various nucleophiles, most notably amines, to yield chiral β-amino alcohols. This fundamental transformation is the key step in the synthesis of important drug classes such as:
-
β-Adrenergic Receptor Antagonists (β-Blockers): Used in the management of cardiovascular diseases like hypertension and angina.
-
Antidepressants: Specifically, selective serotonin (B10506) reuptake inhibitors (SSRIs).
-
Anti-cancer agents and Anti-inflammatory drugs: this compound is a precursor for various chiral intermediates in the synthesis of these drugs.[1]
This document will provide specific examples and detailed protocols for the synthesis of representative drugs from these classes, highlighting the versatility of this compound as a chiral starting material.
Key Synthetic Transformation: Nucleophilic Ring-Opening
The cornerstone of this compound's utility is the regioselective and stereospecific ring-opening of the epoxide by nucleophiles. The reaction with amines is of particular importance in pharmaceutical synthesis.
The regioselectivity of the ring-opening reaction is a critical consideration. Under neutral or basic conditions, the nucleophilic attack of the amine typically occurs at the less sterically hindered carbon of the epoxide ring (C2), following an SN2 mechanism. However, in the presence of a Lewis or Brønsted acid catalyst, the reaction can be directed to the benzylic carbon (C1). This control over regioselectivity further enhances the synthetic utility of this compound.
Application in the Synthesis of β-Blockers
β-blockers are a class of drugs that antagonize the effects of catecholamines at β-adrenergic receptors. The therapeutic activity of most β-blockers resides in the (S)-enantiomer. This compound is a key precursor for the synthesis of the chiral side chain common to many β-blockers.
Synthesis of a Model (S)-β-Blocker: (S)-Propranolol
(S)-Propranolol is a non-selective β-blocker used to treat high blood pressure, chest pain, and atrial fibrillation. A common synthetic route involves the reaction of 1-naphthol (B170400) with an epoxide, followed by ring-opening with an amine. While not a direct synthesis from this compound, the synthesis of its analogs often follows a similar ring-opening strategy of a related chiral epoxide. A more direct application is the synthesis of other β-blockers where the phenyl ethanolamine (B43304) core is constructed from this compound.
For instance, the synthesis of (S)-Atenolol, another widely used β-blocker, can be achieved from a chiral precursor derived from a related epoxide. The synthesis of (S)-Atenolol from a resolved chlorohydrin intermediate, which can be conceptually linked to the chemistry of styrene (B11656) oxide, has been reported with a 60% yield and >99% enantiomeric excess.[2]
A general method for synthesizing β-blocker analogs involves the intramolecular cyclization of a chiral halohydrin to form the chiral epoxide intermediate, this compound, which then undergoes nucleophilic ring-opening.
Table 1: Quantitative Data for the Synthesis of a Model (S)-β-Blocker
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 1. Epoxide Formation | (R)-(-)-2-Bromo-1-phenylethanol | This compound | Sodium Hydroxide (B78521) | DCM/Water | 0 to RT | 4-6 | - | - |
| 2. Ring-Opening | This compound, Isopropylamine | (S)-N-Isopropyl-2-amino-1-phenylethanol | - | Methanol (B129727) | 60 | 12-18 | 60 | >90 |
Experimental Protocol: Synthesis of a Model (S)-β-Blocker
Step 1: Synthesis of this compound from (R)-(-)-2-Bromo-1-phenylethanol
-
Prepare a solution of (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) in a biphasic solvent system of dichloromethane (B109758) (DCM) and water (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Add a solution of sodium hydroxide (1.2 eq) in water dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield crude this compound, which can be purified by vacuum distillation.
Step 2: Synthesis of (S)-N-Isopropyl-2-amino-1-phenylethanol
-
Dissolve this compound (1.0 eq) in methanol in a sealed pressure vessel.
-
Add Isopropylamine (3.0 eq) to the solution at room temperature.
-
Seal the vessel and heat the mixture to 60 °C for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent and excess amine under reduced pressure to yield the crude product.
Mechanism of Action: β-Adrenergic Signaling Pathway
β-blockers exert their therapeutic effect by blocking the action of epinephrine (B1671497) and norepinephrine (B1679862) on β-adrenergic receptors. This antagonism prevents the activation of downstream signaling cascades, leading to a reduction in heart rate, blood pressure, and cardiac contractility.
Application in the Synthesis of Antidepressants
This compound is also a valuable precursor for the synthesis of certain antidepressants, particularly Selective Serotonin Reuptake Inhibitors (SSRIs). SSRIs function by increasing the extracellular level of the neurotransmitter serotonin.
Synthesis of (S)-Fluoxetine
(S)-Fluoxetine, the active enantiomer of the widely prescribed antidepressant Prozac®, can be synthesized from this compound. The synthesis involves the ring-opening of the epoxide with methylamine (B109427), followed by further functionalization.
Table 2: Quantitative Data for the Synthesis of (S)-Fluoxetine
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Overall Yield (%) | ee (%) |
| 1. Ring-Opening | This compound, Methylamine | (S)-2-(Methylamino)-1-phenylethanol | - | Ethanol | 80 | 24 | - | - |
| 2. Ether Formation & Deprotection | (S)-2-(Methylamino)-1-phenylethanol, 4-Chlorobenzotrifluoride (B24415) | (S)-Fluoxetine | NaH | DMSO | 100 | 4 | 56 (from benzaldehyde) | >97 |
Note: The overall yield and ee are reported for a multi-step synthesis starting from benzaldehyde, where the formation of a chiral alcohol is a key step, conceptually similar to the product of styrene oxide ring-opening.[3][4]
Experimental Protocol: Synthesis of (S)-Fluoxetine
Step 1: Synthesis of (S)-2-(Methylamino)-1-phenylethanol
-
In a pressure vessel, dissolve this compound (1.0 eq) in ethanol.
-
Add an excess of methylamine (e.g., a 40% solution in water or as a gas).
-
Seal the vessel and heat the mixture to 80 °C for 24 hours.
-
After cooling, remove the solvent and excess methylamine under reduced pressure to obtain the crude amino alcohol.
Step 2: Synthesis of (S)-Fluoxetine
-
To a solution of (S)-2-(methylamino)-1-phenylethanol (1.0 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 4-chlorobenzotrifluoride (1.2 eq) and heat the reaction mixture to 100 °C for 4 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield (S)-Fluoxetine.
References
- 1. An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Phenylethanolamine from styrene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enzymatic Resolution of Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of styrene (B11656) oxide and its corresponding diol, (R)- and (S)-1-phenyl-1,2-ethanediol, are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. Enzymatic kinetic resolution, employing enzymes such as epoxide hydrolases (EHs), offers a highly selective and environmentally benign method for obtaining these enantiopure compounds from racemic styrene oxide. This document provides detailed application notes and experimental protocols for the enzymatic resolution of styrene oxide using various biocatalytic approaches, including purified enzymes, whole-cell systems, and immobilized enzymes.
Principle of Enzymatic Resolution
The kinetic resolution of racemic styrene oxide relies on the enantioselective hydrolysis of one of the epoxide enantiomers by an epoxide hydrolase, leaving the unreacted epoxide enantiomer enriched and producing the corresponding enantiopure 1,2-diol. The choice of enzyme determines which enantiomer of styrene oxide is preferentially hydrolyzed. For instance, some epoxide hydrolases selectively hydrolyze (S)-styrene oxide to (S)-1-phenyl-1,2-ethanediol, leaving behind (R)-styrene oxide. Conversely, other EHs preferentially act on the (R)-enantiomer.
A more advanced approach, known as enantioconvergent hydrolysis, utilizes a pair of epoxide hydrolases with complementary stereoselectivity to convert both enantiomers of racemic styrene oxide into a single, desired enantiomer of the diol, theoretically achieving a 100% yield.
Data Presentation: Performance of Various Epoxide Hydrolases
The following tables summarize the performance of different epoxide hydrolases in the resolution of racemic styrene oxide, providing key quantitative data for easy comparison.
Table 1: Kinetic Resolution of Racemic Styrene Oxide using Different Epoxide Hydrolases
| Enzyme Source | Biocatalyst Form | Substrate Conc. | Temp (°C) | pH | (R)-Styrene Oxide e.e. (%) | (S)-1-phenyl-1,2-ethanediol e.e. (%) | Yield (%) | Reference(s) |
| Agromyces mediolanus (vEH-Am) | Purified Enzyme | - | 30 | - | >99 | - | 25 | [1] |
| Sphingopyxis sp. | Whole Cells | 4 mM | 25 | 8.0 | - | >99.9 | 20.6 | [2][3] |
| Aspergillus niger | Immobilized on Eupergit C 250 L | 120 g/L | 40 | 6.5 | >99 | >99 | ~50 | [4] |
| Solanum tuberosum | Crude Extract | - | - | - | >99 | 94 | - | [5] |
Table 2: Enantioconvergent Hydrolysis of Racemic Styrene Oxide
| Enzyme Combination | Biocatalyst Form | Substrate Conc. | Temp (°C) | pH | Product | Product e.e. (%) | Yield (%) | Reference(s) |
| Vigna radiata EH3 & Aspergillus usamii EH2 variant | Whole Cells | 200 mM | 20 | - | (R)-1-phenyl-1,2-ethanediol | 97.4 | 98.7 | [6] |
| Solanum tuberosum EH & Agrobacterium radiobacter AD1 EH | Purified Enzymes | 5 mM | - | - | (R)-1-phenyl-1,2-ethanediol | 98 | 100 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the enzymatic resolution of styrene oxide.
Protocol 1: General Spectrophotometric Assay for Epoxide Hydrolase Activity
This protocol is adapted from a method using p-nitrostyrene oxide (pNSO) as a chromogenic substrate, which can be used to determine the general activity of epoxide hydrolase preparations.[8]
Materials:
-
(rac)-p-nitrostyrene oxide (pNSO)
-
Enzyme solution (purified, crude extract, or cell lysate)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of pNSO in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
Set up the reaction mixture in a microcentrifuge tube containing:
-
900 µL of 100 mM Tris-HCl buffer (pH 7.4)
-
50 µL of enzyme solution
-
50 µL of pNSO stock solution (to a final concentration of ~1 mM)
-
-
Incubate the reaction mixture at the desired temperature (e.g., 30°C) with shaking for a defined period (e.g., 10 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by adding 500 µL of chloroform and vortex vigorously for 30 seconds to extract the unreacted pNSO.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully transfer the aqueous phase to a clean cuvette.
-
Measure the absorbance of the aqueous phase at 280 nm. The product, p-nitrostyrene diol (pNSD), has a strong absorbance at this wavelength.
-
Run two controls: one with the substrate alone (to account for spontaneous hydrolysis and incomplete extraction) and one with the enzyme alone (to account for enzyme absorbance).
-
Calculate the enzyme activity based on the change in absorbance over time, using a standard curve for pNSD if absolute quantification is required.
Protocol 2: Whole-Cell Biocatalytic Resolution of Styrene Oxide
This protocol describes a general procedure for using E. coli expressing a recombinant epoxide hydrolase as a whole-cell biocatalyst.
Materials:
-
E. coli strain harboring the expression plasmid for the desired epoxide hydrolase.
-
Luria-Bertani (LB) medium or other suitable growth medium.
-
Appropriate antibiotic for plasmid selection.
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).
-
Tris-HCl buffer (100 mM, pH 8.0).
-
Racemic styrene oxide.
-
Organic solvent for extraction (e.g., ethyl acetate).
Procedure:
-
Cell Culture and Induction:
-
Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of fresh LB medium (e.g., 1:100 dilution).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours (e.g., 12-16 hours) to allow for proper protein folding and expression.[9]
-
-
Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with 100 mM Tris-HCl buffer (pH 8.0).
-
Resuspend the cell pellet in the same buffer to a desired cell density (e.g., 10-50 g wet cells/L).
-
Add racemic styrene oxide to the cell suspension to the desired final concentration (e.g., 4 mM).[2][3]
-
Incubate the reaction mixture at the optimal temperature (e.g., 25°C) with shaking.
-
Monitor the reaction progress by taking samples at different time points.
-
-
Product Extraction and Analysis:
-
To stop the reaction and extract the products, add an equal volume of ethyl acetate (B1210297) to the reaction sample and vortex vigorously.
-
Separate the organic phase by centrifugation.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Analyze the organic phase by chiral GC or HPLC to determine the enantiomeric excess of the remaining styrene oxide and the produced 1-phenyl-1,2-ethanediol (B126754).
-
Protocol 3: Immobilization of Epoxide Hydrolase on Eupergit C 250L
This protocol is based on the method described for the immobilization of Aspergillus niger epoxide hydrolase.[4][10]
Materials:
-
Eupergit C 250L support.
-
Ethylenediamine (B42938) (EDA).
-
Purified or partially purified epoxide hydrolase solution.
-
Phosphate (B84403) buffer (e.g., 1 M, pH 7.0).
Procedure:
-
Support Activation:
-
Wash Eupergit C 250L with distilled water.
-
Treat the support with a solution of ethylenediamine to introduce primary amine groups.
-
Activate the aminated support with a glutaraldehyde solution to create reactive aldehyde groups.
-
Thoroughly wash the activated support with buffer to remove excess reagents.
-
-
Enzyme Immobilization:
-
Prepare a solution of the epoxide hydrolase in a suitable buffer (e.g., 1 M phosphate buffer, pH 7.0).
-
Add the activated Eupergit C 250L to the enzyme solution.
-
Incubate the mixture under gentle agitation for a specified time (e.g., 24 hours) at a low temperature (e.g., 4°C) to allow for covalent bond formation between the enzyme's amino groups and the support's aldehyde groups.
-
-
Post-Immobilization:
-
Separate the immobilized enzyme from the solution by filtration.
-
Wash the immobilized enzyme thoroughly with buffer to remove any non-covalently bound protein.
-
Store the immobilized enzyme in a suitable buffer at 4°C until use.
-
The activity of the immobilized enzyme can be determined using the spectrophotometric assay described in Protocol 1.
-
Protocol 4: Chiral Gas Chromatography (GC) Analysis
This protocol provides a general method for the chiral separation of styrene oxide and 1-phenyl-1,2-ethanediol enantiomers.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Rt-βDEXse or similar).[11]
GC Conditions for Styrene Oxide Enantiomers:
-
Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Oven Temperature Program: 80°C (isothermal) or a gradient for better separation of other components.
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injection: Split injection.
GC Conditions for 1-phenyl-1,2-ethanediol Enantiomers (after derivatization if necessary):
-
Column: A chiral column suitable for diols (e.g., Astec CHIRALDEX™ B-PM for the related 1-phenylethanol).[12]
-
Derivatization: For better volatility and peak shape, the diol can be derivatized (e.g., silylation).
-
Oven, Injector, and Detector Temperatures: To be optimized based on the specific column and derivatives.
Sample Preparation:
-
The extracted organic phase (from Protocol 2 or after extraction from a purified enzyme reaction) is directly injected or diluted with a suitable solvent if necessary.
-
For the diol, if derivatization is required, evaporate the solvent from the extract and follow a standard derivatization protocol before redissolving in a suitable solvent for injection.
Protocol 5: Chiral High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the chiral separation of styrene oxide and 1-phenyl-1,2-ethanediol enantiomers.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA or AS).[13]
HPLC Conditions for Styrene Oxide Enantiomers:
-
Column: Chiralpak AS
-
Mobile Phase: Hexane/2-Propanol (e.g., 99:1 v/v)
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 254 nm
-
Retention Times: (R)-styrene oxide and this compound will have distinct retention times.
HPLC Conditions for 1-phenyl-1,2-ethanediol Enantiomers:
-
Column: Chiralpak IA
-
Mobile Phase: Hexane/2-Propanol (e.g., 97:3 v/v)
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 254 nm
-
Retention Times: (S)- and (R)-1-phenyl-1,2-ethanediol will have distinct retention times.
Sample Preparation:
-
The extracted organic phase is evaporated to dryness.
-
The residue is redissolved in the mobile phase.
-
The solution is filtered through a 0.22 µm filter before injection.
Visualizations
Diagram 1: General Workflow for Enzymatic Resolution of Styrene Oxide
Caption: Workflow for the enzymatic resolution of styrene oxide.
Diagram 2: Signaling Pathway of Kinetic Resolution
Caption: Kinetic resolution of racemic styrene oxide via S-selective EH.
Conclusion
The enzymatic resolution of styrene oxide is a powerful and versatile technique for the production of enantiopure epoxides and diols. The choice of the enzyme and the reaction format (purified enzyme, whole cells, or immobilized enzyme) can be tailored to the specific requirements of the application. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement and optimize this valuable biocatalytic transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. A spectrophotometric method to assay epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric assay for epoxide hydrolase activity toward any epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Expression of the human soluble epoxide hydrolase in Escherichia coli by auto-induction for the study of high-throughput inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. gcms.cz [gcms.cz]
- 10. Expression, purification, and characterisation of human soluble Epoxide Hydrolase (hsEH) and of its functional C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (S)-Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Styrene oxide is a chiral epoxide that serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its enantiomeric purity is often critical for the efficacy and safety of the final product. Consequently, accurate and reliable analytical methods for the quantification of this compound are essential in research, development, and quality control. This document provides detailed application notes and protocols for the most common and effective analytical techniques used for this purpose. The methodologies covered include achiral and chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC), along with appropriate sample preparation techniques.
Analytical Methods Overview
The quantification of this compound can be achieved through various analytical techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the need for enantiomeric separation. The primary methods discussed in these notes are:
-
Gas Chromatography (GC) : A versatile technique for volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides high sensitivity and selectivity.
-
Chiral Gas Chromatography (Chiral GC) : Essential for the separation and quantification of individual enantiomers of styrene (B11656) oxide, typically employing a chiral stationary phase.
-
High-Performance Liquid Chromatography (HPLC) : Suitable for less volatile compounds and can be adapted for chiral separations.
Method 1: Chiral Gas Chromatography with Flame Ionization Detection (GC-FID)
This method allows for the direct separation and quantification of (S)- and (R)-styrene oxide enantiomers.
Experimental Protocol
1. Sample Preparation:
-
For pure samples or reaction mixtures: Dilute the sample in a suitable solvent such as ethyl acetate (B1210297) or hexane (B92381) to a concentration within the calibration range.
-
For biological matrices (e.g., blood, microsomes): Perform a liquid-liquid extraction (LLE).[1][2]
-
To 1 mL of the biological sample, add 2 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC analysis.
-
2. GC-FID Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | Chiral Stationary Phase: CP Chirasil-Dex-CB (or similar cyclodextrin-based column)[3][4] |
| Dimensions: 25 m x 0.25 mm ID, 0.25 µm film thickness | |
| Injector | Splitless mode |
| Temperature: 250 °C | |
| Injection Volume: 1 µL | |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate: 1.0 mL/min (constant flow) | |
| Oven Temperature Program | Initial: 60 °C, hold for 1 min |
| Ramp: 2 °C/min to 200 °C, hold for 5 min[5] | |
| Detector | Flame Ionization Detector (FID) |
| Temperature: 250 °C | |
| Data Acquisition | Integration of peak areas for (R)- and this compound |
Quantitative Data
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.2 µM | [3][4] |
| Repeatability (RSD) | 6-9% | [3][4] |
| Linearity | Established over the desired concentration range (e.g., 1-100 µg/mL) | - |
Experimental Workflow Diagram
Caption: Workflow for Chiral GC-FID Quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity, making it ideal for complex matrices and trace-level quantification.
Experimental Protocol
1. Sample Preparation:
-
Airborne Samples: Collect samples on a sorbent tube (e.g., Tenax-GC), followed by thermal or solvent desorption.[6][7][8] For solvent desorption, use ethyl acetate.
-
Biological Samples (e.g., Blood):
-
Utilize isotope-dilution with a deuterated internal standard (e.g., styrene-d8 (B127050) oxide).[1]
-
Perform liquid-liquid extraction with pentane (B18724).[2]
-
Analyze the pentane extract directly by GC-MS.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 5890 Series II or equivalent[9] |
| Column | Non-polar: DB-5MS or equivalent[9] |
| Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Injector | Splitless mode |
| Temperature: 250 °C | |
| Injection Volume: 1 µL | |
| Carrier Gas | Helium |
| Flow Rate: 1.0 mL/min (constant flow) | |
| Oven Temperature Program | Initial: 60 °C, hold for 1 min |
| Ramp: 10 °C/min to 250 °C, hold for 5 min[9] | |
| Mass Spectrometer | Agilent 5971A or equivalent[9] |
| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI)[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Target Ions for Styrene Oxide: m/z 120, 91, 77 |
Quantitative Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.025 µg/L (in blood, with derivatization) | [1] |
| 0.1 µg per sample (airborne) | [6] | |
| Recovery | > 95% (airborne samples) | [6] |
| Precision (CV) | 7.6% (including pump error) | [6] |
Experimental Workflow Diagram
Caption: Workflow for GC-MS Quantification.
Method 3: High-Performance Liquid Chromatography (HPLC)
This method is particularly useful for analyzing styrene oxide and its non-volatile metabolites, such as styrene glycol. Chiral HPLC can be employed for enantiomeric separation.
Experimental Protocol
1. Sample Preparation:
-
Aqueous Samples: Direct injection may be possible if the concentration is high enough. Otherwise, pre-concentration using solid-phase extraction (SPE) may be necessary.
-
Biological Samples: Protein precipitation followed by centrifugation is a common first step.
-
To 100 µL of sample, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
2. HPLC Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Achiral: C18 reverse-phase column (e.g., Hypersil BDS-C18, 4.0 x 125 mm, 5 µm)[10] |
| Chiral: CHIRALCEL OD-H or similar[11] | |
| Mobile Phase | Achiral: Acetonitrile/Water gradient[10] |
| Chiral: Isocratic mixture of Hexane/Isopropanol | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV Detector at 210 nm[10] |
| Injection Volume | 10 µL |
Quantitative Data
| Parameter | Value | Reference |
| Retention Time (Styrene Oxide) | 9.5 min (on C18 with ACN/Water gradient) | [10] |
| Enantioselective Resolution (Rs) | 1.60 (for styrene glycol enantiomers on AGP column) | [12] |
| Selectivity Index (α) | 1.48 (for styrene glycol enantiomers on AGP column) | [12] |
Logical Relationship Diagram
Caption: Decision logic for HPLC method selection.
Summary of Quantitative Methods
| Method | Typical Application | Key Advantages | Key Limitations |
| Chiral GC-FID | Enantiomeric purity determination in reaction mixtures and simple matrices. | Direct enantioseparation, robust, and cost-effective. | Lower sensitivity compared to MS, potential for matrix interference. |
| GC-MS | Trace analysis in complex matrices (air, biological fluids). | High sensitivity and selectivity, structural confirmation. | May require derivatization for chiral separation, more expensive instrumentation. |
| HPLC-UV | Analysis of styrene oxide and its metabolites in aqueous and biological samples. | Suitable for non-volatile analytes, robust. | Lower resolution than GC for volatile compounds, may require chiral columns for enantiomers. |
Concluding Remarks
The selection of an appropriate analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis, including the nature of the sample, the desired level of sensitivity, and the necessity for chiral separation. For routine analysis of enantiomeric excess in synthetic mixtures, Chiral GC-FID offers a reliable and economical solution. For trace-level determination in complex environmental or biological samples, the enhanced sensitivity and selectivity of GC-MS are preferable. HPLC methods provide a valuable alternative, particularly for the simultaneous analysis of styrene oxide and its less volatile metabolites. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gas chromatography-electron capture determination of styrene-7,8-oxide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. Development of a sampling and analytical method for styrene oxide, November 1, 1978-March 31, 1979 (Technical Report) | OSTI.GOV [osti.gov]
- 7. Measurement of styrene-7,8-oxide and other oxidation products of styrene in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Detection of Protein Adduction Derived from Styrene Oxide to Cysteine Residues by Alkaline Permethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. A New Biocatalyst for Production of Optically Pure Aryl Epoxides by Styrene Monooxygenase from Pseudomonas fluorescens ST - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enantioselective Epoxidation of Styrene using Jacobsen's Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Jacobsen epoxidation of styrene (B11656), a cornerstone reaction in asymmetric synthesis for the formation of chiral epoxides. These epoxides are valuable building blocks in the pharmaceutical industry and fine chemical synthesis.[1][2][3] The protocol is based on established literature procedures utilizing the chiral (salen)manganese(III) complex known as Jacobsen's catalyst.
Introduction
The Jacobsen-Katsuki epoxidation is a highly effective method for the enantioselective epoxidation of unfunctionalized alkenes, including styrene and its derivatives.[1][2][4] The reaction employs a C₂-symmetric manganese(III) salen-type complex as a catalyst to deliver an oxygen atom stereoselectively to the double bond.[1][2] A variety of terminal oxidants can be used, with common choices being meta-chloroperoxybenzoic acid (m-CPBA) and sodium hypochlorite (B82951) (bleach).[3][5][6] The enantioselectivity of the reaction can be influenced by factors such as the catalyst structure, reaction temperature, and the choice of oxidant and any additives.[5][7]
Experimental Protocol
This protocol details a general procedure for the Jacobsen epoxidation of styrene using m-CPBA as the oxidant and N-methylmorpholine N-oxide (NMO) as an additive.
Materials:
-
Styrene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
N-Methylmorpholine N-oxide (NMO)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Jacobsen's catalyst (0.02-0.05 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Substrate and Additive: To the stirred solution, add styrene (1.0 equivalent) followed by N-methylmorpholine N-oxide (NMO, 1.5-2.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Lower temperatures, such as -78 °C, have been reported to improve enantioselectivity.[8][9]
-
Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equivalents) in dichloromethane to the reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically after several hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any excess peroxide.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the desired styrene oxide.[10]
-
-
Analysis:
-
Characterize the product by standard analytical techniques (NMR, IR, etc.).
-
Determine the enantiomeric excess (ee) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[10]
-
Data Presentation
The enantioselectivity and yield of the Jacobsen epoxidation of styrene can vary depending on the reaction conditions. The following table summarizes representative data from the literature.
| Substrate | Catalyst | Oxidant/Additive | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Styrene | (R,R)-Jacobsen's | m-CPBA/NMO | CH₂Cl₂ | RT | - | 57 | [8] |
| Styrene | (R,R)-Jacobsen's | m-CPBA | CH₂Cl₂ | -78 | - | 86 | [8] |
| Styrene | Modified Jacobsen's | - | - | - | - | 21 | [11] |
| Substituted Styrenes | Modified Jacobsen's | Oxone | - | -10 | 100 (conversion) | 89-93 | [12] |
Note: "RT" denotes room temperature. A hyphen (-) indicates that the specific data was not provided in the cited source.
Experimental Workflow
The following diagram illustrates the general workflow for the Jacobsen epoxidation of styrene.
Caption: Workflow for the Jacobsen epoxidation of styrene.
Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the Jacobsen epoxidation.
Caption: Proposed catalytic cycle of the Jacobsen epoxidation.
References
- 1. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 3. (R,R)-Jacobsen's Catalyst|Chiral Epoxidation Reagent [benchchem.com]
- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 5. redalyc.org [redalyc.org]
- 6. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 7. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 8. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Styrene oxide is a crucial chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its stereochemistry is often critical for the biological activity and efficacy of the final product. This document provides detailed application notes and protocols for two primary methods for the large-scale synthesis of enantiomerically pure this compound: a biocatalytic approach using styrene (B11656) monooxygenase and a chemical method based on the kinetic resolution of racemic styrene oxide.
Data Presentation
The following table summarizes the key quantitative data for the described synthesis methods, allowing for a direct comparison of their efficacy and scalability.
| Parameter | Biocatalytic Epoxidation with Styrene Monooxygenase | Chemoenzymatic Kinetic Resolution with Epoxide Hydrolase |
| Starting Material | Styrene | Racemic Styrene Oxide |
| Catalyst | Recombinant E. coli expressing Styrene Monooxygenase (SMO) | Immobilized Epoxide Hydrolase from Aspergillus niger |
| Scale | 30 L Fed-Batch | Preparative Batch Reactor |
| Final Product Yield | 388 g this compound | ~50% this compound |
| Enantiomeric Excess (e.e.) | >99% | 99% |
| Reaction Time | >10 hours | Not specified |
| Key Advantages | High enantioselectivity from a cheap starting material. | High enantiomeric excess of both product and remaining substrate. |
| Key Disadvantages | Requires fermentation infrastructure. | Theoretical maximum yield of 50% for the desired enantiomer. |
Experimental Protocols
Method 1: Biocatalytic Synthesis of this compound using Styrene Monooxygenase
This protocol is based on a large-scale, 30-L fed-batch bioconversion process using recombinant E. coli expressing the styrene monooxygenase (SMO) from Pseudomonas sp. strain VLB120.[1]
1. Materials and Reagents:
-
Recombinant Escherichia coli JM101(pSPZ10) expressing styrene monooxygenase
-
Luria-Bertani (LB) medium
-
Mineral M9 medium supplemented with glucose, trace elements, and appropriate antibiotics (e.g., kanamycin)
-
Tryptone
-
Yeast extract
-
(NH₄)₂SO₄
-
NaH₂PO₄·2H₂O
-
K₂HPO₄
-
Citric acid
-
MgSO₄·7H₂O
-
Styrene
-
Bis(2-ethylhexyl)phthalate (BEHP) or Hexadecane (as the organic phase)
-
Inducer (e.g., dicyclopropylketone - DCPK, if using the alk regulatory system)
2. Equipment:
-
Shake flasks
-
30-L stirred-tank bioreactor with controls for pH, temperature, and dissolved oxygen
-
Centrifuge
-
Fractional distillation apparatus
-
Gas chromatograph (GC) with a chiral column for enantiomeric excess determination
3. Protocol:
Step 1: Inoculum Preparation
-
Inoculate a single colony of recombinant E. coli into a shake flask containing LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of M9 minimal medium.
-
Grow the culture to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8).
Step 2: Fermentation
-
Sterilize the 30-L bioreactor containing the production medium. A suitable medium could be a mineral salt medium with glucose or glycerol as the carbon source.
-
Inoculate the bioreactor with the seed culture.
-
Maintain fermentation parameters: temperature at 30°C, pH at 7.0, and dissolved oxygen above 20% saturation.
-
Once the cell density reaches a predetermined level, induce the expression of styrene monooxygenase by adding the appropriate inducer.
Step 3: Whole-Cell Biotransformation
-
After induction and sufficient expression of the SMO enzyme, initiate the biotransformation.
-
The reaction is performed as a two-liquid phase system to minimize substrate and product toxicity. Add the organic phase (e.g., bis(2-ethylhexyl)phthalate) to the bioreactor.
-
Feed a mixture of styrene (substrate) and the organic solvent into the reactor at a controlled rate. The average overall volumetric activity can reach 170 U per liter over a period of more than 10 hours.[1]
-
Maintain the reaction temperature at 30°C.
-
Monitor the progress of the reaction by taking samples from the organic phase and analyzing the concentration of this compound and the depletion of styrene using GC.
Step 4: Product Isolation and Purification
-
After the reaction is complete, separate the organic phase from the aqueous phase containing the cells.
-
The product, this compound, can be purified from the organic phase by fractional distillation.[1]
-
The purity of the final product should be assessed by GC, and the enantiomeric excess determined by chiral GC analysis. A purity in excess of 97% can be achieved.[1]
Method 2: Chemoenzymatic Synthesis of this compound via Kinetic Resolution
This protocol describes a preparative-scale kinetic resolution of racemic styrene oxide using immobilized epoxide hydrolase from Aspergillus niger.[2]
1. Materials and Reagents:
-
Racemic styrene oxide
-
Epoxide hydrolase from Aspergillus niger
-
Eupergit C 250 L (immobilization support)
-
Glutaraldehyde
-
Phosphate (B84403) buffer (pH 6.5)
-
Solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
2. Equipment:
-
Batch reactor
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography equipment for purification
-
Gas chromatograph (GC) with a chiral column
3. Protocol:
Step 1: Immobilization of Epoxide Hydrolase
-
Treat Eupergit C 250 L with ethylenediamine to introduce primary amine groups.
-
Activate the aminated support with glutaraldehyde.
-
Immobilize the epoxide hydrolase from Aspergillus niger onto the activated support under optimized conditions.
Step 2: Kinetic Resolution
-
In a batch reactor, prepare a solution of racemic styrene oxide in a suitable buffer (e.g., phosphate buffer, pH 6.5). A preparative-scale reaction can be performed with a substrate concentration of 120 g/L.[2]
-
Add the immobilized epoxide hydrolase to the reactor.
-
Maintain the reaction at the optimal temperature for the immobilized enzyme (e.g., 40°C).[2]
-
Monitor the reaction progress by chiral GC analysis to determine the enantiomeric excess of the remaining this compound and the formed (R)-1-phenyl-1,2-ethanediol.
-
The reaction is stopped when the conversion reaches approximately 50%, at which point the enantiomeric excess of the remaining this compound will be at its maximum.
Step 3: Product Isolation and Purification
-
Separate the immobilized enzyme from the reaction mixture by filtration. The immobilized enzyme can be washed and reused.[2]
-
Extract the aqueous reaction mixture with an organic solvent such as ethyl acetate.
-
The organic extracts contain the desired this compound. The aqueous phase will contain the (R)-1-phenyl-1,2-ethanediol.
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by chromatography or distillation to yield the final product with high enantiomeric purity (99% e.e.).[2]
Visualizations
The following diagrams illustrate the workflows for the large-scale synthesis of this compound.
References
Application Notes and Protocols: (S)-Styrene Oxide in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Styrene oxide is a chiral epoxide that serves as a versatile building block in the synthesis of advanced materials. Its stereospecific nature allows for the creation of polymers with unique optical and thermal properties, making it a valuable monomer in materials science. This document provides an overview of its applications, detailed experimental protocols for the synthesis of functionalized polymers, and data on the properties of these materials.
Applications of this compound in Materials Science
This compound is primarily utilized in the synthesis of specialized polymers and resins.[1] Its chiral structure is a key feature that can influence the properties of the resulting materials, such as imparting optical activity.[1] The main applications include:
-
Synthesis of Chiral Polymers: this compound is a key monomer for producing optically active polymers. These materials are of interest for applications in chiral chromatography, asymmetric catalysis, and as components in optical devices.
-
Functional Polymers: The epoxide ring of this compound is highly reactive and can be opened by various nucleophiles, allowing for the introduction of a wide range of functional groups. This leads to the creation of functionalized poly(styrene oxide) (PSO) with tailored properties for specific applications, such as drug delivery or specialty resins.
-
Biodegradable Polymers: Research has explored the transformation of styrene (B11656), via its epoxide, into biodegradable polyesters, addressing the environmental concerns associated with traditional polystyrene.
-
Reactive Diluents and Plasticizers: Styrene oxide, in general, is used as a reactive diluent for epoxy resins.[2]
Experimental Protocols
Protocol 1: Synthesis of Sulfonamide-Functionalized Poly(styrene oxide) via Ring-Opening Polymerization (ROP)
This protocol describes the synthesis of a functionalized poly(styrene oxide) with a sulfonamide group, followed by a post-polymerization modification to create a lithium sulfonated polymer. This functionalized polymer exhibits a thermal stability of up to 300 °C.[1]
Materials:
-
This compound derivative with a sulfonamide protecting group (monomer)
-
(1S,2S)-(+)-[1,2-cyclohexanediamino-N,N′-bis(3,5-di-t-butylsalicylidene)]-chromium(III) chloride ((salen)Cr(III)) catalyst
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Pentane
-
Lithium methoxide (B1231860) solution
-
Nitrogen or Argon gas for inert atmosphere
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Catalyst Preparation: The sulfonamide-functionalized styrene oxide monomer is synthesized according to literature procedures. The (salen)Cr(III) catalyst is either purchased or synthesized.
-
Polymerization:
-
In a dried Schlenk flask under an inert atmosphere, dissolve the (salen)Cr(III) catalyst in the anhydrous solvent.
-
Add the sulfonamide-functionalized this compound monomer to the catalyst solution. The monomer to catalyst ratio can be varied (e.g., 10:1, 50:1, 100:1, 200:1) to control the molecular weight of the polymer.[3]
-
Heat the reaction mixture to 115 °C.[3]
-
Allow the polymerization to proceed for a set time to achieve the desired conversion.
-
-
Polymer Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by adding the reaction solution to an excess of pentane.[2] This step also helps to separate the polymer from the catalyst and any unreacted monomer.[2]
-
Filter the precipitated polymer and wash it with fresh pentane.
-
Dry the polymer in a vacuum oven at 50 °C for 24 hours to obtain a solid powder.[3] Yields are typically in the range of 93-97%.[3]
-
-
Post-Polymerization Modification (Sulfonamide to Lithium Sulfonate):
-
Dissolve the sulfonamide-functionalized PSO in a suitable solvent.
-
Add a solution of lithium methoxide.
-
Stir the reaction mixture to facilitate the conversion of the sulfonamide group to a lithium sulfonate moiety.[1]
-
Isolate the modified polymer by precipitation and drying as described in step 3.
-
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Structure: Confirmed by ¹H NMR spectroscopy.
-
Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Protocol 2: Biocatalytic Synthesis of this compound
This protocol outlines the whole-cell biocatalytic epoxidation of styrene to this compound using recombinant E. coli expressing the styrene monooxygenase (SMO) genes from Pseudomonas sp.
Materials:
-
Recombinant Escherichia coli strain carrying the styA and styB genes (e.g., E. coli JM101(pSPZ10)).[4]
-
Growth medium (e.g., M9 mineral medium) supplemented with glucose, thiamine, and appropriate antibiotic for plasmid maintenance.[5]
-
Isopropyl-β-d-thiogalactopyranoside (IPTG) for induction.[5]
-
Styrene
-
Sodium phosphate (B84403) buffer
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Cell Culture and Induction:
-
Inoculate the growth medium with the recombinant E. coli strain.
-
Grow the culture with shaking at 37 °C until it reaches an optical density at 600 nm (A₆₀₀) of 0.5.[5]
-
Induce the expression of the styrene monooxygenase genes by adding IPTG to a final concentration of 1 mM.[5]
-
Continue to incubate the culture for a few hours to allow for enzyme expression.
-
-
Biotransformation:
-
Harvest the cells by centrifugation and resuspend them in 50 mM sodium phosphate buffer (pH 6.8) containing 20 mM glucose to an A₆₀₀ of 2.0.[5]
-
Transfer the cell suspension to a reaction vessel (e.g., a flask in a rotary shaker).
-
Add styrene to the cell suspension at a concentration of 0.5 g/liter .[5]
-
Incubate the reaction mixture at 30 °C with shaking.[5]
-
-
Product Extraction and Purification:
-
After a set reaction time (e.g., 4 hours), extract the this compound from the culture medium using an equal volume of ethyl acetate.[5] Repeat the extraction three times.[5]
-
Combine the organic extracts and evaporate the solvent under vacuum to obtain the crude product.[5]
-
The product can be further purified by fractional distillation to achieve a purity of over 97%.[4]
-
Quantitative Data
The properties of poly(styrene oxide) synthesized using different methods are summarized in the tables below.
Table 1: Ring-Opening Polymerization of Sulfonamide-Functionalized this compound
| Monomer:Catalyst Ratio | Mn ( kg/mol ) | Mw/Mn (PDI) | Tg (°C) | Td (°C) |
| 10:1 | 14.2 | - | 68-73 | ~300 |
| 50:1 | - | - | 68-73 | ~300 |
| 100:1 | - | - | 68-73 | ~300 |
| 200:1 | 113 | - | 68-73 | ~300 |
| Post-modification | - | - | 18-22 | ~300 |
Data sourced from Wittig et al. (2024).[1][3]
Table 2: Anionic Ring-Opening Polymerization of Styrene Oxide with Potassium Alkoxides
| Initiator System | Mn (Da) | Mw/Mn (PDI) |
| Potassium methoxide / 18-crown-6 | 1700 - 4800 | 1.07 - 1.15 |
| Potassium t-butoxide / 18-crown-6 | 1700 - 4800 | 1.07 - 1.15 |
| Monopotassium salt of dipropylene glycol / 18-crown-6 | 1700 - 4800 | 1.07 - 1.15 |
| Tripotassium salt of 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol (B1581996) / 18-crown-6 | 1700 - 4800 | 1.07 - 1.15 |
Data sourced from Grobelny et al. (2017).[6]
Table 3: Living Ring-Opening Polymerization of Styrene Oxide
| Initiator System | Mn ( g/mol ) | Mw/Mn (PDI) | Tg (°C) | Td, 5% (°C) |
| 3-phenyl-1-propanol / t-Bu-P4 | 5200 - 21800 | < 1.14 | 34 | 310 |
Data sourced from a 2025-08-06 ResearchGate request.[7]
Visualizations
Experimental Workflow for Synthesis of Sulfonamide-Functionalized Poly(styrene oxide)
Caption: Workflow for the synthesis of lithium sulfonated poly(styrene oxide).
Biocatalytic Production of this compound
Caption: Workflow for the biocatalytic production of this compound.
Ring-Opening Polymerization of this compound
Caption: Anionic ring-opening polymerization of this compound.
References
- 1. Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00460D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A New Biocatalyst for Production of Optically Pure Aryl Epoxides by Styrene Monooxygenase from Pseudomonas fluorescens ST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Ring opening polymerization of styrene oxide initiated with potassium alkoxides and hydroxyalkoxides activated by 18-crown-6: determination of mechanism and preparation of new polyether-polyols | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes: (S)-Styrene Oxide as a Substrate for Epoxide Hydrolases
Introduction
Epoxide hydrolases (EHs, EC 3.3.2.3) are ubiquitous enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols.[1] This reaction is crucial for detoxification pathways and cellular signaling.[1] In the realm of synthetic chemistry and drug development, EHs are valued as biocatalysts for their ability to perform highly stereospecific reactions.[1] Chiral epoxides, such as (S)-styrene oxide, are valuable building blocks for the synthesis of optically active pharmaceuticals.[2][3] The enzymatic kinetic resolution of racemic styrene (B11656) oxide using epoxide hydrolases represents a key green chemistry approach to producing these enantiopure compounds.[1][2]
Principle of Kinetic Resolution
Kinetic resolution is a process used to separate a racemic mixture of enantiomers. When racemic styrene oxide is exposed to an enantioselective epoxide hydrolase, one enantiomer is preferentially hydrolyzed at a much faster rate than the other. For instance, many microbial EHs selectively hydrolyze (R)-styrene oxide to (R)-1-phenyl-1,2-ethanediol, leaving behind the unreacted this compound in high enantiomeric excess.[2][4] The intrinsic limitation of this method is that the maximum theoretical yield for the desired epoxide enantiomer is 50%.[5]
Figure 1: Kinetic resolution of racemic styrene oxide by an (R)-selective epoxide hydrolase.
Applications in Drug Development
Enantiomerically pure this compound is a key chiral intermediate in the synthesis of various bioactive compounds and pharmaceuticals.[3] Its applications include the production of nematocides and other complex molecules where stereochemistry is critical for biological activity.[3] The use of epoxide hydrolases provides an environmentally friendly and highly selective alternative to traditional chemical resolution methods.[2]
Quantitative Data on this compound Production
The efficiency of kinetic resolution is determined by the yield and enantiomeric excess (ee) of the desired product. The following table summarizes the performance of various epoxide hydrolases in the kinetic resolution of racemic styrene oxide to produce this compound.
| Enzyme Source | Biocatalyst Form | Temp (°C) | pH | Yield of (S)-SO (%) | ee of (S)-SO (%) | Reference |
| Aspergillus niger | Immobilized EH | 40 | 6.5 | ~50 | 99 | [4] |
| Agromyces mediolanus (variant) | Purified recombinant EH | 30 | 8.0 | - | >99 | [3] |
| Sphingopyxis sp. | Whole-cell | - | - | - | >99 | [6] |
Protocols
Protocol 1: Expression and Purification of Recombinant Epoxide Hydrolase
This protocol provides a general workflow for the expression of a recombinant epoxide hydrolase in E. coli and its subsequent purification. Specific parameters such as vectors, host strains, and buffer compositions may need to be optimized for the specific enzyme.
Figure 2: Workflow for recombinant epoxide hydrolase expression and purification.
Methodology:
-
Transformation: Transform an appropriate E. coli expression host (e.g., BL21(DE3)) with the expression vector containing the epoxide hydrolase gene. Plate on selective media and incubate overnight.
-
Expression:
-
Inoculate a starter culture and grow overnight.
-
Use the starter culture to inoculate a larger volume of expression media (e.g., LB broth with appropriate antibiotic).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.
-
Induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).
-
Reduce the temperature to 16-25°C and continue incubation for 12-18 hours to enhance protein solubility.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl).
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
If the protein is His-tagged, apply the supernatant to an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA).
-
Wash the column with a wash buffer containing a low concentration of imidazole.
-
Elute the purified protein using an elution buffer with a high concentration of imidazole.[7]
-
Perform buffer exchange using dialysis or a desalting column into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 20% glycerol).[8]
-
Confirm protein purity and concentration using SDS-PAGE and a protein assay (e.g., BCA assay).[9]
-
Protocol 2: Epoxide Hydrolase Activity Assay
This protocol describes a method to determine the activity of an epoxide hydrolase using this compound as the substrate. The reaction can be monitored by measuring the decrease in substrate concentration or the formation of the diol product using HPLC.
Figure 3: Workflow for an epoxide hydrolase activity assay with this compound.
Methodology:
-
Reaction Setup:
-
Enzymatic Reaction:
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.[10]
-
Initiate the reaction by adding a known amount of the purified epoxide hydrolase. The total reaction volume is typically between 100 µL and 1 mL.[10][11]
-
Incubate the reaction for a specific period (e.g., 10 minutes) during which the conversion is linear with time.[10]
-
-
Reaction Termination and Sample Preparation:
-
Analysis:
-
Transfer the supernatant to an HPLC vial for analysis.
-
Quantify the remaining this compound and the formed (S)-1-phenyl-1,2-ethanediol using a calibrated chiral HPLC method (see Protocol 3).
-
Protocol 3: Chiral HPLC Analysis of Styrene Oxide and Styrene Glycol
This protocol outlines a method for the separation and quantification of styrene oxide enantiomers and the resulting styrene glycol product to determine conversion and enantiomeric excess (ee).
Methodology:
-
Instrumentation and Column:
-
A standard HPLC system equipped with a UV detector is required.[12]
-
A chiral stationary phase (CSP) column is essential for separating the enantiomers. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are commonly used.[12] An AGP (alpha-1-acid glycoprotein) column has also been shown to be effective.[13]
-
-
Mobile Phase and Conditions:
-
The mobile phase composition is critical for achieving good separation and is highly dependent on the column used.[14]
-
For polysaccharide-based columns, a typical mobile phase consists of a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 98:2 v/v) with a small amount of an additive like diethylamine.[12]
-
For an AGP column, a reversed-phase mobile phase such as 20 mM phosphate (B84403) buffer (pH 4.15) and methanol (B129727) can be used.[13]
-
Set a constant flow rate (e.g., 0.8-1.0 mL/min).[13]
-
Detection is typically performed using a UV detector at a wavelength where the compounds absorb (e.g., 220 nm or 254 nm).[12]
-
-
Analysis and Calculation:
-
Inject the prepared sample from the enzyme assay (Protocol 2).
-
Identify the peaks corresponding to (R)-styrene oxide, this compound, and the diol product based on the retention times of authentic standards.
-
Integrate the peak areas for each compound.
-
Calculate Enantiomeric Excess (ee %):
-
ee (%) = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] * 100
-
-
Calculate Conversion (%):
-
Conversion (%) = [ Area(diol) / (Area(diol) + Area(S)-SO + Area(R)-SO) ] * 100
-
-
References
- 1. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective hydrolysis of racemic styrene oxide and its substituted derivatives using newly-isolated Sphingopyxis sp. exhibiting a novel epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Enantiomeric fraction of styrene glycol as a biomarker of occupational risk exposure to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phx.phenomenex.com [phx.phenomenex.com]
Purification of (S)-Styrene Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of (S)-Styrene oxide, a critical chiral intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocols outlined below cover common laboratory techniques, including fractional distillation under reduced pressure, preparative chiral chromatography, and enantioselective crystallization.
Introduction
This compound is a valuable chiral building block, and its purity is paramount for successful stereoselective synthesis. The purification method of choice depends on the nature and quantity of impurities present in the crude product, as well as the desired final purity and enantiomeric excess (ee). Common impurities may include the (R)-enantiomer, unreacted styrene (B11656), and byproducts from the epoxidation reaction such as benzaldehyde (B42025).
Physical and Chemical Properties
A summary of the physical and chemical properties of styrene oxide is provided in the table below. These properties are crucial for designing effective purification protocols.
| Property | Value |
| Molecular Formula | C₈H₈O |
| Molecular Weight | 120.15 g/mol [1] |
| Appearance | Colorless to pale straw-colored liquid[1] |
| Odor | Sweet, pleasant[1] |
| Boiling Point | 194 °C (at 760 mmHg)[1] |
| Melting Point | -37 °C[1] |
| Density | 1.052 g/mL at 25 °C |
| Solubility | Soluble in most organic solvents such as acetone, benzene, carbon tetrachloride, ether, and methanol.[2][3][4] Limited solubility in water.[1][4] |
Purification Protocols
Fractional Distillation Under Reduced Pressure
Fractional distillation is a suitable method for removing impurities with significantly different boiling points from this compound, such as residual solvents or higher-boiling byproducts. Since enantiomers have identical boiling points, this method will not separate this compound from its (R)-enantiomer.[5] Due to the thermal sensitivity of styrene oxide, distillation should be performed under reduced pressure to lower the boiling point and prevent polymerization or decomposition.[6][7]
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump.
-
Ensure all glass joints are properly greased to create a good seal.[7]
-
Place a stir bar in the round-bottom flask for smooth boiling.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.[8]
-
-
Procedure:
-
Charge the crude this compound into the round-bottom flask.
-
Begin stirring and slowly evacuate the system to the desired pressure. A pressure of 20 torr is a reasonable starting point, which lowers the boiling point to approximately 83°C.[6]
-
Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.
-
Monitor the temperature at the head of the column. Collect and discard the initial fraction, which will contain lower-boiling impurities.
-
Collect the main fraction of purified this compound at a stable temperature.
-
Stop the distillation before the flask is completely dry to prevent the concentration of potentially explosive residues.
-
Allow the apparatus to cool completely before venting the system to atmospheric pressure.
-
Workflow Diagram:
Caption: Workflow for the purification of this compound by fractional distillation.
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC is a powerful technique for separating enantiomers and achieving high enantiomeric purity of this compound.[9][10] This method utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation.
Experimental Protocol:
-
System Preparation:
-
Select a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for separating styrene oxide enantiomers.
-
Choose an appropriate mobile phase. A mixture of hexane (B92381) and isopropanol (B130326) is a common choice for normal-phase chiral separations.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a small amount of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Monitor the separation using a UV detector (styrene oxide has a UV absorbance).
-
Collect the fractions corresponding to the (S)-enantiomer peak. The elution order of the enantiomers will depend on the specific chiral stationary phase used.
-
-
Product Recovery:
-
Combine the collected fractions containing the purified this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Workflow Diagram:
Caption: Workflow for the purification of this compound by preparative chiral HPLC.
Enantioselective Crystallization
Enantioselective crystallization can be employed to enrich the desired (S)-enantiomer from a racemic or enantioenriched mixture. This can be achieved through techniques such as preferential crystallization or co-crystallization with a chiral resolving agent. A more advanced method involves the use of chiral metal-organic frameworks that can selectively include one enantiomer.[11][12]
Experimental Protocol (General Preferential Crystallization):
-
Solvent Selection:
-
Choose a solvent in which styrene oxide is moderately soluble at room temperature and highly soluble at elevated temperatures.[13] Common organic solvents like hexane, heptane, or mixtures with a more polar solvent can be screened.
-
-
Solution Preparation:
-
Dissolve the enantioenriched this compound in the chosen solvent at an elevated temperature to create a saturated or slightly supersaturated solution.
-
-
Seeding and Crystallization:
-
Cool the solution slowly and induce crystallization of the desired (S)-enantiomer by adding a small seed crystal of pure this compound.
-
Allow the crystallization to proceed at a controlled temperature. The (S)-enantiomer should crystallize out, leaving the (R)-enantiomer enriched in the mother liquor.
-
-
Isolation and Drying:
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to obtain the purified this compound.
-
Logical Relationship Diagram:
Caption: Logical flow for the purification of this compound via preferential crystallization.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the purification of this compound using the described methods. The actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) | Notes |
| Fractional Distillation | >99% (chemical purity) | 69-75%[14] | No improvement | Effective for removing non-enantiomeric impurities. |
| Preparative Chiral HPLC | >99% | Dependent on loading and resolution | >99% | Excellent for achieving high enantiomeric purity. |
| Enantioselective Crystallization | >98% | Variable | Can significantly increase ee | Yield depends on the initial ee and the number of crystallization cycles. |
Safety Precautions
-
This compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Distillation of epoxides can be hazardous if peroxides are present. Ensure the starting material is free of peroxides.
-
Vacuum distillations pose an implosion risk. Use appropriate glassware and a safety shield.
By following these detailed protocols and considering the associated safety precautions, researchers can effectively purify this compound to the high standards required for pharmaceutical and fine chemical synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 96-09-3: Styrene oxide | CymitQuimica [cymitquimica.com]
- 5. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. DE2047292A1 - Purifying styrene oxide - by benzaldehyde removal with hydroxylamine or hydrazine - Google Patents [patents.google.com]
- 7. murov.info [murov.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for (S)-Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Styrene oxide, a chiral epoxide, is a valuable intermediate in asymmetric synthesis, particularly in the pharmaceutical industry.[1][2] Its stereospecificity makes it a crucial building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), including certain anti-cancer agents and beta-blockers.[1] This document provides detailed procedures for the safe handling, storage, and application of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a sweet odor. It is unstable and prone to polymerization, especially in the presence of acids, bases, or certain salts, and is also sensitive to moisture and heat.[3]
| Property | Value |
| Molecular Formula | C₈H₈O |
| Molecular Weight | 120.15 g/mol |
| Boiling Point | 194 °C |
| Melting Point | -37 °C |
| Density | 1.054 g/mL at 25 °C |
| Refractive Index | 1.535 at 20 °C |
| Solubility in Water | 3 g/L at 20 °C |
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is a combustible liquid, toxic upon skin contact and inhalation, and can cause serious eye and skin irritation.[1][2] Furthermore, it is classified as a probable human carcinogen and is suspected of causing genetic defects.[1][4]
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Gloves: Nitrile gloves are recommended. If gloves become contaminated, they should be removed immediately, and hands should be washed thoroughly.
-
Eye Protection: Safety goggles are required. In situations with a splash hazard, a face shield should also be worn.
-
Protective Clothing: A laboratory coat must be worn.
-
Respiratory Protection: All work with this compound should be conducted in a well-ventilated fume hood.
Storage Procedures
Proper storage is crucial to maintain the stability and purity of this compound and to prevent hazardous reactions.
-
Temperature: Store in a cool, dry, well-ventilated area. Refrigerated storage is recommended.[5]
-
Atmosphere: Store under an inert gas, such as nitrogen or argon, to prevent polymerization and degradation.
-
Containers: Keep in the original, tightly sealed container. Avoid using brass or copper containers or stirrers.[1]
-
Incompatibilities: Store away from strong acids, bases, oxidizing agents, and compounds containing a labile hydrogen (e.g., alcohols, amines).[1][6]
Emergency Procedures
-
Spills: In case of a spill, immediately remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[5]
-
Fire: Use foam, dry chemical powder, or carbon dioxide to extinguish a fire. Heating may cause violent rupture of containers.[1]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Experimental Protocols
This compound is a key starting material for the synthesis of various chiral molecules. Below are representative protocols for its synthesis via asymmetric epoxidation and a common application in a ring-opening reaction.
Protocol 1: Asymmetric Epoxidation of Styrene (B11656) to this compound
This protocol is a representative method for the synthesis of chiral epoxides.
Materials:
-
Styrene
-
Chiral catalyst (e.g., a chiral manganese salen complex)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid, MCPBA)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the chiral catalyst in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add styrene to the cooled solution.
-
Slowly add a solution of the oxidizing agent in dichloromethane to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 24 hours.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound.
Analysis:
-
The enantiomeric excess (ee) of the product can be determined by chiral gas chromatography-mass spectrometry (GC-MS).[3]
Protocol 2: Nucleophilic Ring-Opening of this compound with an Amine
This protocol demonstrates a typical application of this compound in the synthesis of a chiral amino alcohol, a common structural motif in pharmaceuticals like beta-blockers.[7]
Materials:
-
This compound
-
Methanol
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a sealed tube, dissolve this compound in methanol.
-
Add an excess of isopropylamine to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess amine.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the corresponding chiral amino alcohol.
Analysis:
-
The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The retention of stereochemistry can be confirmed by polarimetry or chiral HPLC.
Biological Activity and Signaling Pathway
This compound is the primary and more toxic metabolite of styrene, formed through oxidation by cytochrome P450 enzymes in the liver.[8][9] Its toxicity is attributed to its ability to act as an electrophile and bind to cellular macromolecules, including DNA, which can lead to genotoxicity and carcinogenicity.[4]
In vitro studies have shown that styrene oxide can inhibit cell proliferation and induce apoptosis.[10] At concentrations of 50-100 µM, it can cause cell cycle arrest in the S-phase in C2C12 myoblasts.[10] This is followed by a decrease in the activity of antioxidant enzymes, nuclear condensation, and the activation of apoptotic pathways through the cleavage of caspase-9 and caspase-3.[10]
The primary detoxification pathway for this compound is hydrolysis to styrene glycol, a reaction catalyzed by epoxide hydrolase.
Cytotoxicity Data
| Cell Line | Assay | Endpoint | Value |
| Rat Embryo Midbrain Cells | Micromass | IC₅₀ (Differentiation) | 9.2 µg/mL (76 µM)[2] |
| Rat Embryo Midbrain Cells | Micromass | LC₅₀ (Cytotoxicity) | 9.6 µg/mL (80 µM)[2] |
| Rat Embryo Limb Bud Cells | Micromass | IC₅₀ (Differentiation) | 6.7 µg/mL (56 µM)[2] |
| Rat Embryo Limb Bud Cells | Micromass | LC₅₀ (Cytotoxicity) | 27.5 µg/mL (228 µM)[2] |
| C2C12 Myoblasts | MTT | Cytotoxicity | No cytotoxic effect at 10-100 µM[10] |
| C2C12 Myoblasts | MTT | Proliferation Inhibition | Significant inhibition at 50-100 µM[10] |
Visualizations
Experimental Workflow: Asymmetric Epoxidation and Ring-Opening
Caption: Workflow for the synthesis and application of this compound.
Signaling Pathway: Cytotoxicity of this compound
Caption: Simplified signaling pathway of this compound metabolism and toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of styrene oxide on differentiation and viability of rodent embryo cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography-mass spectrometry/selected ion monitoring for screening asymmetric epoxidation of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Summary of Data Reported - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enantioconvergent hydrolysis of racemic styrene oxide at high concentration by a pair of novel epoxide hydrolases into (R)-phenyl-1,2-ethanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmedchem.com [jmedchem.com]
- 8. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Styrene Oxide Caused Cell Cycle Arrest and Abolished Myogenic Differentiation of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Use of (S)-Styrene Oxide in the Synthesis of Chiral Ligands: A Guide for Researchers
(S)-Styrene oxide, a valuable chiral building block, serves as a cornerstone in asymmetric synthesis, particularly in the preparation of chiral ligands crucial for the pharmaceutical and fine chemical industries. Its ready availability and the stereospecificity of its ring-opening reactions make it an ideal starting material for creating a diverse range of chiral amino alcohol ligands. These ligands, in turn, are instrumental in catalyzing enantioselective reactions, a key technology in modern drug development and materials science.
This document provides detailed application notes and experimental protocols for the synthesis of chiral ligands derived from this compound. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this versatile synthon in their work.
Application Notes
The primary application of this compound in chiral ligand synthesis is its reaction with various nucleophiles, most notably amines, to generate chiral 1,2-amino alcohols. The inherent chirality of this compound is transferred to the product, providing a straightforward route to enantiomerically enriched ligands.
The regioselectivity of the epoxide ring-opening is a critical factor and is influenced by the nature of the amine and the reaction conditions. Generally, aromatic amines tend to attack the benzylic carbon of the epoxide, while aliphatic amines favor attack at the less sterically hindered terminal carbon.[1][2] The choice of catalyst, such as a Lewis acid, can also significantly influence the regioselectivity and reaction rate.[3]
The resulting chiral amino alcohol ligands have found widespread use in a variety of asymmetric catalytic transformations, including reductions, alkylations, and carbon-carbon bond-forming reactions. Their ability to form complexes with metals allows for the creation of highly effective and selective catalysts.
Synthesis of Chiral Amino Alcohol Ligands from this compound
The nucleophilic ring-opening of this compound with amines is the most common method for the preparation of chiral β-amino alcohol ligands. The choice of amine (primary or secondary, aromatic or aliphatic) and the reaction conditions (catalyst, solvent, temperature) will determine the structure of the final ligand and the stereochemical outcome of the reaction.
General Reaction Scheme:
Caption: General reaction for the synthesis of chiral amino alcohols from this compound.
Quantitative Data for Ligand Synthesis
The following tables summarize the quantitative data for the synthesis of various chiral amino alcohol ligands from this compound.
Table 1: Synthesis of Chiral Amino Alcohols with Aromatic Amines
| Amine | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Regioselectivity (Benzylic:Terminal) | Ref. |
| Aniline (B41778) | YCl₃ (1) | Neat | RT | 0.5 | 2-Anilino-1-phenylethanol | >90 | 94:6 | [3] |
| Aniline | ScCl₃ (1) | Neat | RT | 0.5 | 2-Anilino-1-phenylethanol | 82 | 92:8 | [3] |
| Aniline | Graphite (B72142) Oxide (10 mg) | Neat | RT | 0.25 | 2-Phenyl-2-(phenylamino)ethanol | 86 | Regioselective | [2] |
| 4-Methylaniline | YCl₃ (1) | Neat | RT | 0.5 | 2-(p-Tolylamino)-1-phenylethanol | 95 | 93:7 | [3] |
| 4-Methoxyaniline | YCl₃ (1) | Neat | RT | 0.5 | 2-(4-Methoxyphenylamino)-1-phenylethanol | 92 | 93:7 | [3] |
| 4-Chloroaniline | YCl₃ (1) | Neat | RT | 0.75 | 2-(4-Chlorophenylamino)-1-phenylethanol | 94 | 92:8 | [3] |
Table 2: Synthesis of Chiral Amino Alcohols with Aliphatic Amines
| Amine | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Regioselectivity (Benzylic:Terminal) | Ref. |
| Benzylamine (B48309) | YCl₃ (1) | Neat | RT | 0.5 | 2-(Benzylamino)-1-phenylethanol | 96 | 95:5 | [3] |
| Pyrrolidine | YCl₃ (1) | Neat | RT | 0.5 | 1-Phenyl-2-(pyrrolidin-1-yl)ethanol | 93 | 6:94 | [3] |
| Morpholine | YCl₃ (1) | Neat | RT | 0.5 | 2-Morpholino-1-phenylethanol | 94 | 5:95 | [3] |
| Diethylamine | YCl₃ (1) | Neat | RT | 1 | 2-(Diethylamino)-1-phenylethanol | 90 | 4:96 | [3] |
Experimental Protocols
The following are detailed protocols for the synthesis of representative chiral amino alcohol ligands from this compound.
Protocol 1: Yttrium(III) Chloride Catalyzed Synthesis of (R)-2-(benzylamino)-1-phenylethanol
This protocol describes the synthesis of a chiral amino alcohol ligand using an aliphatic amine and a Lewis acid catalyst.
Materials:
-
This compound
-
Benzylamine
-
Yttrium(III) chloride (YCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in a suitable round-bottom flask, add benzylamine (1.2 mmol).
-
Add yttrium(III) chloride (1 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (R)-2-(benzylamino)-1-phenylethanol.
Protocol 2: Graphite Oxide Catalyzed Synthesis of (R)-2-phenyl-2-(phenylamino)ethanol
This protocol details a solvent-free and metal-free approach for the synthesis of a chiral amino alcohol ligand using an aromatic amine.
Materials:
-
This compound
-
Aniline
-
Graphite oxide
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, mix this compound (1 mmol) and aniline (1 mmol).
-
Add graphite oxide (10 mg) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 15 minutes. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture to remove the graphite oxide catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.[2]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the synthesis of chiral ligands from this compound and the logical relationship of the key reaction steps.
References
Application Notes and Protocols for the Kinetic Resolution of Racemic Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the kinetic resolution of racemic styrene (B11656) oxide, a critical process for the synthesis of enantiomerically pure epoxides and diols used as chiral building blocks in the pharmaceutical industry. Two primary methodologies are covered: the hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalyst, and the enzymatic kinetic resolution employing epoxide hydrolases. This guide offers a comprehensive overview of the principles, experimental procedures, and expected outcomes for each method, presented in a clear and structured format to facilitate direct application in a research and development setting.
Introduction
The demand for enantiomerically pure compounds in drug development is continually increasing, as the biological activity of a chiral molecule is often associated with a single enantiomer. Racemic styrene oxide is an inexpensive starting material that can be resolved into its constituent (R)- and (S)-enantiomers, which are valuable precursors for a wide range of pharmaceuticals. Kinetic resolution is a powerful technique that exploits the differential reaction rates of enantiomers with a chiral catalyst or enzyme to selectively transform one enantiomer, allowing for the separation of the unreacted enantiomer and the product in high enantiomeric purity.[1]
This application note details two robust and widely adopted methods for the kinetic resolution of racemic styrene oxide:
-
Hydrolytic Kinetic Resolution (HKR) using Chiral (salen)Co(III) Complexes: This chemical method utilizes a chiral Jacobsen's catalyst to effect the enantioselective hydrolysis of one of the epoxide enantiomers.[2][3]
-
Enzymatic Kinetic Resolution using Epoxide Hydrolases: This biocatalytic approach employs enzymes, such as those from Aspergillus niger, to achieve highly selective hydrolysis of one enantiomer of the epoxide.[4][5]
Principles of Kinetic Resolution
Kinetic resolution is based on the difference in the rate of reaction of a chiral catalyst or reagent with the two enantiomers of a racemic mixture. In the case of racemic styrene oxide, a chiral catalyst will preferentially catalyze the hydrolysis of one enantiomer (e.g., the (R)-enantiomer) to the corresponding diol at a faster rate than the other enantiomer (the (S)-enantiomer).
As the reaction progresses, the unreacted starting material becomes enriched in the slower-reacting enantiomer, while the product formed is enriched in the enantiomer derived from the faster-reacting substrate. At approximately 50% conversion, it is theoretically possible to obtain both the unreacted epoxide and the resulting diol in high enantiomeric excess (ee). The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow).
Hydrolytic Kinetic Resolution (HKR) with (salen)Co(III) Complexes
The hydrolytic kinetic resolution catalyzed by chiral (salen)Co(III) complexes is a highly efficient and practical method for resolving a wide range of terminal epoxides.[2][6] The mechanism is understood to involve a cooperative bimetallic pathway where one cobalt complex acts as a Lewis acid to activate the epoxide, and a second cobalt complex delivers the water nucleophile.[6]
Data Presentation: HKR of Racemic Styrene Oxide
The following table summarizes representative quantitative data for the hydrolytic kinetic resolution of racemic styrene oxide using a chiral (salen)Co(III)OAc catalyst.
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Unreacted (S)-Styrene Oxide Yield (%) | Unreacted this compound ee (%) | (R)-1-phenyl-1,2-ethanediol Yield (%) | (R)-1-phenyl-1,2-ethanediol ee (%) | Reference |
| 0.8 | THF | RT | 72 | ~50 | 43.5 (87% of 50%) | >99 | ~50 | >98 | [2] |
| 0.5 | THF | RT | 16-18 | ~50 | Not specified | >99 | Not specified | Not specified | [2] |
| 0.2-2.0 | Various | 0 to RT | 12-18 | ~50 | up to 50 | ≥99 | up to 50 | good-to-high | [3] |
Note: Yields are often reported based on the theoretical maximum of 50% for each product in a kinetic resolution.
Experimental Protocol: HKR of Racemic Styrene Oxide
This protocol is a generalized procedure based on established literature methods.[2]
Materials:
-
Racemic styrene oxide
-
(R,R)- or (S,S)-(salen)Co(II) complex
-
Acetic acid (glacial)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Catalyst Activation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chiral (salen)Co(II) complex (e.g., 0.005 to 0.02 equivalents relative to the epoxide) in THF.
-
Add glacial acetic acid (1.0 equivalent relative to the cobalt complex) to the solution.
-
Stir the mixture in air for approximately 1 hour to facilitate the oxidation of Co(II) to the active Co(III) species. The color of the solution will typically change from red/orange to a deep brown/black.
-
-
Kinetic Resolution:
-
To the activated catalyst solution, add racemic styrene oxide (1.0 equivalent).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add water (0.5 to 0.55 equivalents relative to the epoxide) dropwise to the stirred solution. The rate of addition can be used to control the reaction rate.
-
Allow the reaction to warm to room temperature and stir for 12-72 hours. The progress of the reaction can be monitored by TLC or GC to determine the point of ~50% conversion.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, concentrate the reaction mixture under reduced pressure to remove the THF.
-
The resulting residue contains the unreacted styrene oxide, the diol product, and the catalyst.
-
Purify the mixture by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the less polar unreacted styrene oxide from the more polar diol product.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered styrene oxide and the 1-phenyl-1,2-ethanediol (B126754) product using chiral HPLC or chiral GC analysis.
-
Enzymatic Kinetic Resolution with Epoxide Hydrolases
Biocatalytic kinetic resolution using epoxide hydrolases offers an environmentally friendly and highly selective alternative to chemical methods.[5] Epoxide hydrolases catalyze the hydrolysis of epoxides to their corresponding vicinal diols. These enzymes often exhibit high enantioselectivity, reacting preferentially with one enantiomer of a racemic epoxide.
Data Presentation: Enzymatic Resolution of Racemic Styrene Oxide
The following table summarizes representative quantitative data for the enzymatic kinetic resolution of racemic styrene oxide using epoxide hydrolase from Aspergillus niger.
| Biocatalyst Form | Substrate Conc. (g/L) | pH | Temperature (°C) | Time (h) | Unreacted this compound Yield (%) | Unreacted this compound ee (%) | (R)-1-phenyl-1,2-ethanediol Yield (%) | (R)-1-phenyl-1,2-ethanediol ee (%) | Reference |
| Immobilized on Eupergit C 250L | 120 | 6.5 | 40 | Not specified | ~50 | 99 | ~50 | 99 | [4] |
| Free Enzyme | Not specified | 7.0 | 40 | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
| Recombinant A. usamii EH | 120 (in biphasic system) | 7.0 | 25 | 2 | 34.3 | 98.2 | Not specified | Not specified | [7] |
Experimental Protocol: Enzymatic Resolution of Racemic Styrene Oxide
This protocol is a generalized procedure based on common practices in the literature for the kinetic resolution of styrene oxide using an epoxide hydrolase.[4][5]
Materials:
-
Racemic styrene oxide
-
Epoxide hydrolase (e.g., from Aspergillus niger or a recombinant source), either as a whole-cell biocatalyst or a purified/immobilized enzyme.
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.5-7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Shaking incubator or stirred-tank reactor
-
Centrifuge (if using whole cells)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel (e.g., an Erlenmeyer flask or a bioreactor), prepare a buffered solution (e.g., 50 mM phosphate buffer, pH 6.5).
-
Disperse the epoxide hydrolase (as a free powder, immobilized solid, or whole-cell suspension) in the buffer.
-
Add racemic styrene oxide to the mixture. For high concentrations, a biphasic system with an organic solvent like n-hexanol can be employed to improve substrate availability and reduce product inhibition.[7]
-
-
Kinetic Resolution:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-40 °C) with vigorous agitation to ensure proper mixing.
-
Monitor the reaction progress by taking samples periodically and analyzing the conversion and enantiomeric excess of the substrate and product by chiral GC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction has reached approximately 50% conversion, stop the reaction. If using whole cells, separate them by centrifugation. If using an immobilized enzyme, it can be recovered by filtration.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to recover the unreacted styrene oxide and the diol product.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Separate the unreacted styrene oxide from the diol product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified styrene oxide and 1-phenyl-1,2-ethanediol using chiral HPLC or GC.
-
Visualizations
Logical Relationship of Key Factors in Kinetic Resolution
Caption: Key factors influencing the outcome of kinetic resolution.
Experimental Workflow for Kinetic Resolution
Caption: A generalized experimental workflow for kinetic resolution.
Conclusion
The kinetic resolution of racemic styrene oxide is a well-established and highly effective strategy for the production of enantiopure epoxides and diols. Both the hydrolytic kinetic resolution using Jacobsen's catalyst and the enzymatic approach with epoxide hydrolases offer distinct advantages. The choice of method will depend on factors such as the desired scale of the reaction, cost considerations, and the availability of the catalyst or enzyme. The protocols and data presented in this application note provide a solid foundation for researchers to successfully implement these valuable synthetic transformations.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic resolution of racemic styrene oxide at a high concentration by recombinant Aspergillus usamii epoxide hydrolase in an n-hexanol/buffer biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Styrene Epoxidation
Welcome to the technical support center for the enantioselective epoxidation of styrene (B11656). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the enantioselectivity of this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems used for the enantioselective epoxidation of styrene?
A1: A variety of catalytic systems have been successfully employed for the enantioselective epoxidation of styrene. These can be broadly categorized into three main types:
-
Biocatalysts: Engineered enzymes, particularly cytochrome P450 monooxygenases (like P450 BM3), have shown exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee) for the (R)-styrene oxide.[1][2][3][4] Natural styrene monooxygenases (SMOs) are highly effective for producing (S)-styrene oxide with >99% ee.[1][5]
-
Metal Complexes: Chiral metal complexes are widely used, with manganese-salen complexes (like the Jacobsen catalyst) and porphyrin-based catalysts being prominent examples.[1][6][7][8] Titanium-salen and other metal complexes have also demonstrated high efficacy.[1]
-
Organocatalysts: Chiral ketones, particularly those derived from fructose (B13574) or other chiral sources, are effective in generating chiral dioxiranes in situ for the epoxidation of styrenes, achieving high enantioselectivity (up to 93% ee).[6][9]
Q2: Which enantiomer of styrene oxide is typically favored by common catalyst systems?
A2: The favored enantiomer largely depends on the catalyst system:
-
Engineered P450 enzymes and certain modified Jacobsen catalysts can be tailored to produce the (R)-enantiomer with high selectivity.[1][2][3][4]
-
Natural styrene monooxygenases (SMOs) almost exclusively produce the (S)-enantiomer with excellent enantioselectivity (>99% ee).[1][5]
-
Proline-derived C1-symmetric salen-Ti(OiPr)4 catalysts have been shown to effectively produce (S)-epoxides .[1]
-
The enantioselectivity of chiral ketone catalysts can be influenced by the catalyst structure, but high ee values have been reported for the (R)-enantiomer .[9]
Q3: What is a typical range for enantiomeric excess (ee) that can be expected?
A3: The expected enantiomeric excess varies significantly with the chosen catalytic system and reaction conditions:
-
Biocatalytic systems using engineered P450 enzymes can achieve up to 99% ee for (R)-styrene oxide.[1][2][3] Natural SMOs provide >99% ee for this compound.[1][5]
-
Metal complexes , such as chiral salen and porphyrin catalysts, have reported ee values ranging from the 80s to as high as 96% in specific cases.[6]
-
Organocatalysts , like chiral dioxiranes generated from ketones, can yield enantioselectivities in the range of 89-93% ee .[6][9]
Troubleshooting Guide
Q4: My enantioselectivity is lower than expected. What are the potential causes and how can I improve it?
A4: Low enantioselectivity can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Integrity and Purity:
-
Problem: The chiral ligand or the metal complex may have degraded or contain impurities. For biocatalysts, the enzyme may be denatured or impure.
-
Solution: Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere for sensitive metal complexes). For enzymes, verify protein integrity via SDS-PAGE and activity assays. Consider catalyst re-synthesis or purification if degradation is suspected. Immobilizing the catalyst on a solid support can sometimes improve stability and recyclability.[7]
-
-
Reaction Temperature:
-
Problem: The reaction temperature may be too high, leading to a decrease in enantioselectivity.
-
Solution: Lowering the reaction temperature can significantly enhance enantioselectivity. For instance, the ee for the Jacobsen catalyst in styrene epoxidation improves from 57% to 86% when the temperature is lowered to -78 °C.[1][5] However, be aware that lower temperatures can also decrease the reaction rate.[10]
-
-
Solvent Effects:
-
Problem: The solvent can have a profound impact on the transition state of the reaction, thereby affecting enantioselectivity.[11][12]
-
Solution: Experiment with different solvents. Protic solvents, for example, can promote the heterolytic cleavage of hydrogen peroxide, which may influence the reaction pathway.[13] The choice of solvent can also affect catalyst stability and solubility.
-
-
Presence of Achiral Catalytic Pathways:
-
Problem: A competing, non-enantioselective background reaction may be occurring, lowering the overall ee. This can be due to the oxidant reacting directly with the substrate.
-
Solution: Adjusting the catalyst loading can help. Increasing the catalyst concentration can favor the desired chiral pathway over the non-catalytic oxidation route.[10]
-
Q5: The reaction conversion is low. What steps can I take to improve the yield?
A5: Low conversion can be addressed by examining the following:
-
Catalyst Loading:
-
Problem: The amount of catalyst may be insufficient.
-
Solution: Gradually increase the catalyst loading. However, be mindful that a very high loading might not be cost-effective and could lead to solubility issues.[10]
-
-
Substrate to Oxidant Ratio:
-
Problem: The molar ratio of styrene to the oxidant can be suboptimal.
-
Solution: Optimize the substrate-to-oxidant molar ratio. For instance, increasing the ratio of tert-butyl hydroperoxide (TBHP) to styrene has been shown to improve conversion.[14]
-
-
Reaction Time and Temperature:
-
Problem: The reaction may not have proceeded to completion, or the temperature is too low for a sufficient reaction rate.
-
Solution: Increase the reaction time.[14] If the rate is slow, a modest increase in temperature can improve conversion, but this must be balanced with the potential negative impact on enantioselectivity.[14]
-
-
Catalyst Deactivation:
-
Problem: The catalyst may be degrading over the course of the reaction. Oxidative degradation of the ligand is a known issue with some metal complexes.[10]
-
Solution: The use of co-catalysts or additives can sometimes stabilize the catalyst. For instance, nitrogen-coordinating co-catalysts are sometimes used, although their effect can be system-dependent.[10] In some cases, using a more robust, second-generation catalyst or an immobilized version may be necessary.[7]
-
Q6: I am observing side products. How can I increase the selectivity towards the epoxide?
A6: The formation of side products, such as benzaldehyde (B42025), can be a significant issue.
-
Problem: Over-oxidation of the desired styrene oxide to benzaldehyde or other byproducts.
-
Solution:
-
Control Reaction Time: Monitor the reaction progress and stop it once the maximum yield of styrene oxide is achieved to prevent further oxidation.[14]
-
Choice of Oxidant: The choice of oxidant is crucial. Milder and more selective oxidants can minimize side reactions. For example, in situ generated dimethyldioxirane (B1199080) (DMD) can offer high selectivity towards the epoxide.[10]
-
Solvent Choice: The solvent can influence product selectivity. For instance, hydrogen-bond-donating solvents can sometimes suppress the formation of benzaldehyde.[12]
-
Data Summary
Table 1: Performance of Various Catalytic Systems in Styrene Epoxidation
| Catalyst System | Catalyst/Enzyme | Oxidant | Temperature (°C) | Enantiomeric Excess (ee%) | Predominant Enantiomer | Reference |
| Biocatalytic | Engineered P450 BM3 (F87A/T268I/L181Q) | H₂O₂ | RT | up to 99% | (R) | [1][2] |
| Biocatalytic | Natural Styrene Monooxygenase (SMO) | O₂/NAD(P)H | RT | >99% | (S) | [1][5] |
| Metal Complex | Jacobsen Catalyst (Mn-salen) | NaOCl | -78 | 86% | (R) | [1][5] |
| Metal Complex | Proline-derived Salen-Ti(OiPr)₄ | 96-98% | (S) | [1] | ||
| Metal Complex | Chiral Porphyrin Complexes | Iodosylbenzene | up to 96% | [6] | ||
| Organocatalytic | Fructose-derived Ketone 1 | Oxone | 24% | [9] | ||
| Organocatalytic | Chiral Ketone 2 | Oxone | 81% | [9] | ||
| Organocatalytic | Carbocyclic Oxazolidinone Ketone 3 | Oxone | -10 | 90% | (R) | [6][9] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Epoxidation using a Chiral Ketone Catalyst (based on Tu et al.) [6][9]
-
To a solution of styrene (0.10 mmol) and the chiral ketone catalyst (e.g., ketone 3, 0.02 mmol) in a solvent mixture of dimethoxyethane/dimethoxymethane (5:1 v/v, 1.6 ml), add a buffer solution (0.2 M K₂CO₃-AcOH in 4 × 10⁻⁴ M aqueous EDTA, pH 8.0, 1.0 ml) and Bu₄NHSO₄ (0.02 mmol).
-
Cool the mixture to the desired temperature (e.g., -10 °C) using an appropriate cooling bath.
-
Separately prepare a solution of Oxone (0.212 M in 4 × 10⁻⁴ M aqueous EDTA) and a solution of K₂CO₃ (0.479 M in 4 × 10⁻⁴ M aqueous EDTA).
-
Add the Oxone and K₂CO₃ solutions dropwise and separately to the reaction mixture over a period of 8 hours using a syringe pump.
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Analyze the conversion and enantiomeric excess of the crude extract using chiral gas chromatography (GC).
Protocol 2: General Procedure for Biocatalytic Epoxidation with Engineered P450 BM3 (Conceptual) [1][2][3]
-
Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 8.0).
-
To the buffer, add the purified engineered P450 BM3 enzyme to a final concentration of 1-5 µM.
-
Add styrene (typically from a stock solution in a water-miscible solvent like DMSO to a final concentration of 1-10 mM).
-
If a dual-functional small molecule (DFSM) is used, add it to the reaction mixture.
-
Initiate the reaction by adding the oxidant, hydrogen peroxide (H₂O₂), to a final concentration of 10-50 mM.
-
Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with shaking for a specified period (e.g., 1-24 hours).
-
Stop the reaction by adding a quenching agent or by extraction with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract for product formation and enantiomeric excess by chiral GC or HPLC.
Visualizations
References
- 1. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 6. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Epoxidation of Styrene by Manganese Chiral Schiff Base Complexes Immobilized on MCM-41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. pnas.org [pnas.org]
- 10. Enantioselective epoxidation of styrene using in-situ generated dimethyldioxirane and dimeric homochiral Mn(III)-Schiff base complex catalyst [redalyc.org]
- 11. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. preprints.org [preprints.org]
- 13. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-Styrene Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of (S)-styrene oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reactions include the formation of phenylacetaldehyde (B1677652) and benzaldehyde (B42025) through isomerization and oxidative cleavage, respectively, and the hydrolysis of the epoxide to form styrene (B11656) glycol (a diol). The occurrence and prevalence of these side reactions depend on the chosen synthetic method and reaction conditions.
Q2: How can I minimize the formation of byproducts?
A2: Minimizing byproduct formation requires careful control of reaction parameters. Key strategies include using anhydrous solvents to prevent hydrolysis, maintaining the optimal pH to suppress acid- or base-catalyzed side reactions, controlling the reaction temperature, and choosing a highly selective catalyst system. For instance, biocatalytic methods often offer superior selectivity compared to some chemical methods.
Q3: My yield of this compound is low. What are the likely causes?
A3: Low yields can result from several factors, including incomplete conversion of the starting material (styrene), degradation of the product through side reactions, or issues with the catalyst activity. It is crucial to analyze the reaction mixture to identify any major byproducts, which can help diagnose the underlying issue.
Q4: How do I choose the best synthetic method for my needs?
A4: The choice of method depends on factors such as the desired scale, required enantiomeric purity, and available resources.
-
Jacobsen-Katsuki Epoxidation is a widely used method for the asymmetric epoxidation of unfunctionalized olefins like styrene and can provide high enantioselectivity.[1][2]
-
Biocatalytic methods , such as kinetic resolution with epoxide hydrolases or direct epoxidation with styrene monooxygenases, can offer excellent enantioselectivity and high yields under mild reaction conditions with minimal byproducts.[3][4]
-
Sharpless Asymmetric Epoxidation is highly effective for allylic alcohols but is less commonly used for simple alkenes like styrene.[5]
Troubleshooting Guides
Problem 1: Presence of Phenylacetaldehyde in the Product Mixture
Q: I am observing a significant amount of phenylacetaldehyde in my reaction mixture. What is causing this and how can I prevent it?
A: Phenylacetaldehyde is a common byproduct formed through the isomerization of styrene oxide.[6] This rearrangement can be catalyzed by acidic or basic conditions, as well as by certain metal catalysts.
Troubleshooting Steps:
-
Control pH: Ensure the reaction medium is maintained at a neutral or near-neutral pH. If using a method that generates acidic or basic byproducts, consider using a buffered solution.
-
Optimize Catalyst: The choice of catalyst can influence the extent of isomerization. Some metalloporphyrin catalysts, for example, can promote the formation of phenylacetaldehyde.[6] If using such catalysts, optimizing the catalyst loading and reaction time can help minimize this side reaction.
-
Temperature Control: Isomerization can be favored at higher temperatures. Running the reaction at the lowest effective temperature can help reduce the formation of phenylacetaldehyde.
-
Solvent Choice: The solvent can influence the reaction pathway. Aprotic, non-polar solvents are generally preferred to minimize side reactions.
Quantitative Data on Phenylacetaldehyde Formation:
| Synthesis Method | Catalyst/Conditions | This compound Yield (%) | Phenylacetaldehyde Yield (%) | Reference |
| Iron-Based Catalysis | --INVALID-LINK--2 / PhINTs in MeCN | Major Product | Minor Product, formation is likely a side reaction | [7] |
| P450 Peroxygenase | Engineered P450BM3 | High | Trace amount detected | [8] |
Problem 2: Formation of Benzaldehyde as a Byproduct
Q: My product is contaminated with benzaldehyde. What leads to its formation and how can I avoid it?
A: Benzaldehyde is typically formed via oxidative cleavage of the styrene double bond or the epoxide ring. This can occur in the presence of strong oxidizing agents or certain catalysts.
Troubleshooting Steps:
-
Control Oxidant Stoichiometry: Use the minimum effective amount of the oxidizing agent. An excess of the oxidant can lead to over-oxidation and cleavage of the desired epoxide.
-
Catalyst Selection: Certain metal complexes can catalyze the formation of benzaldehyde. If this is a persistent issue, consider screening alternative catalysts that are known for higher selectivity towards epoxidation. For instance, some iron-based catalysts have been shown to produce benzaldehyde as a byproduct.[7]
-
Reaction Time: Prolonged reaction times can sometimes lead to the degradation of the product. Monitor the reaction progress and quench it as soon as the starting material is consumed to a satisfactory level.
Quantitative Data on Benzaldehyde Formation:
| Synthesis Method | Catalyst/Conditions | Styrene Conversion (%) | Benzaldehyde Selectivity (%) | Styrene Oxide Selectivity (%) | Phenylacetaldehyde Selectivity (%) | Reference |
| MOF-Catalyzed Oxidation | MOF-74(Cu-90/Co-10) | - | 75 | - | - | [9] |
| MOF-Catalyzed Oxidation | MOF-74(Cu-30/Co-70) | - | 43 | - | - | [9] |
| Iron-Based Catalysis | --INVALID-LINK--2 / PhINTs in MeCN | High | Variable, can be a major product | Variable | Variable | [7] |
Problem 3: Significant Formation of Styrene Glycol (Diol)
Q: I am finding a substantial amount of styrene glycol in my product. How can I prevent this hydrolysis reaction?
A: Styrene glycol is formed by the hydrolysis of styrene oxide. This reaction is catalyzed by both acidic and basic conditions and requires the presence of water.
Troubleshooting Steps:
-
Use Anhydrous Conditions: This is the most critical factor. Ensure all solvents and reagents are rigorously dried before use. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control pH: As with isomerization, maintaining a neutral pH is crucial. Acidic or basic impurities can catalyze the ring-opening of the epoxide by water.
-
Work-up Procedure: During the work-up, minimize contact with aqueous acidic or basic solutions. If an aqueous wash is necessary, use neutral water or brine and perform the extraction quickly at a low temperature.
-
Kinetic Resolution: In biocatalytic kinetic resolution using epoxide hydrolases, the formation of the diol is the desired reaction for one of the enantiomers. To obtain this compound, the reaction is stopped at approximately 50% conversion, leaving the unreacted (S)-enantiomer.[10][11]
Quantitative Data on Hydrolytic Kinetic Resolution:
| Biocatalyst | Substrate Concentration | This compound Yield (%) | (R)-1-phenyl-1,2-ethanediol Yield (%) | Enantiomeric Excess of this compound (%) | Reference |
| Immobilized Epoxide Hydrolase from Aspergillus niger | 120 g/L | ~50 | ~50 | >99 | [10][11] |
Experimental Protocols
Protocol 1: Jacobsen-Katsuki Epoxidation of Styrene
This protocol is adapted from established procedures for the enantioselective epoxidation of unfunctionalized alkenes.[1][12]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Styrene
-
m-Chloroperbenzoic acid (m-CPBA)
-
N-Methylmorpholine N-oxide (NMO) (as a co-catalyst, optional)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Jacobsen's catalyst (1-5 mol%) in anhydrous DCM.
-
Add freshly distilled styrene (1.0 equivalent) to the solution.
-
If using, add NMO (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.[13]
Protocol 2: Biocatalytic Kinetic Resolution of Racemic Styrene Oxide
This protocol is based on the use of an immobilized epoxide hydrolase for the kinetic resolution of racemic styrene oxide.[10][11]
Materials:
-
Immobilized epoxide hydrolase (e.g., from Aspergillus niger)
-
Racemic styrene oxide
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a suspension of the immobilized epoxide hydrolase in the phosphate buffer in a temperature-controlled reactor.
-
Add racemic styrene oxide to the suspension. The substrate concentration may need to be optimized (e.g., starting with 10-50 mM).
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the conversion and the enantiomeric excess of the remaining styrene oxide over time using chiral GC or HPLC.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield enantioenriched this compound.
-
The aqueous phase will contain the (R)-styrene glycol.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 3. Towards a biocatalyst for this compound production: characterization of the styrene degradation pathway of Pseudomonas sp. strain VLB120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. Observations on the origin of phenylacetaldehyde in styrene epoxidation and the mechanism of oxidations catalysed by manganese complexes of porphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 13. Gas chromatography-mass spectrometry/selected ion monitoring for screening asymmetric epoxidation of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-Styrene Oxide
<_ _>
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (S)-Styrene oxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound revolve around three key areas:
-
Enantiomeric Separation: The most significant challenge is separating the desired (S)-enantiomer from the (R)-enantiomer. This typically requires specialized techniques like chiral chromatography or kinetic resolution.
-
Chemical Instability: Styrene (B11656) oxide is an epoxide, making it susceptible to polymerization and hydrolysis, especially in the presence of acids, bases, or heat.[1][2] This instability can lead to the formation of impurities, such as styrene glycol (1-phenyl-1,2-ethanediol), and reduce the overall yield.[3]
-
Removal of Synthesis Byproducts: The synthesis of styrene oxide often results in byproducts like benzaldehyde (B42025) and unreacted starting materials.[4] Benzaldehyde has a boiling point very close to that of styrene oxide, making separation by standard distillation difficult and requiring a high number of theoretical plates.[4]
Q2: How can I separate this compound from its (R)-enantiomer?
A2: The most common and effective method for obtaining enantioenriched this compound is through kinetic resolution. This can be achieved using:
-
Hydrolytic Kinetic Resolution (HKR): This method often employs chiral catalysts, such as (salen)Co(III) complexes, to selectively hydrolyze the (R)-enantiomer into the corresponding diol, leaving the (S)-enantiomer unreacted.[5] This technique can yield both the epoxide and the diol in highly enantioenriched forms (≥99% ee).[5]
-
Enzymatic Resolution: Epoxide hydrolases are enzymes that can selectively hydrolyze one enantiomer of a racemic epoxide mixture. For instance, epoxide hydrolase from Aspergillus niger has been used to perform preparative-scale kinetic resolution of racemic styrene oxide, yielding this compound with 99% enantiomeric excess.[6] Similarly, recombinant E. coli producing styrene monooxygenase can form this compound from styrene with an enantiomeric excess of over 99%.[7]
Q3: My purified this compound is degrading upon storage. What are the best storage conditions?
A3: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][8] It is crucial to store it in a tightly closed container to protect it from moisture, which can cause hydrolysis.[1] The material is incompatible with acids, bases, strong oxidizing agents, and certain salts, as these can catalyze polymerization.[1][9] Storage at temperatures below +30°C is recommended.[1] For long-term stability, refrigeration is advisable.
Q4: What are the common impurities I should look for, and how can I remove them?
A4: Common impurities include:
-
(R)-Styrene oxide: The unwanted enantiomer. Removed by chiral separation methods (see Q2).
-
Styrene glycol (1-phenyl-1,2-ethanediol): Formed from the hydrolysis of styrene oxide.[3] It is less volatile than styrene oxide and can typically be removed by distillation.
-
Benzaldehyde: A byproduct of some synthesis routes.[4] Its boiling point is very close to styrene oxide, making simple distillation ineffective. Chemical treatment with reagents like hydroxylamine (B1172632) or hydrazine (B178648) can convert benzaldehyde into a more easily separable derivative before distillation.[4]
-
Unreacted Styrene: Can be removed by careful fractional distillation.
-
Polymers: Formed due to the instability of the epoxide. These are non-volatile and will remain in the distillation residue.
Q5: Which analytical methods are best for determining the purity and enantiomeric excess (ee) of my this compound sample?
A5: A combination of techniques is often used:
-
For Chemical Purity: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods to assess chemical purity and identify impurities like residual solvents or byproducts.
-
For Enantiomeric Excess (ee):
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method for accurately determining ee by separating the enantiomers on a chiral stationary phase.[10][11]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds like styrene oxide. It requires a chiral stationary phase.[12]
-
NMR Spectroscopy with Chiral Agents: Using chiral solvating agents or chiral derivatizing agents (like Mosher's acid) can allow for the determination of ee by separating the signals of the two enantiomers in the NMR spectrum.[10][13]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Polymerization: Excessive heat or presence of acidic/basic catalysts during distillation or workup.[2] | Perform distillation under vacuum to lower the boiling point. Ensure all glassware is clean and free of acidic or basic residues. Store the compound in a cool, dark place.[1] |
| Hydrolysis: Presence of water, especially under acidic or basic conditions, leading to diol formation.[3] | Use anhydrous solvents and reagents. Perform workup and purification steps under an inert atmosphere if possible. Dry the crude product thoroughly before distillation. | |
| Low Enantiomeric Excess (ee) | Incomplete Resolution: The kinetic resolution reaction (enzymatic or chemical) did not go to the optimal conversion (ideally ~50%). | Carefully monitor the reaction progress using chiral HPLC or GC to stop it at the optimal point. Adjust reaction time, temperature, or catalyst loading. |
| Racemization: Exposure to harsh conditions (strong acid/base, high heat) after resolution can cause some racemization. | Use mild conditions for workup and purification. Avoid prolonged heating. | |
| Presence of Benzaldehyde Impurity in Distilled Product | Similar Boiling Points: Benzaldehyde and styrene oxide have very close boiling points, making fractional distillation difficult.[4] | Treat the crude mixture with hydroxylamine or hydrazine to form a non-volatile oxime or hydrazone derivative of benzaldehyde before distillation.[4] Alternatively, use a distillation column with a very high number of theoretical plates and a high reflux ratio.[4] |
| Product is a Yellow Liquid | Impurities or Degradation: The presence of impurities or slight polymerization can cause discoloration. Pure styrene oxide should be a clear, colorless liquid.[1] | Re-purify the material, for example, by vacuum distillation. Check for proper storage conditions to prevent further degradation. |
Quantitative Data Summary
Table 1: Physical Properties of Styrene Oxide and Related Compounds
| Compound | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| Styrene Oxide | 194 | -37 | 1.052 |
| Benzaldehyde | 179 | -26 | 1.044 |
| Styrene | 145 | -30.6 | 0.909 |
| 1-Phenyl-1,2-ethanediol (B126754) | 272-274 | 67-69 | 1.099 |
Source: Boiling and melting points from various sources.[1][3]
Table 2: Performance of Selected Kinetic Resolution Methods for Styrene Oxide
| Method | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Hydrolytic Kinetic Resolution | Immobilized Epoxide Hydrolase (Aspergillus niger) | This compound | ~50 | 99 |
| Hydrolytic Kinetic Resolution | Sphingopyxis sp. (whole-cell) | This compound | 20.6 | 99.9 |
| Biocatalytic Oxidation | Pseudomonas sp. (recombinant E. coli with Styrene Monooxygenase) | This compound | N/A | >99 |
Sources: Data compiled from studies on enzymatic and biocatalytic resolutions.[6][7][14]
Experimental Protocols
Protocol 1: General Procedure for Hydrolytic Kinetic Resolution (HKR) of Racemic Styrene Oxide
This protocol is a generalized representation based on the principles of HKR using a chiral (salen)Co(III) catalyst.[5]
-
Catalyst Activation: In a reaction vessel, dissolve the chiral (salen)Co(II) complex in a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
Oxidation: Add a mild acid (e.g., acetic acid) and expose the mixture to air or oxygen to oxidize Co(II) to the active Co(III) species. The color change will indicate oxidation.
-
Reaction Setup: To the activated catalyst solution, add the racemic styrene oxide.
-
Addition of Water: Slowly add 0.5 equivalents of water to the reaction mixture. The amount of water is critical for achieving high enantioselectivity.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by taking aliquots and analyzing them by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to obtain the highest possible ee for both the remaining epoxide and the diol product.
-
Workup: Once the desired conversion is reached, quench the reaction. The catalyst can often be precipitated and recovered by filtration. The organic phase is washed with water and brine, then dried over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The remaining this compound can be separated from the 1-phenyl-1,2-ethanediol byproduct by flash chromatography or vacuum distillation.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Styrene oxide - Wikipedia [en.wikipedia.org]
- 4. DE2047292A1 - Purifying styrene oxide - by benzaldehyde removal with hydroxylamine or hydrazine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards a Biocatalyst for this compound Production: Characterization of the Styrene Degradation Pathway of Pseudomonas sp. Strain VLB120 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. STYRENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. benchchem.com [benchchem.com]
- 11. uma.es [uma.es]
- 12. Determination of enantiomeric excess [ch.ic.ac.uk]
- 13. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 14. Enantioselective hydrolysis of racemic styrene oxide and its substituted derivatives using newly-isolated Sphingopyxis sp. exhibiting a novel epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ring-Opening of (S)-Styrene Oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the ring-opening of (S)-styrene oxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for the ring-opening of epoxides like this compound?
A1: The ring-opening of epoxides proceeds through two main mechanisms, SN1 and SN2, depending on the reaction conditions.[1]
-
Under basic or neutral conditions (SN2 mechanism): A strong nucleophile attacks one of the carbon atoms of the epoxide ring, causing the ring to open. This reaction is a typical SN2 process where the nucleophile attacks the less sterically hindered carbon atom.[2][3] The driving force for this reaction is the release of the high ring strain (about 13 kcal/mol) of the three-membered epoxide ring.[4][5]
-
Under acidic conditions (SN1-like mechanism): The oxygen atom of the epoxide is first protonated by the acid, making it a better leaving group.[6][7] This activation makes the epoxide more susceptible to attack even by weak nucleophiles.[4] The nucleophilic attack then occurs at the more substituted carbon (the benzylic carbon in the case of styrene (B11656) oxide), as this carbon can better stabilize the developing positive charge in the transition state.[1][3][8] The mechanism is considered to be between a pure SN1 and SN2 reaction.[3][4]
Q2: How do reaction conditions (acidic vs. basic) influence which product isomer is formed?
A2: The regioselectivity of the ring-opening reaction is highly dependent on the pH of the reaction medium.[2]
-
Basic/Neutral Conditions: The reaction follows an SN2 pathway, and the nucleophile will attack the less sterically hindered carbon atom (the terminal, non-benzylic carbon).[2][3]
-
Acidic Conditions: The reaction proceeds via an SN1-like mechanism. The nucleophile attacks the more substituted carbon atom (the benzylic carbon), which can better stabilize the partial positive charge of the protonated epoxide intermediate.[7][8][9]
Q3: What are some common nucleophiles used to open the this compound ring?
A3: A wide variety of nucleophiles can be used for epoxide ring-opening. Common examples include:
-
Water (H2O) or hydroxide (B78521) ions (OH-) to form diols[6][7]
-
Thiols (RSH)[4]
-
Azide ions (N3-)[12]
-
Grignard reagents (RMgX) and organolithium reagents (RLi)[5]
Q4: What is "kinetic resolution" in the context of styrene oxide reactions?
A4: Kinetic resolution is a technique used to separate a racemic mixture (an equal mixture of two enantiomers, e.g., (R)- and this compound). In this process, a chiral catalyst or reagent reacts at a different rate with each enantiomer.[13] For example, a chiral catalyst might selectively catalyze the ring-opening of the (R)-enantiomer while leaving the (S)-enantiomer largely unreacted.[12] This allows for the separation and isolation of one enantiomer in high enantiomeric excess (ee).[14][15] The efficiency of a kinetic resolution is often described by the selectivity factor (krel), with values over 50 being generally required for practical applications.[13]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
|---|---|---|
| My reaction is not proceeding, or the conversion rate is very low. What should I do? | Ineffective Catalyst: The chosen catalyst may have low activity, or an insufficient amount was used. | Increase the catalyst loading or screen different catalysts. For aminolysis, Lewis acids like YCl3 have proven effective even at low concentrations (1 mol%).[10] |
| Poor Nucleophile: The nucleophile may not be strong enough to open the epoxide ring under neutral/basic conditions. | Use a stronger nucleophile (e.g., an alkoxide instead of an alcohol). Alternatively, switch to acidic conditions to protonate and activate the epoxide, allowing weaker nucleophiles to react.[5][9] | |
| Suboptimal Reaction Time/Temperature: The reaction may require more time or a higher temperature to reach completion. | Monitor the reaction progress over time using TLC or GC.[2] If the reaction is slow, consider increasing the temperature. For enzymatic resolutions, the optimal temperature is often around 40°C.[14][15] |
| | Incorrect Stoichiometry: An insufficient amount of the nucleophile may limit the reaction. | Increase the molar ratio of the nucleophile relative to the epoxide. An excess of the nucleophile can help drive the reaction to completion.[2] |
Issue 2: Poor Regioselectivity (Formation of a Mixture of Isomers)
| Question | Possible Cause | Suggested Solution |
|---|
| I am getting a mixture of products from the nucleophile attacking both the benzylic and terminal carbons. How can I improve selectivity? | Inappropriate pH/Reaction Conditions: The choice between acidic and basic conditions is the primary determinant of regioselectivity. | * For attack at the less-substituted carbon (terminal): Ensure the reaction is run under strictly basic or neutral conditions with a strong nucleophile (SN2 pathway).[2][3]
-
For attack at the more-substituted carbon (benzylic): Use acidic conditions to favor the SN1-like pathway.[7][8] | | | Solvent Effects: The polarity of the solvent can influence the reaction pathway. | The ratio of product isomers can correlate with the dielectric constant of the solvent.[11] In solvents with low polarizing ability, the formation of the "normal" product (attack at the less substituted carbon) is often favored.[11] Experiment with different solvents to optimize selectivity. | | | Catalyst Choice: The catalyst can influence the site of nucleophilic attack. | For highly selective transformations, consider using chiral catalysts. For instance, chiral (salen)Cr(III) complexes can be used to direct nucleophilic attack to a specific epoxide carbon by selecting the appropriate catalyst enantiomer.[16] |
Issue 3: Formation of Unwanted Side Products
| Question | Possible Cause | Suggested Solution |
|---|---|---|
| I am observing significant amounts of 1-phenyl-1,2-ethanediol (B126754) in my product mixture. How can I prevent this? | Hydrolysis by Water: Trace amounts of acid in the presence of water can lead to the hydrolysis of styrene oxide to the corresponding diol.[17] | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| My desired product is contaminated with phenylacetaldehyde. Why is this happening? | Acid-Catalyzed Isomerization: In the presence of acid and insufficient water, styrene oxide can isomerize to form phenylacetaldehyde.[17] | If this is not the desired product, avoid strongly acidic conditions or ensure a sufficient amount of the nucleophile is present to compete with the isomerization pathway. |
| The reaction mixture is becoming viscous, and I suspect polymerization. How can I avoid this? | Harsh Reaction Conditions: The high reactivity of epoxides can lead to polymerization, especially under strongly acidic or high-temperature conditions.[2] | Use milder reaction conditions. Optimize the temperature and use the minimum necessary amount of catalyst. The addition of a small amount of water (8-10 wt%) has been shown in some systems to suppress side reactions.[2] |
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Lewis Acid Catalyst on the Aminolysis of Styrene Oxide with Aniline (B41778) Reaction Conditions: Styrene oxide (1a) and aniline (2a) reacted at room temperature under solvent-free conditions.[10]
| Entry | Catalyst (mol%) | Conversion of 1a (%) | Regioselectivity (3aa:4aa)a |
| 1 | None | Trace | - |
| 2 | YCl3 (1) | >90 | - |
| 3 | ScCl3 (1) | 82 | 92:8 |
| 4 | YCl3 (5) | -b | No noticeable effect |
| 5 | ScCl3 (5) | -b | No noticeable effect |
a 3aa corresponds to attack at the benzylic carbon, and 4aa corresponds to attack at the terminal carbon. b An increase in the rate of substrate conversion was noted.[10]
Table 2: Influence of Temperature on the Methanolytic Kinetic Resolution of Styrene Oxide Reaction Conditions: Racemic styrene oxide (rac-1, 0.5 mmol) in MeOH (0.5 mL) with chiral MOF catalyst (R)-3 (20 mg) for 24 h.
| Entry | Temperature (°C) | Yield of Unreacted (S)-1 (%) | ee of Unreacted (S)-1 (%) | Yield of Product (S)-2 (%) | ee of Product (S)-2 (%) |
| 1 | 25 | 83 | 5 | 5 | 81 |
| 2 | 40 | 70 | 20 | 20 | 66 |
| 3 | 60 | 51 | 98 | 48 | 49 |
Experimental Protocols
Protocol 1: General Procedure for YCl3-Catalyzed Ring-Opening of this compound with an Amine (Adapted from Sharma, G. et al., 2018)[10]
-
Preparation: To a clean, dry round-bottom flask, add this compound (1.0 mmol) and the desired amine (1.0-1.2 mmol).
-
Catalyst Addition: Add yttrium(III) chloride (YCl3) (1 mol%, 0.01 mmol) to the mixture.
-
Reaction: Stir the resulting mixture at room temperature. The reaction is performed under solvent-free conditions.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-amino alcohol.
-
Analysis: Characterize the product using NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.
Protocol 2: Kinetic Resolution of Racemic Styrene Oxide via Hydrolysis with Immobilized Epoxide Hydrolase (Adapted from Yildirim, D. et al., 2011)[14][15]
-
Enzyme Preparation: Prepare the immobilized epoxide hydrolase from Aspergillus niger on a suitable support (e.g., modified Eupergit C 250 L).
-
Reaction Setup: In a batch reactor, prepare a buffer solution at the optimal pH for the immobilized enzyme (typically pH 6.5).
-
Substrate Addition: Add racemic styrene oxide to the buffer to achieve the desired concentration (e.g., 120 g/L).
-
Enzymatic Reaction: Introduce the immobilized epoxide hydrolase to the reactor. Maintain the reaction at the optimal temperature (e.g., 40°C) with constant stirring.
-
Monitoring: Monitor the reaction progress and enantiomeric excess (ee) of the remaining this compound using chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the product and the unreacted starting material.
-
Separation: Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused for subsequent batches.
-
Product Isolation: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The aqueous layer will contain the (R)-1-phenyl-1,2-ethanediol, and the organic layer will contain the unreacted this compound.
-
Purification: Separately work up the aqueous and organic layers. Purify the diol and the unreacted epoxide by appropriate methods, such as column chromatography or distillation, to obtain both products with high enantiomeric purity (>99% ee).
Visualizations
Caption: Decision tree for troubleshooting poor regioselectivity.
Caption: General experimental workflow for this compound ring-opening.
Caption: Mechanistic pathways for regioselective ring-opening.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 8. For the reaction shown below, identify the correct statement with regards.. [askfilo.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 14. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Styrene oxide - Wikipedia [en.wikipedia.org]
Technical Support Center: (S)-Styrene Oxide Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of (S)-Styrene oxide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure substance, such as this compound, converts into a mixture containing equal amounts of both enantiomers (S)- and (R)-Styrene oxide), rendering it optically inactive. This is a significant concern because the biological and pharmacological activities of the two enantiomers can differ greatly. For instance, in some biological systems, the (R)-enantiomer of styrene (B11656) oxide has been shown to be more toxic than the (S)-enantiomer. Therefore, maintaining the enantiomeric purity of this compound is critical for accurate and reproducible experimental results, particularly in drug development and biological studies.
Q2: What are the primary causes of this compound racemization?
A2: The primary cause of racemization in this compound is exposure to acidic conditions. Even trace amounts of acid can catalyze the opening of the epoxide ring to form a benzylic carbocation intermediate. This planar intermediate can then be attacked from either side with equal probability, leading to a racemic mixture of the corresponding diol upon reaction with water, or racemization of the epoxide itself if the ring reforms. Elevated temperatures can accelerate this process.
Q3: How can I store this compound to minimize racemization?
A3: To minimize racemization, this compound should be stored in a cool, dry, and well-ventilated place, preferably refrigerated.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric acids. It is crucial to store it away from acids, oxidizing agents, and incompatible materials.[2]
Q4: What types of solvents are recommended for working with this compound?
A4: Aprotic, non-polar, and dry solvents are generally recommended for handling this compound to minimize the risk of racemization. Protic solvents, especially in the presence of trace acids, can facilitate epoxide ring-opening. The choice of solvent can also be critical in certain analytical techniques like chiral chromatography. For instance, while immobilized chiral columns can tolerate a wide range of organic solvents, traditional coated columns have limitations, and solvents like methylene (B1212753) chloride, chloroform, THF, and DMSO should be avoided with the latter.
Troubleshooting Guide
Problem: My enantiomerically pure this compound is showing a decrease in enantiomeric excess (ee) over time.
| Possible Cause | Suggested Solution |
| Acidic Contamination | Traces of acid in glassware, solvents, or reagents can catalyze racemization. Ensure all glassware is thoroughly cleaned and dried. Use freshly distilled or high-purity, anhydrous solvents. If possible, use solvents from a freshly opened bottle. |
| Improper Storage | Storing at room temperature or in a loosely sealed container can lead to degradation. Store this compound at low temperatures (refrigerated) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Hydrolysis | Exposure to water, especially under acidic or basic conditions, can lead to the formation of the corresponding diol, which may complicate analysis and imply a loss of the desired epoxide. Handle the compound in a dry environment and use anhydrous solvents. |
| Cross-Contamination | Syringes, spatulas, or other transfer tools may be contaminated with acidic residues. Use clean, dedicated equipment for handling this compound. |
Problem: I observe significant racemization after my reaction work-up.
| Possible Cause | Suggested Solution |
| Acidic Quenching/Washing | Using acidic solutions (e.g., dilute HCl) to quench a reaction or during aqueous work-up will cause rapid racemization. Use neutral or slightly basic quenching agents (e.g., saturated sodium bicarbonate solution, if compatible with your product). Minimize contact time with aqueous layers. |
| Silica (B1680970) Gel Chromatography | Standard silica gel can be acidic and may cause racemization during purification. Deactivate the silica gel by treating it with a base (e.g., triethylamine (B128534) in the eluent) or use neutral alumina (B75360) for chromatography. |
| Elevated Temperatures | Prolonged heating during solvent removal (e.g., on a rotary evaporator) can promote racemization. Remove solvents at the lowest practical temperature and pressure. |
Data Presentation
Table 1: Illustrative Impact of Conditions on the Racemization of this compound
| Condition | Parameter | Expected Impact on Racemization Rate | Rationale |
| pH | pH < 7 | High | Acid-catalyzed ring-opening via a benzylic carbocation. |
| pH = 7 | Low | Minimal acid or base catalysis. | |
| pH > 7 | Moderate | Base-catalyzed hydrolysis can occur, though direct racemization is less facile than the acid-catalyzed pathway. | |
| Temperature | Low (e.g., 0-4 °C) | Very Low | Reduces the kinetic energy available to overcome the activation barrier for ring-opening. |
| Ambient (e.g., 25 °C) | Moderate | Racemization can occur over time, especially with trace acid. | |
| High (e.g., > 60 °C) | High | Significantly accelerates the rate of racemization and potential side reactions.[3] | |
| Solvent | Aprotic, Non-polar | Low | Less likely to stabilize charged intermediates in the racemization pathway. |
| Protic, Polar | High | Can stabilize the carbocation intermediate and may act as a proton source, facilitating racemization. |
Experimental Protocols
Protocol for Enantiomeric Excess (ee) Determination by Chiral Gas Chromatography (GC)
This protocol provides a general guideline for determining the enantiomeric excess of this compound. The specific parameters may need to be optimized for your instrument and column.
1. Sample Preparation:
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Accurately weigh a small amount of the this compound sample (e.g., 1-5 mg).
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Dissolve the sample in a suitable solvent (e.g., 1 mL of hexane (B92381) or isopropanol). The solvent should be of high purity and compatible with the GC system.
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If necessary, dilute the sample to an appropriate concentration for GC analysis (typically in the low ppm range).
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Prepare a standard of racemic styrene oxide for comparison of retention times.
2. GC Instrument and Column:
-
Gas Chromatograph: An instrument equipped with a Flame Ionization Detector (FID) is suitable.
-
Chiral Column: A column specifically designed for chiral separations is required. A common choice is a cyclodextrin-based column, such as one with a CP-Chirasil-Dex CB stationary phase.[4]
-
Carrier Gas: Use a high-purity carrier gas such as hydrogen or helium.
3. GC Method Parameters (Example):
| Parameter | Value |
| Injector Temperature | 200 °C |
| Detector Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, hold for 10 min, then ramp at 2.5 °C/min to 120 °C. |
| Carrier Gas Flow Rate | Set to achieve optimal column performance (consult column manufacturer's guidelines). |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
4. Data Analysis:
-
Integrate the peak areas for the (S)- and (R)-enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: Acid-catalyzed racemization pathway of this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. Kinetic resolution of racemic styrene oxide at a high concentration by recombinant Aspergillus usamii epoxide hydrolase in an n-hexanol/buffer biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
troubleshooting low yields in (S)-Styrene oxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of (S)-Styrene oxide.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions and work-up procedures. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.
Question 1: My Jacobsen-Katsuki epoxidation is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields in the Jacobsen-Katsuki epoxidation are a common issue and can often be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Catalyst Quality and Loading: The chiral Mn-salen catalyst is the heart of this reaction. Ensure you are using a high-purity catalyst. Catalyst degradation can occur over time, so using a freshly prepared or properly stored catalyst is crucial. The catalyst loading is also a critical parameter; while catalytic amounts are used, too low a concentration can lead to incomplete conversion.[1][2][3] Conversely, excessively high loading is not economical and can sometimes lead to side reactions.
-
Oxidant Choice and Stoichiometry: While various oxidants can be used, sodium hypochlorite (B82951) (bleach) is common.[1][2] The concentration and quality of the bleach solution are important. Ensure the stoichiometry of the oxidant is optimized. An excess is generally required, but a large excess can lead to catalyst degradation and side product formation. Other oxidants like m-chloroperoxybenzoic acid (m-CPBA) can also be employed, and their choice can influence the reaction's efficiency.[4]
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Low temperatures, sometimes as low as -78 °C, can significantly improve enantioselectivity, although this may also slow down the reaction rate.[5] It is essential to maintain a consistent and controlled temperature throughout the reaction.
-
Solvent and Additives: The choice of solvent can impact the reaction's success. Dichloromethane is a commonly used solvent.[6] The addition of a co-catalyst or additive, such as N-methylmorpholine N-oxide (NMO), can sometimes be beneficial for the reaction rate, yield, and enantioselectivity.[1][6]
-
Presence of Water: The reaction is sensitive to water, which can deactivate the catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Question 2: I am observing significant amounts of side products, such as benzaldehyde (B42025) and phenylethane-1,2-diol. How can I minimize their formation?
Answer:
The formation of byproducts is a primary reason for low yields of the desired styrene (B11656) oxide.
-
Benzaldehyde Formation: Benzaldehyde is often a major side product.[7] Its formation can be promoted by certain oxidants and reaction conditions. Careful selection of the oxidant and control of the reaction temperature can help minimize its formation.
-
Diol Formation: The presence of water in the reaction mixture can lead to the hydrolysis of the newly formed epoxide, resulting in phenylethane-1,2-diol.[8] To avoid this, it is critical to work under anhydrous conditions. Ensure all reagents and solvents are dry and consider using molecular sieves to remove any trace amounts of water.
-
Reaction Time: Prolonging the reaction time unnecessarily can sometimes lead to an increase in side products due to product degradation or further oxidation.[9] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the starting material is consumed.
Question 3: My purification process seems to be causing a significant loss of this compound. What are the best practices for purification?
Answer:
Purification is a critical step where product loss can easily occur.
-
Work-up Procedure: After the reaction, the work-up should be performed carefully. This often involves quenching any remaining oxidant and removing the catalyst. Washing the organic layer with a mild base can help remove acidic byproducts.[10]
-
Distillation: Styrene oxide can be purified by distillation. However, it is important to note that styrene oxide can decompose at high temperatures.[10] Therefore, vacuum distillation is recommended to lower the boiling point and minimize thermal degradation. Distilling from an oil bath rather than over a free flame can also prevent localized overheating and decomposition.[10]
-
Chromatography: Column chromatography can also be used for purification.[11] Careful selection of the stationary and mobile phases is important to achieve good separation from byproducts without causing degradation of the styrene oxide on the column.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for the synthesis of this compound include the enantioselective epoxidation of styrene, with the Jacobsen-Katsuki epoxidation being a prominent example, and the kinetic resolution of racemic styrene oxide.[1][2] Another approach involves the formation of a halohydrin followed by ring-closure.
Q2: How does the choice of oxidant affect the yield of styrene oxide?
A2: The choice of oxidant can have a significant impact on the yield. Studies have shown that for certain catalytic systems, m-CPBA can give better yields compared to other oxidants like hydrogen peroxide or tert-butyl hydroperoxide.[4][12] The optimal oxidant often depends on the specific catalyst and reaction conditions being used.
Q3: Can I use a heterogeneous catalyst for the epoxidation of styrene?
A3: Yes, research has been conducted on anchoring Jacobsen's catalyst and other catalytic complexes to solid supports like mesoporous materials.[13] Heterogeneous catalysts can offer advantages in terms of catalyst recovery and reuse, which can be beneficial for industrial applications.[3]
Q4: What is the role of additives like N-methylmorpholine N-oxide (NMO) in the Jacobsen-Katsuki epoxidation?
A4: Additives like NMO can play a beneficial role in the Jacobsen-Katsuki epoxidation. They can help to regenerate the active Mn(V)-oxo species in the catalytic cycle, which can lead to an improved reaction rate and overall yield.[1][6]
Q5: How can I confirm the enantiomeric excess (ee) of my this compound?
A5: The enantiomeric excess of your product can be determined using chiral analytical techniques. Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are the most common methods for separating and quantifying the enantiomers of styrene oxide.[14][15]
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the yield and selectivity of styrene epoxidation based on literature data.
Table 1: Effect of Different Oxidants on Styrene Epoxidation
| Oxidant | Catalyst System | Solvent | Temperature (°C) | Conversion (%) | Styrene Oxide Selectivity (%) | Reference |
| m-CPBA | Fe3O4/SiO2 | Acetonitrile | Room Temp | 95 | 80 | [4] |
| H2O2 | Fe3O4/SiO2 | Acetonitrile | Room Temp | 45 | 60 | [4] |
| tert-BuOOH | Fe3O4/SiO2 | Acetonitrile | Room Temp | 30 | 55 | [4] |
| PhIO | Fe3O4/SiO2 | Acetonitrile | Room Temp | 25 | 50 | [4] |
| NaOCl | (R,R)-Jacobsen's Catalyst | Dichloromethane | 0 | >95 | High | [1][2] |
Table 2: Effect of Reaction Conditions on Styrene Epoxidation with TBHP
| Catalyst Amount (mg) | Styrene:TBHP Molar Ratio | Reaction Time (h) | Temperature (°C) | Conversion (%) | Epoxide Selectivity (%) | Reference |
| 10 | 1:3 | 6 | 80 | 85.2 | 96.5 | [9] |
| 20 | 1:3 | 6 | 80 | 98.6 | 97.8 | [9] |
| 30 | 1:3 | 6 | 80 | 98.9 | 97.5 | [9] |
| 20 | 1:1 | 6 | 80 | 40.6 | 95.1 | [9] |
| 20 | 1:2 | 6 | 80 | 75.3 | 96.3 | [9] |
| 20 | 1:3 | 3 | 80 | 90.1 | 90.4 | [9] |
| 20 | 1:3 | 12 | 80 | 98.7 | 94.2 | [9] |
| 20 | 1:3 | 6 | 25 | 6.8 | 6.9 | [9] |
| 20 | 1:3 | 6 | 60 | 65.4 | 85.7 | [9] |
Experimental Protocols
Protocol 1: Jacobsen-Katsuki Epoxidation of Styrene
This protocol is a general guideline and may require optimization for your specific setup.
-
Catalyst Preparation: Prepare the chiral (R,R)- or (S,S)-Jacobsen's catalyst according to established literature procedures or purchase a high-purity commercial product.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the Jacobsen's catalyst (e.g., 1-5 mol%) in an anhydrous solvent such as dichloromethane.
-
Addition of Styrene: Add freshly purified styrene to the catalyst solution.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) using an ice bath or a cryostat.
-
Addition of Oxidant: Slowly add a buffered solution of sodium hypochlorite (bleach) to the stirring reaction mixture. The addition should be done dropwise to maintain the desired temperature and control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis until the styrene is consumed.
-
Work-up: Once the reaction is complete, quench any excess oxidant by adding a reducing agent like sodium thiosulfate. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.[10]
Protocol 2: Synthesis of Styrene Oxide via Halohydrin Formation
This two-step protocol provides an alternative route to styrene oxide.
-
Halohydrin Formation:
-
Dissolve styrene in a suitable solvent mixture, such as dimethyl sulfoxide (B87167) (DMSO) and water.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution while stirring. The reaction is often exothermic, so it may be necessary to cool the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude bromohydrin.
-
-
Epoxide Formation (Ring Closure):
-
Dissolve the crude bromohydrin in a suitable solvent like methanol (B129727) or tetrahydrofuran.
-
Add a base, such as sodium hydroxide (B78521) or potassium carbonate, to the solution.
-
Stir the mixture at room temperature until the ring closure is complete (monitor by TLC).
-
Remove the solvent under reduced pressure. Add water to the residue and extract the styrene oxide with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the resulting styrene oxide by vacuum distillation.
-
Visualizations
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Caption: Experimental workflow for the Jacobsen-Katsuki epoxidation of styrene.
References
- 1. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 6. redalyc.org [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. mmore500.com [mmore500.com]
- 15. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Degradation Pathways of (S)-Styrene Oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to the degradation pathways of (S)-styrene oxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is primarily metabolized through two main enzymatic pathways:
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Isomerization: Conversion to phenylacetaldehyde (B1677652), catalyzed by the enzyme styrene (B11656) oxide isomerase (SOI).[1][2][3] This is a common pathway in various bacteria.[2][3][4]
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Hydrolysis: Conversion to (S)-styrene glycol (1-phenyl-1,2-ethanediol) through the action of epoxide hydrolases (EH).[5][6] This pathway is significant in mammals, including humans.[5][6]
-
Glutathione (B108866) Conjugation: Reaction with glutathione (GSH) to form glutathione conjugates, a pathway mediated by glutathione S-transferases (GSTs). This is a viable and significant detoxification route in rats and mice.[5]
Additionally, non-enzymatic hydrolysis can occur, especially in acidic aqueous solutions, leading to the formation of racemic phenylethylene glycol.[6]
Q2: Which enzymes are crucial for studying this compound degradation?
A2: The key enzymes to investigate are:
-
Styrene Oxide Isomerase (SOI): Catalyzes the isomerization of styrene oxide to phenylacetaldehyde.[1][2][3]
-
Epoxide Hydrolase (EH): Responsible for the hydrolysis of the epoxide ring to form a diol.[5][6] Both microsomal and soluble forms of this enzyme exist.
-
Glutathione S-Transferase (GST): Mediates the conjugation of styrene oxide with glutathione.[5]
Q3: What are the expected major metabolites of this compound?
A3: The primary metabolites resulting from the degradation of this compound include:
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Phenylacetaldehyde: Formed via the styrene oxide isomerase pathway.[2][3][4]
-
(S)-Styrene Glycol (1-phenyl-1,2-ethanediol): Produced by the action of epoxide hydrolase.[5][6]
-
Glutathione conjugates: Resulting from the GST-mediated pathway.[5]
-
Further downstream metabolites: In mammals, styrene glycol can be further metabolized to mandelic acid and phenylglyoxylic acid, which are often used as urinary markers for styrene exposure.[5][6]
Q4: How can I analyze the products of this compound degradation?
A4: The most common analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating and quantifying styrene oxide, styrene glycol, and other metabolites.[7] Reversed-phase columns are typically employed.[7]
-
Gas Chromatography (GC): Well-suited for analyzing volatile compounds like styrene, styrene oxide, and phenylacetaldehyde.[4][8][9] It is often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[4][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental analysis of this compound degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low enzyme activity observed. | 1. Incorrect pH or temperature: Enzymes have optimal pH and temperature ranges for activity.[10][11] 2. Enzyme instability: The enzyme may have degraded due to improper storage or handling. 3. Presence of inhibitors: Components in the reaction mixture might be inhibiting the enzyme. 4. Substrate insolubility: Styrene oxide is only slightly soluble in water.[6] | 1. Optimize reaction conditions: Determine the optimal pH and temperature for your specific enzyme. For example, epoxide hydrolase from Aspergillus niger has an optimal pH of 7.0 and temperature of 40°C.[11] 2. Proper enzyme handling: Store enzymes at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. 3. Control experiments: Run control experiments with known inhibitors and activators to check for interference. 4. Use of co-solvents or two-phase systems: Consider using a small amount of a water-miscible organic solvent or a two-phase system (e.g., with n-hexadecane) to improve substrate availability.[12] |
| Inconsistent or non-reproducible results in analytical measurements (GC/HPLC). | 1. Sample degradation: Styrene oxide can be unstable and may degrade, especially in acidic conditions or at high temperatures.[6] 2. Inconsistent sample preparation: Variations in extraction or derivatization steps can lead to variability. 3. Column contamination or degradation: The analytical column may be contaminated or have lost its performance. 4. Instrumental drift: The detector response may change over time. | 1. Sample handling: Keep samples on ice and analyze them as quickly as possible after preparation. Ensure the pH of your samples is controlled. Use an internal standard to correct for degradation.[4] 2. Standardized protocols: Follow a strict, standardized protocol for all sample preparation steps. The use of an internal standard is highly recommended.[4] 3. Column maintenance: Regularly clean and regenerate the column according to the manufacturer's instructions. 4. Regular calibration: Calibrate the instrument frequently using a standard curve to ensure a linear response. |
| Peak tailing or poor peak shape in chromatography. | 1. Column overload: Injecting too much sample can lead to peak distortion. 2. Inappropriate mobile phase (HPLC) or carrier gas flow rate (GC). 3. Interactions with active sites on the column. | 1. Dilute the sample: Try injecting a more dilute sample. 2. Optimize chromatographic conditions: Adjust the mobile phase composition, pH, or gradient (HPLC), or the temperature program and carrier gas flow rate (GC). 3. Use a different column: Consider a column with a different stationary phase or end-capping to minimize unwanted interactions. |
| Difficulty in separating enantiomers of styrene oxide or its metabolites. | 1. Use of a non-chiral column: Standard GC or HPLC columns will not separate enantiomers. | 1. Employ a chiral stationary phase: Use a chiral GC column (e.g., a cyclodextrin-based column) or a chiral HPLC column to resolve the enantiomers.[4] |
Quantitative Data
The following tables summarize key quantitative data for enzymes involved in this compound degradation.
Table 1: Kinetic Parameters of Epoxide Hydrolase (EH) with Styrene Oxide Enantiomers
| Enzyme Source | Enantiomer | Km (µM) | kcat (s-1) | Vmax | Reference |
| Agrobacterium radiobacter AD1 | This compound | - | 10.5 | - | [13] |
| Human Liver Microsomes | This compound | ~6 times higher than (R) | ~5 times higher than (R) | - | [14] |
| Human Liver Microsomes | (R)-Styrene oxide | - | - | - | [14] |
Table 2: Kinetic Parameters of Styrene Oxide Isomerase (SOI)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Corynebacterium sp. AC-5 | Styrene oxide | 77 | - | [1][15] |
| Pseudomonas putida S12 | Styrene oxide | 45 | 206 | [16] |
Experimental Protocols
1. Epoxide Hydrolase Activity Assay
This protocol is a general guideline for determining the activity of epoxide hydrolase using this compound as a substrate.
Materials:
-
Purified epoxide hydrolase or cell lysate containing the enzyme
-
This compound
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or ether)
-
Internal standard (e.g., 1-dodecanol)[4]
-
Sodium chloride
-
Anhydrous sodium sulfate
-
GC or HPLC system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the potassium phosphate buffer and the enzyme solution.
-
Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Start the reaction by adding a known concentration of this compound.
-
Incubation: Incubate the reaction for a specific period (e.g., 10-30 minutes) with shaking.
-
Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold organic solvent containing the internal standard.[4]
-
Extraction: Add a saturating amount of sodium chloride and vortex vigorously to extract the product (styrene glycol) and any remaining substrate into the organic phase.[4]
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.
-
Drying: Transfer the organic layer to a new tube and dry it over anhydrous sodium sulfate.[4]
-
Analysis: Analyze the organic phase by GC or HPLC to quantify the amount of (S)-styrene glycol formed.
-
Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
2. Styrene Oxide Isomerase Activity Assay
This protocol provides a general method for measuring the activity of styrene oxide isomerase.
Materials:
-
Purified styrene oxide isomerase or cell lysate
-
This compound
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.0)
-
Organic solvent for extraction (e.g., n-hexadecane or ether)
-
Internal standard
-
GC system for analysis
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a sealed vial containing the buffer and enzyme solution. A two-phase system with a solvent like n-hexadecane can be used to prevent substrate loss due to volatility.[12]
-
Pre-incubation: Pre-incubate the mixture at the optimal temperature (e.g., 25°C) for 5 minutes.[12]
-
Initiate Reaction: Add this compound to start the reaction.
-
Incubation: Incubate for a defined time with shaking.
-
Stop and Extract: Stop the reaction by adding an organic solvent with an internal standard and extract the product (phenylacetaldehyde).
-
Analysis: Analyze the organic extract by GC to quantify the phenylacetaldehyde produced.
-
Calculation: Determine the enzyme activity based on the rate of product formation.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: A generalized experimental workflow for enzyme assays.
References
- 1. Characterization of Styrene Oxide Isomerase, a Key Enzyme of Styrene and Styrene Oxide Metabolism in Corynehacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds [frontiersin.org]
- 3. A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards a Biocatalyst for this compound Production: Characterization of the Styrene Degradation Pathway of Pseudomonas sp. Strain VLB120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Styrene oxide - Wikipedia [en.wikipedia.org]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Kinetic mechanism of the enantioselective conversion of styrene oxide by epoxide hydrolase from Agrobacterium radiobacter AD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of styrene-7,8-oxide in human liver in vitro: interindividual variation and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Styrene Oxide Isomerase, a Key Enzyme of Styrene and Styrene Oxide Metabolism in Corynehacterium sp. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Epoxidation of Styrene
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding catalyst deactivation in the asymmetric epoxidation of styrene (B11656).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction has a low yield but the enantioselectivity (ee) is high. What are the likely causes and how can I fix this?
A: This common issue often points to problems with reaction kinetics or catalyst stability rather than the chiral induction step.[1] Here are the steps to troubleshoot:
-
Reaction Time and Temperature: The reaction may not have reached completion.[1] Monitor the reaction's progress over time using techniques like TLC or GC to see if it has stalled. You might need to extend the reaction time or moderately increase the temperature, but be cautious as higher temperatures can sometimes negatively impact enantioselectivity.[1]
-
Catalyst Loading: The amount of active catalyst may be insufficient to drive the reaction to completion within a reasonable timeframe.[1] Consider a modest increase in the catalyst loading.
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the reagents or solvent, or by thermal degradation.[1][2] Ensure all reactants and solvents are rigorously purified and dried, and use inert atmosphere techniques if your catalyst is sensitive to air or moisture.[1]
-
Reagent Stoichiometry: Double-check that all reagents are in the correct stoichiometric ratio. An incorrect ratio could lead to a limiting reagent being consumed prematurely.[1]
Q2: The enantioselectivity (ee) of my epoxidation is lower than expected. How can I improve it?
A: Low enantioselectivity can arise from several factors related to the catalyst, substrate, and reaction conditions.[1]
-
Reaction Temperature: Temperature is a critical parameter. Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to a drop in enantioselectivity.[1] Try performing the reaction at a lower temperature.
-
Solvent Effects: The solvent can significantly influence the catalyst's chiral environment. Experiment with different solvents to find the optimal one for your specific catalyst system.
-
Catalyst Structure: The issue may be inherent to the catalyst's structure. For some systems, like ruthenium porphyrin complexes, the enantioselectivity is highly dependent on the structure of the catalytic precursor.[3] If possible, consider modifying the chiral ligand or using a different catalyst system known for high enantioselectivity with styrene, such as engineered P450 enzymes or specific ketone catalysts.[4][5]
-
Water Content: For certain reactions, like the Sharpless asymmetric epoxidation, water is known to destroy the active catalytic species, which can negatively impact the reaction.[6] The addition of molecular sieves can help mitigate this by sequestering water.[7]
Q3: My reaction is not proceeding at all or the conversion is near zero. What should I check first?
A: A complete lack of reactivity points to a fundamental issue with one of the core components of the reaction.
-
Catalyst Activity: The most likely culprit is a completely deactivated or "dead" catalyst. This can happen due to severe poisoning from impurities in the starting materials or solvent.[8][9] Common poisons include sulfur compounds, carbon monoxide, and water or oxygen for air-sensitive catalysts.[1][2][8]
-
Reagent Quality: Verify the quality and concentration of your reagents, especially the oxidant (e.g., hydroperoxide). Oxidants can degrade over time.
-
Incorrect Reaction Setup: Review your experimental protocol to ensure all components were added in the correct order and under the specified conditions (e.g., temperature, atmosphere). For the Sharpless epoxidation, the presence of the hydroxyl group on an allylic alcohol is essential for the reaction to proceed.[7]
Q4: I suspect my catalyst has been deactivated. How can I identify the cause?
A: Identifying the deactivation mechanism is crucial for preventing it in future experiments.[1][10] The main causes are chemical, thermal, and mechanical.[2][10]
-
Poisoning: This involves the strong chemisorption of impurities onto the catalyst's active sites.[2][8][11]
-
Fouling/Coking: This is the physical deposition of substances, like carbonaceous residues (coke), onto the catalyst surface, which blocks pores and active sites.[2][9][12]
-
Thermal Degradation (Sintering): High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[2][8]
-
Leaching: In heterogeneous catalysis, the active metal component can dissolve from its support into the reaction medium.[1]
To investigate the cause, several analytical techniques can be employed:[10][13]
-
Spectroscopy (XPS, XRF): Can identify foreign elements (poisons) on the catalyst surface.[10]
-
Temperature-Programmed Desorption (TPD): Helps determine the adsorption strength of different species, offering insights into poisoning.[10]
-
BET Surface Area Analysis: Can reveal a reduction in surface area, indicating sintering or fouling.[10]
-
Scanning Electron Microscopy (SEM): Provides information on changes to the catalyst's surface morphology.[13]
Below is a logical workflow for troubleshooting common reaction failures.
Caption: Troubleshooting decision tree for asymmetric epoxidation.
Data Presentation
Table 1: Performance of Various Catalysts in Asymmetric Epoxidation of Styrene
| Catalyst System | Oxidant | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Carbocyclic oxazolidinone-containing ketone (20 mol%) | Oxone, K₂CO₃ | -10 | 100 | 90 (R) | [4] |
| Engineered P450 Peroxygenase (F87A/T268I/V78A/A184L) | H₂O₂ | 4 | High | 98 (R) | [5][14] |
| Engineered P450 Peroxygenase (F87A/T268I/L181Q) | H₂O₂ | 4 | - | 99 (R) | [5][14] |
| Chiral Iron Porphyrin (31) | Iodosylbenzene | - | - | 83 | [3] |
| Chiral Iron Porphyrin (34) | Iodosylbenzene | - | - | 83 | [3] |
| Ruthenium Porphyrin | 2,6-dichloropyridine-N-oxide | - | - | Moderate | [3] |
| Styrene Monooxygenase (SMO) | O₂, NADH | - | High | >99 (S) | [15] |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of catalyst deactivation?
A: The primary mechanisms are poisoning, coking or fouling, and thermal degradation.[2]
-
Poisoning occurs when impurities from the feed or solvent, such as sulfur or water, chemically bond to the active sites of the catalyst, rendering them inactive.[1][2][8]
-
Coking or fouling is the physical blockage of catalyst pores and active sites by carbonaceous deposits, which is a common issue in reactions involving hydrocarbons.[2][9] In styrene production, coke deposition is a major cause of deactivation.[16]
-
Thermal Degradation or sintering happens when high temperatures cause the small catalyst particles to fuse, leading to a loss of active surface area.[2]
The diagram below illustrates these primary deactivation pathways.
Caption: Common pathways for catalyst deactivation.
Q2: Can a deactivated catalyst be regenerated?
A: Yes, regeneration is often possible, depending on the cause of deactivation.[17]
-
Coke Removal: For deactivation caused by coking, a common method is to burn off the carbon deposits in a controlled stream of air or an oxygen-containing gas at elevated temperatures (e.g., 350–600 °C).[18][19]
-
Poison Removal: Some poisons can be removed by washing the catalyst with an appropriate solvent or a dilute acid solution.[17][18]
-
Full Regeneration Protocol: For some heterogeneous catalysts, such as titanium-containing silicon oxide catalysts, a multi-step process may be required. This can involve washing with a solvent like ethylbenzene, followed by an aqueous acid treatment, re-impregnation with a titanium compound, and finally calcination to restore activity.[18]
It's important to note that regeneration may not always restore the catalyst to its initial full activity.[19]
Q3: How does temperature influence the asymmetric epoxidation of styrene?
A: Temperature has a dual effect. Kinetically, higher temperatures increase the reaction rate. However, for asymmetric catalysis, lower temperatures are often crucial for achieving high enantioselectivity.[1] This is because the selectivity depends on the difference in activation energies between the two pathways leading to the (R) and (S) enantiomers. At higher temperatures, there is enough thermal energy to overcome this energy barrier more easily, resulting in a less selective reaction.[1] High temperatures can also lead to thermal degradation (sintering) of the catalyst itself.[2]
Experimental Protocols
Protocol 1: Representative Asymmetric Epoxidation of Styrene
This protocol is adapted from a procedure using a ketone-based catalyst.[4]
-
Preparation: In a reaction vessel, dissolve styrene (0.10 mmol) and the ketone catalyst (e.g., ketone 3, 0.02 mmol) in a solvent mixture (e.g., 1.6 mL of 5:1 dimethoxyethane/dimethoxymethane).[4]
-
Addition of Reagents: To the stirred solution, add a buffer (e.g., 1.0 mL of 0.2 M K₂CO₃-AcOH in 4 × 10⁻⁴ M aqueous EDTA, pH 8.0) and a phase-transfer catalyst (e.g., Bu₄NHSO₄, 0.02 mmol).[4]
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., -10°C).[4] Add the oxidant (e.g., Oxone) to initiate the reaction.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., GC or TLC) until the starting material is consumed.
-
Work-up: Once complete, quench the reaction, extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Analysis: Purify the crude product (e.g., by column chromatography) and determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).
The general workflow is visualized below.
Caption: General experimental workflow for asymmetric epoxidation.
Protocol 2: General Procedure for Catalyst Regeneration by Calcination
This protocol is a general guide for regenerating catalysts deactivated by coking.[19]
-
Washing and Drying: Wash the spent catalyst with a suitable solvent to remove any adsorbed organic species from the surface. Dry the catalyst thoroughly in an oven or under vacuum.[19]
-
Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst under a controlled flow of an oxygen-containing gas (e.g., air). The temperature should be ramped up gradually to the target calcination temperature (typically 350-600°C) to avoid overheating due to the exothermic nature of coke combustion.[17][19]
-
Holding: Hold the catalyst at the target temperature for several hours until the coke has been completely removed.
-
Cooling: Cool the catalyst down to room temperature under an inert gas flow (e.g., nitrogen).
-
Reduction (if necessary): For catalysts that require a reduced metal state to be active (e.g., supported metal catalysts), the calcined catalyst must be re-reduced in a hydrogen-containing gas stream.[19]
-
Storage: Store the regenerated catalyst under an inert atmosphere to prevent re-oxidation or contamination before its next use.
References
- 1. benchchem.com [benchchem.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. pure.mpg.de [pure.mpg.de]
- 13. diva-portal.org [diva-portal.org]
- 14. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. EP2859946A1 - Process for regenerating heterogeneous epoxidation catalysts and their use to catalyze epoxidation reactions - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
overcoming solubility issues with (S)-Styrene oxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address solubility challenges encountered during experiments with (S)-Styrene oxide.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
This compound is a nonpolar, colorless to light yellow liquid.[1][2][3] Its solubility is limited in aqueous solutions but significantly higher in organic solvents.[4][5]
Data Presentation: Solubility of Styrene (B11656) Oxide
| Solvent | Solubility Data | Reference |
| Water | Slightly soluble; < 1 mg/mL at 19.5°C; 3 g/L at 20°C.[1][3][6] | [1][3][6][7] |
| Organic Solvents | Soluble | [5] |
| - Ethanol | High solubility | [4] |
| - Acetone | High solubility | [4][7] |
| - Benzene | High solubility | [4] |
| - Toluene | High solubility | [2] |
| - Hexane | High solubility | [2] |
| - Chloroform | Soluble | [8] |
Q2: My this compound is immiscible or poorly soluble in my aqueous reaction buffer. What are my options?
This is a common issue due to the hydrophobic nature of this compound.[2] Several strategies can be employed to improve its solubility in aqueous media.
Answer: You can use co-solvents or surfactants to increase the solubility of this compound in aqueous solutions.
-
Co-solvents: Introducing a water-miscible organic solvent can reduce the interfacial tension between the aqueous solution and the hydrophobic compound.[9] Solvents like ethanol, acetone, or DMSO are often used. However, be aware that high concentrations of organic solvents can impact biological assays by affecting enzyme activity or cell viability.[10] It is crucial to run appropriate vehicle controls.
-
Surfactants: Surfactants are compounds that lower the surface tension between two liquids.[11][12] At concentrations above the critical micelle concentration (CMC), they form micelles that can encapsulate hydrophobic molecules like this compound, effectively solubilizing them in the aqueous phase.[11][13] Low concentrations of non-ionic surfactants like Tween® 80 or Poloxamers are often effective.[10]
Caption: Troubleshooting workflow for addressing solubility issues.
Q3: I am observing a low reaction yield. Could the solubility of this compound be the cause?
Answer: Yes, poor solubility is a frequent cause of low reaction yields.[14][15] If this compound is not fully dissolved, it is not available to react, leading to an incomplete or stalled reaction.[16] This reduces the effective concentration of your reactant and can make reaction kinetics inconsistent.
Furthermore, this compound is susceptible to hydrolysis to styrene glycol, especially in the presence of trace amounts of acid in water.[1] It can also polymerize in the presence of acids, bases, or certain salts.[3][6] If the compound is not properly solubilized, it may be more prone to these side reactions at interfaces, further reducing the yield of the desired product.
References
- 1. Styrene oxide - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Styrene oxide CAS#: 96-09-3 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CAS 96-09-3: Styrene oxide | CymitQuimica [cymitquimica.com]
- 6. STYRENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. benchchem.com [benchchem.com]
- 11. Surfactant - Wikipedia [en.wikipedia.org]
- 12. wax-emulsions.com [wax-emulsions.com]
- 13. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. quora.com [quora.com]
- 16. benchchem.com [benchchem.com]
analytical challenges in determining enantiomeric excess of (S)-Styrene oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical determination of enantiomeric excess (ee) of (S)-Styrene oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for determining the enantiomeric excess of this compound?
A1: The most prevalent techniques for determining the enantiomeric excess of this compound are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and chiral Supercritical Fluid Chromatography (SFC). Each method offers distinct advantages and is chosen based on sample properties, required sensitivity, and available instrumentation.
Q2: How do I select the appropriate chiral stationary phase (CSP) for my analysis?
A2: Selecting the right CSP is crucial for successful enantioseparation. For styrene (B11656) oxide, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for HPLC and SFC. For GC, cyclodextrin-based columns, such as those with derivatized β-cyclodextrins, have shown good results for separating styrene oxide enantiomers.[1][2] It is often necessary to screen a few different CSPs to find the one that provides the best resolution for your specific analytical conditions.
Q3: Can this compound racemize during analysis?
A3: Yes, epoxides like styrene oxide can be susceptible to racemization, particularly at elevated temperatures. This is a more significant concern in Gas Chromatography (GC) where high injector and oven temperatures are used.[3] It is essential to use the lowest possible temperatures that still allow for good chromatography to minimize this risk. For HPLC and SFC, which are typically run at or near room temperature, the risk of on-column racemization is significantly lower.
Q4: What are typical mobile phases for chiral HPLC and SFC analysis of this compound?
A4: For chiral HPLC, normal-phase chromatography using mixtures of hexane (B92381) or heptane (B126788) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is common. In SFC, the mobile phase typically consists of supercritical carbon dioxide with an alcohol co-solvent such as methanol (B129727) or ethanol.[4] Additives like diethylamine (B46881) (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds may be used to improve peak shape, though they are not always necessary for neutral molecules like styrene oxide.
Q5: How can I improve the sensitivity of my method?
A5: To enhance sensitivity, especially for trace-level analysis, derivatization of styrene oxide can be employed. For instance, after hydrolysis to the corresponding diol, derivatization can make the analyte more amenable to sensitive detection methods like electron capture detection (ECD) in GC.[5] Additionally, optimizing the detector parameters and using a more sensitive detector, such as a mass spectrometer (MS), can significantly improve detection limits.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Symptom: The peaks for the (R)- and (S)-enantiomers are partially or completely co-eluting.
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | The current CSP may not be suitable for resolving styrene oxide. Screen a different family of CSPs (e.g., if using a cellulose-based column, try an amylose-based one). |
| Incorrect Mobile Phase Composition | Systematically vary the percentage of the alcohol modifier in the mobile phase. Small changes can significantly impact selectivity. For SFC, adjust the co-solvent percentage. |
| Suboptimal Temperature | For HPLC and SFC, vary the column temperature. Lower temperatures often increase resolution, but this is not universal.[6] For GC, a slower temperature ramp can improve separation. |
| High Flow Rate | Reduce the flow rate. This increases the interaction time of the analyte with the CSP, which can improve resolution, although it will also increase the analysis time. |
Issue 2: Peak Tailing
Symptom: The chromatographic peaks are asymmetrical with a pronounced tail, leading to poor integration and inaccurate quantification.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | For silica-based columns, residual silanol (B1196071) groups can cause tailing. Add a small amount of a competing agent to the mobile phase, such as 0.1% of an appropriate alcohol. |
| Column Overload | The sample concentration is too high, saturating the stationary phase. Dilute the sample and re-inject.[6] |
| Column Contamination or Degradation | Impurities from previous injections may have accumulated on the column. Flush the column with a strong, compatible solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[7] |
Issue 3: Ghost Peaks
Symptom: Unexpected peaks appear in the chromatogram, often in blank runs.
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvent | Run a blank gradient without injecting a sample. If ghost peaks are present, the issue is likely with the mobile phase. Prepare fresh mobile phase using high-purity solvents. |
| Sample Carryover | If the blank run is clean, the issue may be carryover from the autosampler. Implement a needle wash step with a strong solvent between injections. |
| Contaminated GC Inlet | For GC analysis, the inlet liner may be contaminated. Replace the liner and septum. |
Experimental Protocols
Chiral GC Method for this compound
| Parameter | Condition |
| Column | CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) or similar derivatized cyclodextrin (B1172386) column |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 200 °C (or lowest possible to ensure volatilization without degradation) |
| Oven Program | 80 °C initial temperature, ramp at 2 °C/min to 150 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Chiral HPLC Method for this compound
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-1 or Chiralpak AD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Chiral SFC Method for this compound
| Parameter | Condition |
| Column | Immobilized polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Supercritical CO2 / Methanol (85:15 v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Visualizations
Caption: A general experimental workflow for the determination of the enantiomeric excess of this compound.
Caption: A decision tree for troubleshooting poor or no resolution in the chiral separation of styrene oxide.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography-electron capture determination of styrene-7,8-oxide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chiraltech.com [chiraltech.com]
Technical Support Center: Production of (S)-Styrene Oxide
Welcome to the technical support center for the production of (S)-Styrene Oxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the production of this compound, covering both biocatalytic and chemical synthesis routes.
Biocatalytic Production Issues
Question: My biocatalytic process using E. coli expressing styrene (B11656) monooxygenase (SMO) shows low volumetric productivity on a larger scale. What are the potential causes and solutions?
Low volumetric productivity during scale-up can be attributed to several factors. A primary concern is mass transfer limitation, especially in two-liquid phase systems designed to mitigate substrate and product toxicity.[1] The transfer of the poorly water-soluble substrate (styrene) from the organic phase to the aqueous phase containing the biocatalyst can become the rate-limiting step.
Troubleshooting Steps:
-
Improve Agitation and Aeration: Increasing the reactor power input can enhance the interfacial area between the organic and aqueous phases, thereby improving mass transfer. However, be mindful of excessive shear stress on the cells.
-
Optimize Phase Ratio: The ratio of the organic to the aqueous phase can influence the overall productivity. A systematic optimization of this ratio is recommended.
-
Fed-Batch Strategy: Implementing a fed-batch strategy for both the substrate and the carbon source for the cells can help maintain optimal concentrations and cell viability. In a 30-L fed-batch bioconversion, this approach was used to produce 388 g of this compound.[1]
-
Consider a Different Organic Phase: The choice of the organic solvent can impact both mass transfer and biocompatibility. n-Octane has been identified as a suitable solvent in some systems.[2]
Question: The enantiomeric excess (e.e.) of my this compound is decreasing upon process scale-up. What could be the reason?
A decrease in enantiomeric excess can be due to the presence of competing reactions or issues with the biocatalyst's selectivity under the scaled-up conditions.
Troubleshooting Steps:
-
Control Byproduct Formation: The formation of byproducts such as phenylacetaldehyde, catalyzed by enzymes like styrene oxide isomerase, can affect the overall process efficiency and potentially the enantiomeric purity.[3] Ensure that the recombinant strain used for production does not express enzymes that can further metabolize styrene oxide.
-
Verify Biocatalyst Purity and Stability: Ensure the purity and stability of the enzyme preparation. For kinetic resolution processes using epoxide hydrolases, immobilization of the enzyme can enhance its stability and enantioselectivity. Immobilized epoxide hydrolase from Aspergillus niger showed a 2.5-fold higher enantioselectivity than the free enzyme.[4][5]
-
Optimize Reaction Conditions: Temperature and pH can influence enzyme selectivity. Re-optimize these parameters at the larger scale. For instance, the kinetic resolution of racemic styrene oxide using recombinant Aspergillus usamii epoxide hydrolase was optimized for temperature in a biphasic system.[6]
Chemical Synthesis Issues
Question: During the chemical epoxidation of styrene, I am observing significant formation of benzaldehyde (B42025) as a byproduct. How can I improve the selectivity towards styrene oxide?
The formation of benzaldehyde is a common issue in the chemical oxidation of styrene, often resulting from the oxidative cleavage of the epoxide ring.[7]
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is crucial. For instance, using a bis(tri-n-methyltinoxy)molybdic acid catalyst in the presence of an inorganic anion has been shown to suppress byproduct formation and increase the yield of styrene oxide.[7]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often reduce the rate of side reactions.
-
Oxidant: The choice and concentration of the oxidizing agent (e.g., hydrogen peroxide, peroxy acids) can impact selectivity. Careful control of the oxidant addition is recommended.
-
-
Solvent System: The reaction medium can influence selectivity. Exploring different solvent systems may be beneficial.
Frequently Asked Questions (FAQs)
General
Question: What are the primary methods for producing enantiomerically pure this compound?
There are two main approaches for producing this compound:
-
Asymmetric Epoxidation of Styrene: This involves the direct conversion of styrene to this compound using a chiral catalyst. Biocatalytic methods using styrene monooxygenase (SMO) are highly effective, often achieving an enantiomeric excess (e.e.) of over 99%.[3] Chemical methods using chiral catalysts, such as manganese-salen complexes, are also employed.
-
Kinetic Resolution of Racemic Styrene Oxide: This method starts with a racemic mixture of (R)- and this compound. A chiral catalyst or enzyme, such as an epoxide hydrolase, selectively reacts with one enantiomer (typically the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted and thus enriched.[4][8][9]
Biocatalysis
Question: What is the role of a two-phase system in the biocatalytic production of this compound?
A two-phase system, typically consisting of an aqueous phase containing the biocatalyst and an organic phase, is often used to overcome the challenges associated with the low water solubility of the styrene substrate and the toxicity of both the substrate and the styrene oxide product to the microbial cells.[2][10] The organic phase acts as a reservoir for the substrate and a sink for the product, maintaining their concentrations in the aqueous phase at sub-toxic levels.
Question: How can I improve the stability of the styrene monooxygenase (SMO) enzyme?
Enzyme stability is a critical factor in biocatalytic processes. For SMO, several strategies can be employed:
-
Immobilization: Immobilizing the enzyme on a solid support can enhance its operational stability.
-
Protein Engineering: Site-directed mutagenesis or directed evolution can be used to create more robust enzyme variants.
-
Reaction Condition Optimization: Operating at optimal pH and temperature, and adding stabilizers like glycerol (B35011), can improve the enzyme's half-life. The addition of 10% (v/v) glycerol has been shown to improve the stability of StyA.[11]
Downstream Processing
Question: What are the common methods for purifying this compound after production?
The purification of this compound typically involves separating it from the reaction mixture, which may contain unreacted substrate, byproducts, and components of the reaction medium.
-
Distillation: Fractional distillation is a common method for separating styrene oxide from styrene and other volatile components.[1]
-
Chromatography: For high-purity applications, preparative chromatography can be used.[12]
-
Extraction: Liquid-liquid extraction can be employed to separate the product from the aqueous phase in biocatalytic processes.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the production of this compound.
Table 1: Biocatalytic Production of this compound
| Biocatalyst | System | Substrate Conc. | Product Conc. | e.e. (%) | Volumetric Productivity | Reference |
| Recombinant E. coli (SMO) | 30-L fed-batch (two-phase) | - | 388 g (total) | >99 | 170 U/L | [1][10] |
| Recombinant E. coli (SMO) | Two-phase system | - | 12 g/L | >99 | - | [10] |
| Immobilized Epoxide Hydrolase (A. niger) | Batch reactor (kinetic resolution) | 120 g/L | ~60 g/L | 99 | - | [4][5] |
| Recombinant A. usamii EH | Biphasic system (kinetic resolution) | 1 M (120 g/L) | - | 98.2 | 20.6 g/L/h | [6] |
Table 2: Chemical Synthesis and Kinetic Resolution
| Method | Catalyst | Oxidant/Reactant | Yield (%) | e.e. (%) | Reference |
| Epoxidation | Perbenzoic acid | Styrene | 69-75 | - | [13] |
| Hydrolytic Kinetic Resolution | Chiral (salen)Co(III) complex | Water | - | >99 | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for Biocatalytic Production in a Two-Phase System
This protocol provides a general workflow for the production of this compound using recombinant E. coli expressing styrene monooxygenase in a lab-scale bioreactor.
-
Inoculum Preparation: Grow a starter culture of the recombinant E. coli strain in a suitable medium (e.g., LB medium with appropriate antibiotics) overnight at 37°C with shaking.
-
Bioreactor Setup: Prepare the bioreactor with a defined mineral medium. Autoclave and allow it to cool.
-
Inoculation and Growth: Inoculate the bioreactor with the overnight culture. Grow the cells to a desired optical density (e.g., OD600 of 0.6-0.8).
-
Induction: Induce the expression of the styrene monooxygenase gene by adding an appropriate inducer (e.g., IPTG).
-
Two-Phase System Setup: After induction, add the organic phase (e.g., n-octane) containing the styrene substrate to the bioreactor. A typical phase ratio might be 1:1 (v/v).
-
Bioconversion: Maintain the temperature (e.g., 30°C) and pH (e.g., 7.0) and provide adequate aeration and agitation.
-
Monitoring: Periodically take samples from both the aqueous and organic phases to monitor cell growth, substrate consumption, and product formation using techniques like GC or HPLC.
-
Harvesting and Purification: After the desired conversion is reached, separate the organic phase. The this compound can then be purified from the organic phase by distillation or chromatography.
Protocol 2: General Procedure for Hydrolytic Kinetic Resolution (HKR)
This protocol outlines a general method for the kinetic resolution of racemic styrene oxide using a chiral (salen)Co(III) catalyst.
-
Reaction Setup: In a reaction vessel, dissolve the racemic styrene oxide in a suitable solvent (or run the reaction neat).
-
Catalyst Addition: Add the chiral (salen)Co(III) catalyst (e.g., 0.2-2.0 mol%).
-
Water Addition: Add a sub-stoichiometric amount of water (e.g., 0.5 equivalents).
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature) and monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining epoxide.
-
Workup: Once the desired conversion and e.e. are achieved, quench the reaction.
-
Purification: Separate the unreacted this compound from the diol product and the catalyst. This can typically be achieved by distillation or column chromatography.
Visualizations
Caption: Workflow for biocatalytic production of this compound.
Caption: Troubleshooting logic for low volumetric productivity.
References
- 1. Pilot-scale production of this compound from styrene by recombinant Escherichia coli synthesizing styrene monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of mass transfer limitations on the enzymatic kinetic resolution of epoxides in a two-liquid-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards a Biocatalyst for this compound Production: Characterization of the Styrene Degradation Pathway of Pseudomonas sp. Strain VLB120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic resolution of racemic styrene oxide at a high concentration by recombinant Aspergillus usamii epoxide hydrolase in an n-hexanol/buffer biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0479589B1 - Process for preparing styrene oxide - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical Characterization of StyAB from Pseudomonas sp. Strain VLB120 as a Two-Component Flavin-Diffusible Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
managing exothermic reactions in (S)-Styrene oxide synthesis
Technical Support Center: (S)-Styrene Oxide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, with a specific focus on managing exothermic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Safety & Exotherm Management
Q1: What are the primary hazards associated with the synthesis of this compound?
A1: The synthesis of this compound, particularly through epoxidation reactions involving peroxy compounds, presents several hazards. The primary concern is the exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[1][2][3] This can result in a rapid increase in temperature and pressure, potentially causing explosions and the release of toxic substances.[2][3] Reactions involving peracids and peroxy compounds should always be conducted behind a safety shield.[1] Additionally, it is crucial to perform a thorough risk assessment before conducting the experiment to understand the potential hazards of all chemicals involved.[1]
Q2: My reaction temperature is increasing too rapidly. What immediate steps should I take?
A2: An uncontrolled temperature rise indicates a potential thermal runaway. Immediate actions are critical:
-
Stop Reagent Addition: If you are adding a reagent (e.g., the oxidizing agent), stop the addition immediately.[1]
-
Enhance Cooling: Ensure your cooling system (e.g., ice bath, cryostat) is functioning at maximum capacity.
-
Increase Stirring: Vigorous stirring helps to dissipate heat more effectively throughout the reaction mixture.[1]
-
Prepare for Quenching: Have a quenching agent ready to stop the reaction if necessary. The appropriate quenching agent will depend on your specific reaction chemistry.
-
Alert Personnel: Inform others in the laboratory of the situation.
Q3: How can I prevent a thermal runaway reaction from occurring in the first place?
A3: Proactive measures are key to preventing thermal runaway.[4] These include:
-
Slow Reagent Addition: Add the exothermic reagent (e.g., peroxy compound) slowly to the reaction mixture to ensure it reacts as it is added, preventing accumulation.[1]
-
Adequate Cooling: Use a cooling bath or a reliable cooling system capable of handling the maximum heat output of the reaction.[2]
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to maintain a uniform temperature.[1]
-
Process Safety Management (PSM): Implement a robust PSM system that includes hazard analysis and maintenance of safety systems.[2]
-
Small-Scale First: For new or unfamiliar reactions, always perform a small-scale trial first.[1]
Q4: What are the best practices for scaling up an this compound synthesis?
A4: Scaling up presents significant challenges due to changes in the surface area-to-volume ratio, which affects heat dissipation.
-
Hazard Assessment: Conduct a thorough reaction hazard assessment at each stage of scale-up (lab, pilot plant, full-scale).[4]
-
Calorimetry Studies: Use techniques like heat flow calorimetry or adiabatic pressure Dewar calorimetry to understand the thermal profile of your reaction and determine critical safety parameters.[5][6][7]
-
Engineering Controls: Ensure the larger reactor is equipped with adequate cooling capacity, efficient agitation, and pressure relief systems.[2]
-
Semi-Batch Processing: Consider changing from a batch process to a semi-batch process, where the limiting reagent is added over time, allowing for better control of the reaction rate and heat generation.[4]
Specific Synthesis Methods
Q5: I am using the Jacobsen-Katsuki epoxidation. What factors influence the exotherm and enantioselectivity?
A5: In the Jacobsen-Katsuki epoxidation, which uses a chiral Mn-salen catalyst, the exotherm is primarily generated by the reaction of the oxidant (like bleach) with the styrene (B11656).[8][9] Several factors can influence the reaction:
-
Oxidant Addition Rate: Slow and controlled addition of the oxidant is crucial for managing the exotherm.
-
Catalyst Loading: While catalytic, the amount of the Mn-salen complex can influence the reaction rate.
-
Co-catalysts: The addition of a co-catalyst, such as a pyridine (B92270) N-oxide derivative, can increase the reaction rate and may require more diligent temperature control.[8][10]
-
Substrate: The structure of the alkene substrate can affect the reaction rate and enantioselectivity.[9]
Q6: In my biocatalytic synthesis of this compound using a styrene monooxygenase (SMO), the reaction rate is low. How can I improve it?
A6: Low reaction rates in biocatalytic systems can be due to several factors. Consider the following troubleshooting steps:
-
Cofactor Regeneration: The SMO enzyme system (StyA/StyB) is dependent on the regeneration of the FADH cofactor using NADH.[11] Ensure your system has an efficient cofactor regeneration mechanism in place. Whole-cell biocatalysts are often preferred for this reason.[11]
-
Enzyme Stability and Activity: Confirm the stability and activity of your enzyme preparation. Factors like pH, temperature, and the presence of inhibitors can affect performance.
-
Substrate/Product Inhibition: High concentrations of styrene or the product, this compound, can be toxic to the microbial cells or inhibit the enzyme. Using a two-phase system with an organic solvent like bis(2-ethylhexyl)phthalate can help to sequester the product and reduce toxicity.[12]
-
Oxygen Supply: The epoxidation reaction requires molecular oxygen. Ensure adequate aeration and oxygen transfer in your reactor.[12]
Q7: I am attempting a kinetic resolution of racemic styrene oxide using an epoxide hydrolase, but the enantiomeric excess (ee) of the remaining this compound is not as high as expected.
A7: Incomplete kinetic resolution can be due to several factors:
-
Reaction Time: The reaction may not have proceeded long enough for the enzyme to selectively hydrolyze a sufficient amount of the (R)-enantiomer. Monitor the reaction over time to determine the optimal endpoint.
-
Enzyme Selectivity: While many epoxide hydrolases are highly enantioselective, the degree of selectivity can vary. The specific enzyme variant used is critical. For example, a variant of the epoxide hydrolase from Agromyces mediolanus (vEH-Am) preferentially converts (S)-SO, leaving (R)-SO.[13] Ensure you are using an enzyme that selectively hydrolyzes the desired enantiomer.
-
Substrate Concentration: High substrate concentrations can sometimes lead to a decrease in the observed enantioselectivity and yield.[13]
Quantitative Data Summary
Table 1: Biocatalytic Synthesis of this compound
| Enzyme System | Host Organism | Product | Enantiomeric Excess (ee) | Production Rate | Reference |
| Styrene Monooxygenase (StyA/B) | Recombinant E. coli | This compound | >99% | Up to 180 U/g (dry weight) of cells | [14] |
| Styrene Monooxygenase (E1 SMO) | Recombinant E. coli | This compound | - | Up to 388 g in 16 h (30-L fed-batch) | [12] |
Table 2: Kinetic Resolution of Styrene Oxide
| Enzyme | Substrate | Desired Product | Enantiomeric Excess (ee) | Yield | Reference |
| Epoxide Hydrolase (vEH-Am) | Racemic Styrene Oxide | (R)-Styrene oxide | >99% | 25% | [13] |
Experimental Protocols
Protocol 1: General Procedure for Peroxy Acid-Mediated Epoxidation of Styrene
This protocol is a generalized procedure based on established methods and must be adapted and optimized for specific peroxy acids and reaction scales. A thorough risk assessment is mandatory before proceeding.[1]
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone) capable of maintaining the desired reaction temperature (e.g., 0 °C).
-
Initial Charge: Charge the flask with a solution of styrene in a suitable solvent (e.g., chloroform).[1]
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Cooling: Cool the stirred solution to the target reaction temperature.
-
Slow Addition of Oxidant: Prepare a solution of the peroxy acid (e.g., perbenzoic acid) in the same solvent.[1] Add the peroxy acid solution dropwise to the stirred styrene solution via the dropping funnel over a prolonged period. Monitor the internal temperature closely to ensure it does not rise significantly. The rate of addition should be slow enough to prevent the accumulation of unreacted peroxy acid.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction at the set temperature. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC). The reaction time can vary (e.g., 24 hours).[1]
-
Workup:
-
Caution: Before workup, ensure all residual peroxy compounds are destroyed.[1]
-
Wash the reaction mixture with a solution of a reducing agent (e.g., sodium sulfite) to quench any remaining oxidant.
-
Wash with a basic solution (e.g., 10% sodium hydroxide) to remove acidic byproducts.[1]
-
Wash with water to remove any remaining base.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).[1]
-
Filter and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude styrene oxide by distillation, preferably from an oil bath to avoid decomposition.[1]
Visualizations
Diagrams
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 3. tuvsud.com [tuvsud.com]
- 4. icheme.org [icheme.org]
- 5. witpress.com [witpress.com]
- 6. Research Portal [bia.unibz.it]
- 7. Thermal polymerization of uninhibited styrene investigated by using microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 9. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Towards a Biocatalyst for this compound Production: Characterization of the Styrene Degradation Pathway of Pseudomonas sp. Strain VLB120 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-Styrene Oxide
Welcome to the technical support center for the purification of (S)-Styrene Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from various starting materials and synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: The impurities in your crude this compound sample will largely depend on the synthetic method used. Common impurities include:
-
Unreacted Styrene (B11656): A common starting material that may not have fully reacted.
-
(R,S)-1-phenyl-1,2-ethanediol: Formed by the hydrolysis of the epoxide ring, which can be catalyzed by acidic or basic conditions in the presence of water.[1]
-
Benzaldehyde (B42025): Can be formed through oxidative cleavage of styrene or styrene oxide.[2]
-
Phenylacetaldehyde: Results from the acid-catalyzed isomerization of styrene oxide.[1]
-
Byproducts from Oxidizing Agents: For example, if perbenzoic acid is used for epoxidation, benzoic acid will be a significant byproduct.[3]
-
Solvents: Residual solvents from the reaction or extraction steps.
-
Polymeric material: Styrene oxide can polymerize, especially at elevated temperatures or in the presence of catalysts.[4][5]
Q2: How can I remove benzaldehyde from my this compound sample?
A2: Benzaldehyde and styrene oxide have very close boiling points, making their separation by fractional distillation difficult and economically challenging, requiring a high number of theoretical plates.[2] A more effective method is to treat the crude mixture with an aqueous solution of hydroxylamine (B1172632) or hydrazine (B178648).[2] These reagents react with benzaldehyde to form a water-soluble oxime or hydrazone, which can then be separated in an aqueous phase before proceeding with distillation of the purified styrene oxide.[2]
Q3: My this compound is turning viscous and solidifying over time. What is happening?
A3: This is likely due to polymerization. Styrene oxide is unstable and can readily polymerize, especially in the presence of acids, bases, some salts, or upon heating.[4][5] To prevent this, it is crucial to store this compound at refrigerated temperatures and away from incompatible materials like strong acids, bases, and oxidizing agents.[5][6][7] Ensure all storage containers are clean and free of contaminants that could initiate polymerization.
Q4: What is the best method to purify this compound?
A4: The optimal purification method depends on the scale of your experiment and the nature of the impurities.
-
Fractional Vacuum Distillation: This is the most common method for purifying styrene oxide on a larger scale.[3] It is effective for separating it from less volatile impurities like diols, benzoic acid, and polymers, as well as more volatile ones like some solvents. Distillation should be performed under reduced pressure to lower the boiling point and minimize thermal decomposition.[8]
-
Flash Column Chromatography: For smaller scales and for removing impurities with similar boiling points, flash chromatography on silica (B1680970) gel can be very effective. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used.
-
Chemical Treatment: As mentioned for benzaldehyde removal, pre-treatment with specific reagents can be used to convert problematic impurities into forms that are easier to separate.[2]
Q5: How can I obtain enantiomerically pure this compound?
A5: Achieving high enantiomeric purity typically involves one of two main strategies:
-
Asymmetric Epoxidation: This involves the epoxidation of styrene using a chiral catalyst that selectively produces the (S)-enantiomer.[9]
-
Kinetic Resolution: This method starts with racemic styrene oxide. A chiral catalyst or an enzyme (like an epoxide hydrolase) is used to selectively react with one enantiomer (typically the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted and thus enriched.[9][10][11] The unreacted this compound can then be purified from the reaction mixture. This method can yield this compound with a very high enantiomeric excess (ee).[10]
Troubleshooting Guides
Issue 1: Low Yield After Distillation
| Symptom | Possible Cause | Suggested Solution |
| A significant amount of high-boiling residue is left in the distillation flask. | Polymerization: Styrene oxide may have polymerized during distillation due to excessive heat or contaminants.[4][5] | - Ensure the distillation is performed under a high vacuum to keep the temperature as low as possible.[8]- Use an oil bath for even heating and avoid direct heating with a mantle, which can cause localized overheating and decomposition.[3]- Make sure all glassware is scrupulously clean and free of acidic or basic residues. |
| The distilled product has a low boiling point and contains starting material. | Inefficient Separation: The distillation column may not have enough theoretical plates to separate styrene oxide from more volatile impurities. | - Use a longer distillation column or one with a more efficient packing material (e.g., Vigreux or Raschig rings).- Increase the reflux ratio to improve separation efficiency. |
| The product decomposes during distillation, as indicated by discoloration or water formation. | Thermal Decomposition: Styrene oxide is thermally sensitive.[2] | - Lower the distillation temperature by using a higher vacuum.- Avoid distilling over a free flame; use an oil bath for controlled heating.[3] |
Issue 2: Impure Product After Purification
| Symptom | Possible Cause | Suggested Solution |
| The final product is contaminated with 1-phenyl-1,2-ethanediol (B126754) (styrene glycol). | Hydrolysis: The epoxide ring may have opened due to the presence of water and acid/base catalysts.[1] | - Ensure all solvents and reagents are anhydrous.- Perform a workup with a neutral wash (e.g., saturated sodium bicarbonate solution followed by brine) to remove any acidic or basic residues before distillation.[3]- If the diol is already present, it can be separated by fractional distillation due to its much higher boiling point. |
| The product shows contamination with phenylacetaldehyde. | Isomerization: Acid-catalyzed isomerization of styrene oxide has occurred.[1] | - Avoid acidic conditions, especially during workup and purification. Use a mild base wash (e.g., dilute NaHCO₃) to neutralize any traces of acid. |
| The product has a low enantiomeric excess (ee). | Ineffective Kinetic Resolution: The resolution reaction may not have gone to the optimal conversion, or the catalyst/enzyme may have low enantioselectivity. | - Carefully monitor the reaction progress to stop it at the optimal point for high ee of the remaining epoxide.- Ensure the catalyst or enzyme used is known to have high enantioselectivity for styrene oxide resolution.[10][11] |
Quantitative Data Presentation
Table 1: Physical Properties of Styrene Oxide
| Property | Value |
| Molecular Formula | C₈H₈O[4] |
| Molecular Weight | 120.15 g/mol [7] |
| Boiling Point | 192-194 °C (at 760 mmHg)[5][12] |
| 89-90 °C (at 23 mmHg)[12] | |
| ~70 °C (at 5 mmHg)[8] | |
| Density | 1.051 - 1.054 g/mL at 25 °C[5][12] |
| Refractive Index (n²⁰/D) | ~1.535[5][12] |
| Solubility in Water | 3 g/L (20 °C)[4] |
Table 2: Boiling Points of Common Components at Atmospheric Pressure
| Compound | Boiling Point (°C) | Notes |
| Styrene | 145-146 °C[4] | Starting material. |
| Styrene Oxide | 192-194 °C [5] | Product. |
| Phenylacetaldehyde | 193-194 °C | Isomerization byproduct. Very difficult to separate by distillation. |
| Benzaldehyde | 178-179 °C | Oxidative cleavage byproduct. |
| 1-Phenyl-1,2-ethanediol | 272-274 °C | Hydrolysis byproduct. Easily separated by distillation. |
| Benzoic Acid | 249 °C | Byproduct from perbenzoic acid oxidation. Easily separated by distillation. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
Objective: To purify crude this compound from non-volatile impurities and some volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and pressure gauge
-
Heating mantle or oil bath
-
Boiling chips or magnetic stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. A typical pressure for this distillation is between 5 and 20 mmHg.
-
Heating: Gently heat the flask using an oil bath. An oil bath provides more uniform heating and reduces the risk of decomposition.[3]
-
Collecting Fractions:
-
Collect any low-boiling foreshot (e.g., residual solvents) in a separate receiving flask.
-
Once the temperature at the distillation head stabilizes at the boiling point of styrene oxide at the working pressure (e.g., ~70 °C at 5 mmHg), switch to a clean receiving flask to collect the product fraction.[8]
-
-
Completion: Stop the distillation when the temperature starts to rise again or when only a small amount of high-boiling residue remains. Do not distill to dryness to avoid potential hazards with peroxides or unstable residues.
-
Storage: Store the purified this compound in a clean, dry, and sealed container under refrigeration.[7]
Visualizations
Experimental Workflow: Purification Strategy
Caption: Workflow for selecting a purification strategy for this compound.
Troubleshooting Logic: Low Purity After Distillation
References
- 1. Styrene oxide - Wikipedia [en.wikipedia.org]
- 2. DE2047292A1 - Purifying styrene oxide - by benzaldehyde removal with hydroxylamine or hydrazine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. guidechem.com [guidechem.com]
- 5. Styrene oxide CAS#: 96-09-3 [m.chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US2776982A - Production of styrene oxide - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (S)-(-)-氧化苯乙烯 98%, optical purity ee: 98% (GC) | Sigma-Aldrich [sigmaaldrich.com]
common impurities in commercial (S)-Styrene oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (S)-Styrene oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound typically has a purity of 98-99%. The most common impurities include:
-
Unreacted Starting Materials: Residual styrene (B11656) from the epoxidation process.
-
Synthesis Byproducts: Benzaldehyde (B42025) and phenylacetaldehyde (B1677652) are common byproducts of styrene oxidation. Benzoic acid may also be present if peroxybenzoic acid is used as the oxidant. If the chlorohydrin route is used for synthesis, trace amounts of styrene chlorohydrin could be an impurity.[1]
-
Enantiomeric Impurity: The presence of the opposite enantiomer, (R)-Styrene oxide, which affects the optical purity.
-
Degradation Products: Phenylethylene glycol (styrene glycol) can form through hydrolysis if water is present.[1]
-
Water: Moisture can be present in the final product.[2]
-
Polymers: Oligomers or polymers of styrene oxide may form, especially during storage or distillation.
Q2: What is the typical purity and water content of commercial this compound?
A2: Commercial grades of styrene oxide generally have a minimum purity of 99%. The maximum water content is typically specified between 0.1% and 0.2%.[2]
Q3: How can I determine the enantiomeric excess (ee) of my this compound sample?
A3: The enantiomeric excess can be determined using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). These techniques use a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.
Q4: How should I store this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). This helps to prevent hydrolysis and polymerization. It is advisable to use the product from a freshly opened container and to handle it in a glove bag under nitrogen.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction kinetics or yields | Presence of unreacted styrene, benzaldehyde, or phenylacetaldehyde. | 1. Verify the purity of the this compound using GC or HPLC. 2. If significant impurities are detected, consider purifying the material by distillation or chromatography. However, distillation can be challenging due to the similar boiling points of styrene oxide and its aldehyde impurities. |
| Formation of diol byproduct | Presence of water in the this compound or reaction solvent. | 1. Use anhydrous solvents and reagents. 2. Check the water content of the this compound using Karl Fischer titration. 3. Store the epoxide over molecular sieves to remove residual moisture. |
| Unexpected polymerization of the reaction mixture | High concentration of unreacted styrene, which can undergo thermal or acid/base-catalyzed polymerization.[3][4] | 1. Ensure the this compound has a low residual styrene content. 2. Control the reaction temperature carefully, as higher temperatures can promote polymerization.[3] 3. Be mindful of acidic or basic catalysts that might initiate styrene polymerization. |
| Difficulty in achieving desired stereoselectivity | Low enantiomeric excess (ee) of the starting this compound. | 1. Determine the ee of the this compound using a validated chiral GC or HPLC method. 2. If the ee is below the required specification, source a higher purity grade or consider purification methods to enrich the desired enantiomer. |
| Side reactions involving carbonyl groups | Presence of benzaldehyde or phenylacetaldehyde impurities. | 1. Analyze the starting material for aldehyde impurities using GC-MS. 2. If necessary, purify the this compound. Chemical purification by treatment with hydroxylamine (B1172632) or hydrazine (B178648) followed by distillation has been reported to remove benzaldehyde. |
Quantitative Data Summary
Table 1: Common Impurities in Commercial this compound
| Impurity | Typical Concentration Range | Analytical Method |
| (R)-Styrene oxide | ee: 98% (GC) for (S)-enantiomer is common | Chiral GC, Chiral HPLC |
| Water | 0.1% - 0.2% (max)[2] | Karl Fischer Titration |
| Benzaldehyde | Varies, can be significant | GC-FID, GC-MS |
| Phenylacetaldehyde | Varies, often present with benzaldehyde | GC-FID, GC-MS |
| Unreacted Styrene | Varies | GC-FID, GC-MS |
| Phenylethylene glycol | Trace amounts, increases with moisture | HPLC, GC-MS (after derivatization)[5] |
Experimental Protocols
Protocol 1: Determination of Benzaldehyde and Phenylacetaldehyde by GC-FID
Objective: To quantify the amount of benzaldehyde and phenylacetaldehyde in this compound.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of benzaldehyde and phenylacetaldehyde in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurities.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in the chosen solvent to a known volume.
-
-
GC-FID Analysis:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Quantification:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peaks for benzaldehyde and phenylacetaldehyde based on their retention times compared to the standards.
-
Quantify the impurities by comparing their peak areas to the calibration curve.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Objective: To determine the enantiomeric purity of this compound.
Methodology:
-
Standard Preparation:
-
Prepare a solution of racemic styrene oxide in the mobile phase.
-
Prepare a solution of the this compound sample in the mobile phase.
-
-
Chiral HPLC Analysis:
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[6]
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the this compound sample.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Visualizations
Caption: Quality control workflow for incoming this compound.
Caption: Troubleshooting logic for experiments using this compound.
References
- 1. Styrene oxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. greenchemicals.eu [greenchemicals.eu]
- 5. Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
strategies to improve the stability of (S)-Styrene oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (S)-Styrene oxide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, alongside detailed experimental protocols and stability data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, a chiral epoxide, is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its epoxide ring is highly reactive, making it susceptible to degradation through various pathways, including hydrolysis, isomerization, and polymerization.[2][3] This instability can lead to reduced product yield, formation of impurities, and potential safety hazards.[2][3]
Q2: What are the primary degradation pathways of this compound?
The main degradation pathways for this compound are:
-
Hydrolysis: In the presence of water, especially with trace amounts of acid, this compound can hydrolyze to form phenylethylene glycol.[4]
-
Isomerization: Acid-catalyzed isomerization can occur, converting this compound into phenylacetaldehyde (B1677652).[4]
-
Polymerization: this compound can readily polymerize, especially in the presence of acids, bases, certain salts, or upon exposure to heat and UV light.[2][3][5]
Q3: What are the ideal storage conditions for this compound?
To maximize shelf life, this compound should be stored in a cool, dry, and dark place, away from incompatible materials such as acids, bases, and strong oxidizing agents.[3][4][5] Storage in a tightly sealed, inert atmosphere (e.g., under nitrogen or argon) is recommended to prevent moisture and oxygen exposure.[6] Refrigerated temperatures, typically between 2°C and 8°C, are ideal for minimizing degradation.[6][7]
Q4: Are there any visual cues that indicate my this compound has degraded?
Yes, signs of degradation can include:
-
Discoloration: A change from a colorless or light-yellow liquid to a darker yellow or brown hue can indicate the formation of degradation products.
-
Increased Viscosity or Solidification: An increase in viscosity or the presence of solid precipitates is a strong indicator of polymerization.
-
Pressure Buildup: For sealed containers, pressure buildup can occur due to decomposition or polymerization, leading to bulging containers.[4]
Q5: Can I purify this compound that has started to degrade?
If degradation is minor, purification may be possible through methods like distillation. However, care must be taken as heating can accelerate decomposition.[8] Distillation should be performed under reduced pressure and at the lowest possible temperature. It's also noted that fractional distillation is not effective at removing phenylacetaldehyde, a common impurity.[9] For significant degradation, especially polymerization, purification is often impractical, and proper disposal is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in a reaction using this compound. | Degradation of this compound before or during the reaction. | - Confirm the purity of your this compound stock using GC-MS before use.- Ensure all glassware is dry and reactions are performed under an inert atmosphere.- Avoid acidic or basic conditions unless required by the reaction; use non-polar, aprotic solvents where possible.- Consider adding a radical inhibitor or antioxidant to the reaction mixture if compatible. |
| Formation of unexpected byproducts. | Isomerization to phenylacetaldehyde or hydrolysis to phenylethylene glycol. | - Analyze byproducts using GC-MS to identify them and confirm the degradation pathway.- If phenylacetaldehyde is detected, rigorously exclude acid from the reaction.- If phenylethylene glycol is present, ensure all reagents and solvents are anhydrous. |
| The reaction mixture becomes viscous or solidifies. | Polymerization of this compound. | - Immediately cool the reaction mixture to slow down the polymerization.- If the reaction is salvageable, consider diluting with a compatible, dry solvent.- In the future, run the reaction at a lower temperature and ensure no catalytic impurities (acids, bases) are present.- For storage, consider adding a polymerization inhibitor like 4-tert-butylcatechol (B165716) (TBC) if it does not interfere with downstream applications.[2] |
| Inconsistent reaction outcomes. | Variable purity of the this compound starting material. | - Always use freshly purified or newly purchased this compound.- Establish a routine quality control check (e.g., GC-MS) for each new batch.- Store in small, single-use aliquots under an inert atmosphere to prevent repeated exposure of the bulk material to air and moisture. |
Data Presentation
Table 1: Stability of Styrene Oxide in Different Media at 40°C
| Medium | Half-life (hours) | Primary Degradation Product |
| Distilled Water | 15 | Phenylethylene glycol |
| 15% Aqueous Ethanol | 23 | Phenylethylene glycol, Glycol monoethyl ether |
| 3% Aqueous Acetic Acid | < 1 | Phenylethylene glycol |
| Olive Oil | > 2000 | - |
Data adapted from a study on styrene-7,8-oxide stability in food simulants.[8]
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of bulging or damage.[4]
-
Inert Atmosphere Storage: Store the container in a refrigerator at 2-8°C under an inert atmosphere (nitrogen or argon).[6][7]
-
Aliquoting: For frequent use, it is advisable to aliquot the this compound into smaller, single-use vials under an inert atmosphere to minimize exposure of the bulk stock to air and moisture.
-
Dispensing: Use dry syringes or cannulas for transferring the liquid. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.
-
Avoid Incompatible Materials: Do not use brass or copper containers or stirrers.[4] Keep away from acids, bases, and strong oxidizing agents.[3][4][5]
Protocol 2: Stabilization with an Antioxidant (General Guideline)
This is a general guideline, and the specific antioxidant and its concentration should be optimized for your specific application.
-
Antioxidant Selection: Choose a suitable antioxidant, such as a hindered phenol (B47542) (e.g., Butylated Hydroxytoluene - BHT) or a phosphite (B83602) antioxidant.
-
Concentration: As a starting point, a concentration range of 100-1000 ppm of the antioxidant can be considered.[9][10]
-
Procedure: a. Under an inert atmosphere, add the calculated amount of the chosen antioxidant to the this compound. b. Gently agitate the mixture until the antioxidant is fully dissolved. c. Store the stabilized solution under the recommended conditions (2-8°C, inert atmosphere).
-
Compatibility Check: Before using the stabilized this compound in a reaction, ensure that the added antioxidant will not interfere with the desired chemical transformation or downstream purification processes.
Protocol 3: Monitoring this compound Purity and Degradation by GC-MS
-
Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) at a known concentration (e.g., 1 mg/mL). b. Create a dilution series to establish a calibration curve.
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable.
-
Injector: Use a split/splitless injector, with a split ratio of 50:1 or higher. Set the injector temperature to 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Hold: Maintain 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
-
Analysis: a. Inject a small volume (e.g., 1 µL) of the prepared sample. b. Identify the peak for this compound based on its retention time and mass spectrum (characteristic ions: m/z 120, 91, 77). c. Look for peaks corresponding to potential degradation products:
- Phenylacetaldehyde: (m/z 120, 91, 92)
- Phenylethylene glycol: (m/z 138, 107, 77) d. Quantify the purity of this compound and the concentration of any degradation products using the calibration curve.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. plasticseurope.org [plasticseurope.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. graphviz.org [graphviz.org]
- 6. benchchem.com [benchchem.com]
- 7. STYRENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. stabilization-technologies.com [stabilization-technologies.com]
- 10. safic-alcan.com [safic-alcan.com]
Validation & Comparative
comparison of different catalysts for styrene epoxidation
A Comparative Guide to Catalysts for Styrene (B11656) Epoxidation
For researchers, scientists, and drug development professionals, the epoxidation of styrene to styrene oxide is a critical transformation, yielding a valuable intermediate for the synthesis of fine chemicals, pharmaceuticals, and polymers. The choice of catalyst for this reaction is paramount, influencing efficiency, selectivity, and environmental impact. This guide provides an objective comparison of different catalytic systems—heterogeneous, homogeneous, and biocatalytic—supported by experimental data to inform catalyst selection and development.
Overview of Catalytic Systems
The epoxidation of styrene involves the addition of an oxygen atom across the double bond of the styrene molecule. This can be achieved using various catalysts, which are broadly classified into three main categories: heterogeneous, homogeneous, and biocatalysts. Each class offers distinct advantages and disadvantages regarding activity, selectivity, reusability, and reaction conditions.
dot
Caption: Classification of catalysts for styrene epoxidation.
Performance Comparison of Catalysts
The efficacy of a catalyst is measured by several key performance indicators, including conversion (the percentage of styrene that reacts), selectivity (the percentage of the reacted styrene that forms the desired styrene oxide), and yield (the overall percentage of starting styrene that becomes styrene oxide). The following tables summarize experimental data for different catalysts under various reaction conditions.
Heterogeneous Catalysts
Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.[1][2] This class includes a wide range of materials, from metal oxides to single-atom catalysts dispersed on supports.
| Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Prussian Blue Analogues | TBHP | Acetonitrile | 80 | 12 | 96 | 64 | [3] |
| Co-Sn Composite Oxide | Air | DMF | 120 | 6 | 77.9 | 87.1 | [4] |
| Ag₁/mpg-C₃N₄ (Single-Atom) | O₂ | Toluene | 80 | 12 | 96 | 81 | [5] |
| Co SAC (Vacancy-Defect) | TBHP | Acetonitrile | 80 | 8 | 99.9 | 71 | [6] |
| Triazine Microporous Polymer | H₂O₂ | Water | RT | 6 | 90.9 | 97.8 | [7] |
| Nitmtaa@N-SBA-15 | m-CPBA | Dichloromethane | RT | Instant | 100 | >99 | [8] |
| Mn(salen) on SBA-15 | M-CPBA + NMO | Dichloromethane | 0 | 4 | >99 | 89 | [9] |
TBHP: tert-butyl hydroperoxide; DMF: Dimethylformamide; SAC: Single-Atom Catalyst; RT: Room Temperature; m-CPBA: meta-chloroperoxybenzoic acid; NMO: N-Methylmorpholine N-oxide.
Homogeneous Catalysts
Homogeneous catalysts, typically metal complexes, often exhibit high activity and selectivity under mild conditions.[10] However, their separation from the product stream can be challenging and costly.
| Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | ee (%) | Reference |
| Iron Porphyrin Complex | Iodosylbenzene | Dichloromethane | RT | - | ~47 | - | 57 | [10] |
| Mn(salen) Complex | m-CPBA + NMO | Dichloromethane | 0 | 4 | >99 | 85 | 68 | [9] |
ee: enantiomeric excess.
Biocatalysts
Biocatalysts, such as enzymes and whole-cell systems, offer exceptional selectivity, particularly enantioselectivity, under environmentally benign conditions.[11][12] They can produce optically pure epoxides, which are crucial for the pharmaceutical industry.[11][13] The main challenges are often related to enzyme stability and the need for cofactor regeneration systems.[13][14]
| Catalyst | System | Substrate Conc. | Time (h) | Conversion (%) | Selectivity (%) | ee (%) | Reference |
| Styrene Monooxygenase (StyA) | Chemoenzymatic | 10 mM | 4 | >95 | >98 | >98 (S) | [13] |
| Peroxygenase (rAaeUPO) | Immobilized CLEA | - | - | - | High | - | [12] |
| Fus-SMO & Cb-FDH | E. coli Whole-Cell | 50 mM | - | - | - | >99 | [14] |
CLEA: Cross-Linked Enzyme Aggregate; Fus-SMO: Chimeric Styrene Monooxygenase; Cb-FDH: Formate Dehydrogenase.
Experimental Protocols & Methodologies
This section outlines a general methodology for conducting and evaluating styrene epoxidation experiments.
Reaction Procedure: A Generalized Protocol
-
Catalyst Preparation: The catalyst (e.g., 20 mg of a heterogeneous catalyst) is placed in a reaction vial equipped with a magnetic stirrer.[7]
-
Reagent Addition: The solvent (e.g., 2 mL of acetonitrile) and styrene (e.g., 1 mmol) are added to the vial.[6][7]
-
Reaction Initiation: The mixture is brought to the desired temperature (e.g., 80°C). The oxidant (e.g., tert-butyl hydroperoxide or hydrogen peroxide) is then added to initiate the reaction.[3][6]
-
Reaction Monitoring: The reaction is stirred for a specified duration (e.g., 8-12 hours). Aliquots may be taken periodically to monitor the progress of the reaction.[6]
-
Product Analysis: Upon completion, the catalyst is separated (e.g., by filtration for heterogeneous catalysts). The liquid phase is analyzed to determine conversion and selectivity.
Analytical Methods
The reaction mixture is typically analyzed using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][7] An internal standard, such as n-octanol, is often used for accurate quantification of styrene and styrene oxide.[5]
Caption: Simplified reaction pathway for styrene epoxidation.
Conclusion
The selection of a catalyst for styrene epoxidation depends heavily on the specific application's requirements.
-
Heterogeneous catalysts offer robustness and reusability, making them suitable for large-scale industrial processes where cost and catalyst lifetime are critical. [2]Recent advances in single-atom catalysts show promise for achieving both high conversion and selectivity. [5][6]* Homogeneous catalysts can provide excellent performance under mild conditions, but their industrial application is often hampered by separation challenges. [10]* Biocatalysts are unparalleled in providing access to enantiomerically pure epoxides, a critical need in the pharmaceutical industry. [11][15]While challenges in stability and scalability remain, ongoing research into enzyme immobilization and whole-cell systems is making biocatalysis an increasingly viable and sustainable option. [12][14] This guide serves as a starting point for comparing catalytic systems. Researchers are encouraged to consult the primary literature for detailed experimental conditions and catalyst characterization to make informed decisions for their specific synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prussian blue analogues as heterogeneous catalysts for epoxidation of styrene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biocatalysts convert styrene into valuable epoxides with high selectivity - European Coatings [european-coatings.com]
- 12. An alginate-confined peroxygenase-CLEA for styrene epoxidation - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01868J [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Chimeric Styrene Monooxygenase with Increased Efficiency in Asymmetric Biocatalytic Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
(S)-Styrene Oxide vs. (R)-Styrene Oxide: A Comparative Guide for Researchers
A comprehensive analysis of the stereoselective metabolism, toxicity, and cellular interactions of styrene (B11656) oxide enantiomers in biological systems.
Styrene, a widely used industrial chemical, is metabolized in biological systems to styrene oxide, a reactive epoxide. Due to the presence of a chiral center, styrene oxide exists as two enantiomers: (S)-styrene oxide and (R)-styrene oxide. These enantiomers exhibit significant differences in their biological activities, including their metabolic fate and toxicological profiles. This guide provides an objective comparison of (S)- and (R)-styrene oxide, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Stereoselective Metabolism: A Tale of Two Pathways
The detoxification of styrene oxide is primarily carried out by two main enzymatic pathways: hydrolysis by microsomal epoxide hydrolase (mEH) and conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases (GSTs). Both pathways exhibit distinct stereoselectivity, which significantly influences the biological impact of each enantiomer.
In humans, the formation of this compound from styrene is favored, and this enantiomer is also preferentially hydrolyzed by mEH.[1][2] Conversely, in mice, (R)-styrene oxide is the predominantly formed enantiomer.[1] This species-specific difference in metabolism is a critical consideration in toxicological studies.
Quantitative Comparison of Enzyme Kinetics
The enzymatic handling of (S)- and (R)-styrene oxide differs significantly, as demonstrated by their kinetic parameters for the key metabolizing enzymes.
| Enzyme | Organism/Tissue | Enantiomer | Kcat/Km (relative efficiency) | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Microsomal Epoxide Hydrolase (mEH) | Human Liver Microsomes | This compound | Lower | ~230 | ~19.8 | [3] |
| (R)-Styrene oxide | Higher | ~40 | ~3.9 | [3] | ||
| Rat Liver Microsomes | This compound | Lower | Higher | Higher | [3] | |
| (R)-Styrene oxide | Higher | Lower | Lower | [3] | ||
| Glutathione S-Transferase (GST) | Rat Liver Cytosol (mu class) | This compound | Lower | - | - | [4] |
| (R)-Styrene oxide | Higher | - | - | [4] | ||
| Rat Liver Cytosol (alpha class) | This compound | Higher | - | - | [4] | |
| (R)-Styrene oxide | Lower | - | - | [4] | ||
| Gordonia rubripertincta CWB2 | This compound | Preferred | - | 76 ± 3 µmol/min/mg | [2][5] | |
| (R)-Styrene oxide | Not Preferred | - | - | [2][5] |
Differential Toxicity of Styrene Oxide Enantiomers
The (R)-enantiomer of styrene oxide is generally considered to be the more toxic and mutagenic of the two.[2][6] This increased toxicity is attributed to its greater reactivity and its ability to form adducts with cellular macromolecules such as DNA, RNA, and proteins.
Comparative Toxicity Data
While comprehensive comparative LD50 and IC50 data are limited, available studies consistently point towards the higher toxicity of (R)-styrene oxide.
| Assay Type | System | Enantiomer | Endpoint | Value | Reference |
| In Vivo Toxicity | Mice (intraperitoneal administration) | (R)-Styrene oxide | Depletion of liver and lung glutathione | More potent than (S) | [7] |
| mEH-deficient Mice (150 mg/kg, i.p.) | (R)-Styrene oxide | Decrease in hepatic glutathione levels | Greater than (S) | [8] | |
| mEH-deficient Mice (150 mg/kg, i.p.) | This compound | Pneumotoxicity | More toxic than (R) | [8] | |
| Mice (oral) | Racemic | LD50 | 1500 mg/kg | ||
| In Vitro Cytotoxicity | Rat Embryo Midbrain Cells | Racemic | IC50 (differentiation) | 76 µM | [9] |
| Racemic | IC50 (cytotoxicity) | 80 µM | [9] | ||
| Rat Embryo Limb Bud Cells | Racemic | IC50 (differentiation) | 56 µM | [9] | |
| Racemic | IC50 (cytotoxicity) | 228 µM | [9] | ||
| Auditory Cortex Networks | Racemic | IC50 (spike rate) | 511 ± 60 µM |
Cellular Signaling Pathways
Styrene and its metabolite, styrene oxide, are known to induce oxidative stress and inflammation. One of the key signaling pathways implicated in this response is the NLRP3 inflammasome pathway.[10] Activation of the NLRP3 inflammasome is often triggered by reactive oxygen species (ROS), leading to the maturation and release of pro-inflammatory cytokines. While it is established that styrene oxide can activate this pathway, the differential effects of the (S) and (R) enantiomers on the NLRP3 inflammasome and other pathways like Akt and Erk signaling remain an active area of investigation.
Caption: General signaling pathway of styrene oxide-induced cellular stress.
Experimental Protocols
Microsomal Epoxide Hydrolase (mEH) Activity Assay
This protocol outlines the determination of mEH activity towards (S)- and (R)-styrene oxide using liver microsomes.
Materials:
-
Liver microsomes (human or rat)
-
This compound and (R)-Styrene oxide
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and a specific concentration of liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the styrene oxide enantiomer (dissolved in acetonitrile to various final concentrations) to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant by HPLC with a chiral column to separate and quantify the unreacted styrene oxide and the formed styrene glycol.
-
Calculate the rate of product formation and determine the Michaelis-Menten kinetic parameters (Km and Vmax) by performing the assay at a range of substrate concentrations.
Caption: Workflow for the mEH activity assay.
Glutathione S-Transferase (GST) Activity Assay
This protocol describes the measurement of GST-catalyzed conjugation of styrene oxide enantiomers with glutathione.
Materials:
-
Cytosolic fraction containing GSTs or purified GST isoforms
-
This compound and (R)-Styrene oxide
-
Glutathione (GSH)
-
Potassium phosphate buffer (pH 6.5-7.5)
-
Acetonitrile
-
HPLC system with a suitable column or Gas Chromatography with Flame Ionization Detection (GC-FID) with a chiral column
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, a defined concentration of GSH, and the GST-containing sample.
-
Initiate the reaction by adding the styrene oxide enantiomer (dissolved in acetonitrile).
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) with shaking.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a quenching solvent).
-
Analyze the samples by HPLC or chiral GC-FID to quantify the depletion of the styrene oxide enantiomer and/or the formation of the glutathione conjugate.
-
Calculate the initial reaction rates and determine the kinetic parameters.
Caption: Workflow for the GST activity assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method for assessing the cytotoxicity of styrene oxide enantiomers on a cell line.
Materials:
-
Mammalian cell line (e.g., HepG2, C2C12)
-
Cell culture medium and supplements
-
This compound and (R)-Styrene oxide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of (S)- and (R)-styrene oxide in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the styrene oxide enantiomers. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value for each enantiomer.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion
The biological effects of styrene oxide are highly dependent on its stereochemistry. The (R)-enantiomer is generally more toxic than the (S)-enantiomer, a difference that can be attributed to stereoselective metabolic pathways. Researchers and drug development professionals should consider these enantioselective differences when evaluating the safety and metabolism of styrene and related compounds. Further research is warranted to fully elucidate the differential effects of (S)- and (R)-styrene oxide on cellular signaling pathways, which will provide a more complete understanding of their mechanisms of toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies on metabolism and toxicity of styrene--VI. Regioselectivity in glutathione S-conjugation and hydrolysis of racemic, R- and S-phenyloxiranes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Glutathione SâTransferase Mediated Epoxide Conversion: Functional and Structural Properties of an Enantioselective Catalyst - ACS Catalysis - Figshare [figshare.com]
- 6. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effects of styrene and styrene oxide on glutathione-related antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of styrene oxide enantiomers for hepatotoxic and pneumotoxic effects in microsomal epoxide hydrolase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of styrene oxide on differentiation and viability of rodent embryo cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic Styrene Exposure Causes Oxidative Stress, Neuroinflammation, and Hippocampal Memory Dysfunction via NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for (S)-Styrene Oxide
For researchers, scientists, and professionals in drug development, the accurate quantification of (S)-Styrene oxide is critical due to its role as a key chiral intermediate in the synthesis of various pharmaceuticals. The validation of analytical methods ensures the reliability, consistency, and accuracy of these measurements. This guide provides a comprehensive comparison of the two primary chromatographic techniques for the enantioselective analysis of this compound: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as sample matrix, required sensitivity, and available instrumentation. Both Chiral GC and Chiral HPLC are powerful techniques for enantiomeric separation and quantification.
Method Performance Comparison
The following table summarizes typical performance characteristics for validated chiral GC and HPLC methods for the analysis of this compound. It is important to note that these values are representative and can vary based on the specific instrumentation, column, and experimental conditions.
| Parameter | Chiral Gas Chromatography (GC-FID/ECD) | Chiral High-Performance Liquid Chromatography (HPLC-UV/CD) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% | < 2% |
| Limit of Detection (LOD) | 0.05 µM | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µM[1] | 0.5 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods.
Chiral Gas Chromatography (GC) Protocol
This protocol describes a typical method for the enantioselective analysis of this compound using a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for enhanced sensitivity.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or electron capture detector (ECD), and a data acquisition system.
2. Chromatographic Conditions:
-
Chiral Column: A capillary column coated with a cyclodextrin-based chiral stationary phase, such as Rt-βDEXse™ (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for the separation of styrene (B11656) oxide enantiomers.[2]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C (FID) or 320 °C (ECD)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp: 2 °C/minute to 200 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
3. Sample Preparation (with Derivatization for ECD):
-
Hydrolyze the styrene oxide sample with sodium methoxide (B1231860) to form 2-methoxy-1-phenylethanol (B2815661) and 2-methoxy-2-phenylethanol.
-
Extract the methoxy (B1213986) alcohols with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and derivatize the residue with pentafluoropropionic anhydride (B1165640) to enable electron capture detection.[1]
-
Reconstitute the derivatized sample in a suitable solvent for GC analysis.
4. Validation Parameters:
-
Linearity: Prepare a series of calibration standards of this compound and analyze them to construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.
-
Precision: Analyze replicate samples at different concentrations to determine repeatability and intermediate precision.
-
LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a common approach for the enantioselective analysis of this compound using a UV detector.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
2. Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column, is effective for the separation of epoxide enantiomers.[3]
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is a typical mobile phase for normal-phase chiral separations.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
Follow a similar validation strategy as outlined for the GC method, establishing linearity, accuracy, precision, LOD, and LOQ according to relevant guidelines (e.g., ICH Q2(R1)).
Alternative Analytical Techniques
While chiral GC and HPLC are the most common methods, other techniques can be employed for the analysis of this compound.
-
Chiral Derivatization with Achiral Chromatography: In this approach, the enantiomers of styrene oxide are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral GC or HPLC column.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and reduced solvent consumption compared to HPLC for some chiral applications.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used as a detection method in conjunction with HPLC to provide information about the stereochemistry of the eluted enantiomers.[3][4]
-
Mass Spectrometry (MS) with Chiral Reference Compounds: Emerging techniques in mass spectrometry involve the use of chiral reference compounds to form diastereomeric complexes that can be differentiated by their mass-to-charge ratio.[5]
Visualizations
Experimental Workflow for Chiral GC Analysis
References
A Comparative Analysis of Nucleophilic Addition to (S)-Styrene Oxide for Pharmaceutical and Research Applications
For researchers, scientists, and professionals in drug development, the regioselective opening of epoxide rings is a cornerstone of synthetic chemistry, enabling the construction of complex molecules with precise stereochemistry. (S)-Styrene oxide, a readily available chiral building block, serves as a key substrate in this regard. This guide provides an objective comparison of nucleophilic addition reactions to this compound, supported by experimental data, to aid in the selection of appropriate synthetic strategies.
The reaction of a nucleophile with this compound can theoretically yield two regioisomers: attack at the less hindered terminal (β) carbon (an SN2-type reaction) or attack at the benzylic (α) carbon, which can better stabilize a positive charge (borderline SN1/SN2 or SN1-like). The outcome of this competition is highly dependent on the nature of the nucleophile, the solvent, and the presence or absence of a catalyst. This guide explores these factors through a comparative study of various nucleophilic additions.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of different classes of nucleophiles in the ring-opening of styrene (B11656) oxide, focusing on yield and regioselectivity.
Table 1: Aminolysis of Styrene Oxide
| Nucleophile (Amine) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Aniline | None | Nitromethane (B149229) | RT | 2 | 95 | >99:1 | [1] |
| Aniline | Cyanuric Chloride (2 mol%) | Solvent-free | RT | 0.25 | 98 | >99:1 (α-attack) | [2] |
| 4-Methoxyaniline | Cyanuric Chloride (2 mol%) | Solvent-free | RT | 0.33 | 96 | >99:1 (α-attack) | [2] |
| Benzylamine | Cyanuric Chloride (2 mol%) | Solvent-free | RT | 0.5 | 94 | 1:>99 (β-attack) | [2] |
| Pyrrolidine | None | Nitromethane | RT | 2 | 96 | 1:>99 | [1] |
| Morpholine | None | Nitromethane | RT | 2.5 | 94 | 1:>99 | [1] |
Note: For aromatic amines, nucleophilic attack predominantly occurs at the benzylic (α) carbon, whereas aliphatic amines favor attack at the terminal (β) carbon.[2]
Table 2: Alcoholysis of Styrene Oxide
| Nucleophile (Alcohol) | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | α:β Ratio | Reference |
| Methanol | None | Nitromethane | RT | 4 | 85 | >99:1 | [1] |
| Methanol | SO3H/g-C3N4/Fe3O4 | Methanol | 60 | 4 | 98 | >99:1 (α-attack) | [3] |
| Ethanol | SO3H/g-C3N4/Fe3O4 | Ethanol | 60 | 5 | 95 | >99:1 (α-attack) | [3] |
| Isopropanol | SO3H/g-C3N4/Fe3O4 | Isopropanol | 60 | 6 | 85 | >99:1 (α-attack) | [3] |
| tert-Butanol | SO3H/g-C3N4/Fe3O4 | tert-Butanol | 60 | 8 | 45 | >99:1 (α-attack) | [3] |
Note: The alcoholysis of styrene oxide generally shows high regioselectivity for the α-product. The reaction rate is influenced by the steric hindrance of the alcohol.[3]
Table 3: Thiolysis of Styrene Oxide
| Nucleophile (Thiol) | Conditions | Solvent | Yield (%) | Regioselectivity | Reference |
| Thiophenol | Catalyst-free, RT | Water | 96 | anti-Markovnikov (β-attack) | [4] |
| Thiophenol | Catalyst-free, RT | n-hexane | 65 | anti-Markovnikov (β-attack) | [4] |
Note: The addition of thiols to styrenes can proceed via a radical mechanism, leading to the anti-Markovnikov product (attack at the β-carbon).[4] In the context of epoxide ring opening, strong nucleophiles like thiolates under basic or neutral conditions typically attack the less sterically hindered carbon (β-position) in an SN2 fashion.[5]
Table 4: Reaction with Organometallic Reagents
| Nucleophile | Conditions | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | Diethyl ether, then H3O+ | 1,2-diphenylethanol | - | [6] |
| Vinyllithium/CuCN | THF, -78°C to RT | 1-phenyl-3-buten-1-ol | - | [1] |
Note: Organometallic reagents, being strong nucleophiles, typically attack the less sterically hindered β-carbon of the epoxide in an SN2 manner.[7]
Experimental Protocols
General Procedure for Aminolysis of this compound in Nitromethane
To a solution of this compound (1 mmol) in nitromethane (5 mL) is added the amine (1.2 mmol). The reaction mixture is stirred at room temperature for the time indicated in Table 1. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired β-amino alcohol.[1][8]
General Procedure for Catalytic Alcoholysis of this compound
In a round-bottom flask, the catalyst (e.g., SO3H/g-C3N4/Fe3O4, specified amount) is added to a solution of this compound (1 mmol) in the respective alcohol (10 mL), which serves as both the reactant and the solvent. The mixture is stirred at the temperature and for the time indicated in Table 2. After the reaction is complete (as monitored by TLC or GC), the catalyst is separated (e.g., by filtration or magnetic decantation), and the excess alcohol is evaporated. The crude product is then purified by column chromatography.[3]
General Procedure for Thiolysis of this compound
A mixture of this compound (1 mmol), the thiol (1.2 mmol), and the solvent (e.g., water, 2 mL) is placed in a test tube. The mixture is stirred vigorously at room temperature for the specified time. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated, and the product is purified by chromatography.[4]
General Procedure for the Reaction of this compound with a Grignard Reagent
All glassware must be scrupulously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
To a solution of the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 mmol) in anhydrous diethyl ether at 0 °C, a solution of this compound (1 mmol) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[9][10]
Mandatory Visualization
Caption: Reaction pathways for nucleophilic addition to this compound.
Caption: General experimental workflow for nucleophilic ring-opening of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of styrene oxide to styrene glycol in enriched mouse clara-cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mechanism of the Reaction of Styrene Oxide with the Grignard Reagent - Calvin Golumbic - Google Books [books.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalysts for the Enantioselective Synthesis of (S)-Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of (S)-styrene oxide, a critical chiral building block in the pharmaceutical industry, is achievable through various catalytic systems. This guide provides an objective comparison of the performance of prominent catalysts, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs. The catalysts benchmarked include biocatalysts (styrene monooxygenase), metal-salen complexes (Jacobsen's catalyst and others), and chiral porphyrin-based systems.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the quantitative performance of different catalysts in the enantioselective epoxidation of styrene (B11656) to yield this compound.
| Catalyst Type | Specific Catalyst/System | Enantiomeric Excess (ee%) for this compound | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Key Reaction Conditions |
| Biocatalyst | Styrene Monooxygenase (SMO) from Pseudomonas sp. (e.g., VLB120) expressed in E. coli | >99%[1] | ~65%[2] | High (whole-cell catalysis) | Up to 180 U/g (dry cells) | Whole-cell biotransformation in a biphasic system (e.g., with BEHP or octanol), 30°C, pH 8.0[3][4] |
| Salen Complex | (S,S)-Jacobsen's Catalyst (Mn-Salen) | Typically high, inferred from (R,R) catalyst performance for (R)-oxide. | Variable | Moderate | Not consistently reported | CH₂Cl₂, m-CPBA as oxidant, NMO as co-oxidant, room temperature.[5] |
| Salen Complex | Proline-derived C1-symmetric Ti(OiPr)₄-Salen | 96–98%[6] | Not specified | Not specified | Not specified | Not specified |
| Porphyrin | Chiral Iron (III) Porphyrin Complexes | Moderate to high enantioselectivity has been reported for epoxidations, but specific data for this compound is limited. | Variable | Variable | Variable | Typically with oxidants like iodosylbenzene (PhIO). |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Biocatalytic Synthesis using Styrene Monooxygenase (SMO)
This protocol is based on the use of recombinant E. coli whole cells expressing the styrene monooxygenase (StyA and StyB components) from Pseudomonas sp..
a. Catalyst Preparation (Whole-Cell Biocatalyst):
-
E. coli cells co-expressing the styA and styB genes from Pseudomonas sp. VLB120 are cultivated in a suitable fermentation medium.
-
Gene expression is induced, and the cells are harvested by centrifugation.
-
The cell pellet is washed and resuspended in a buffer (e.g., 200 mM potassium phosphate (B84403) buffer, pH 8.0) to a specific cell density (e.g., 1.0 g/L dry cell weight).[4]
b. Enantioselective Epoxidation Protocol:
-
The reaction is conducted in a biphasic system to minimize substrate and product toxicity. A common organic phase is bis(2-ethylhexyl)phthalate (BEHP) or octanol.[3]
-
In a reaction vessel, the aqueous cell suspension is mixed with an equal volume of the organic phase containing styrene.[4]
-
The final concentration of styrene in the organic phase is typically in the range of 20-30 mM.[4]
-
The reaction mixture is incubated at 30°C with vigorous shaking to ensure adequate mixing and oxygen transfer.[4]
-
The reaction progress is monitored by periodically taking samples from the organic phase and analyzing them by chiral gas chromatography (GC) to determine the concentration and enantiomeric excess of this compound.
Synthesis using (S,S)-Jacobsen's Catalyst
This protocol describes the enantioselective epoxidation of styrene using the chiral manganese-salen complex, (S,S)-Jacobsen's catalyst.
a. Materials:
-
(S,S)-Jacobsen's catalyst
-
Styrene
-
meta-Chloroperoxybenzoic acid (m-CPBA) as the oxidant
-
N-Methylmorpholine N-oxide (NMO) as a co-oxidant
-
Dichloromethane (CH₂Cl₂) as the solvent
b. Enantioselective Epoxidation Protocol:
-
Dissolve (S,S)-Jacobsen's catalyst in CH₂Cl₂ in a reaction flask at room temperature.
-
Add NMO to the solution.
-
Add styrene to the reaction mixture. The typical molar ratio of substrate to m-CPBA is 1:1, and the ratio of m-CPBA to NMO is 0.5.[5]
-
Initiate the reaction by the portion-wise addition of m-CPBA.
-
Stir the reaction mixture at room temperature for approximately 30 minutes.[5]
-
Upon completion, the reaction mixture is typically quenched and purified by flash chromatography on silica (B1680970) gel.
-
The yield and enantiomeric excess of this compound are determined by chiral GC analysis.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the biocatalytic pathway.
References
- 1. Towards a Biocatalyst for this compound Production: Characterization of the Styrene Degradation Pathway of Pseudomonas sp. Strain VLB120 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
assessing the enantiopurity of (S)-Styrene oxide by different techniques
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development and quality control of chiral molecules such as (S)-styrene oxide, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. A variety of analytical techniques are available for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common methods—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE)—supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of GC, HPLC, NMR, and CE for the enantiopurity assessment of this compound.
| Technique | Principle | Typical Chiral Selector/Reagent | Sample Preparation | Analysis Time | Throughput | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase. | Cyclodextrin (B1172386) derivatives (e.g., CP-Chirasil-DEX CB, Rt-βDEXse) | Direct injection or derivatization to enhance volatility/sensitivity. | 10-30 min | High | High resolution, sensitivity, and robustness. | Requires volatile and thermally stable analytes; derivatization can add complexity. |
| High-Performance Liquid Chromatography (HPLC) | Separation in the liquid phase based on differential interactions with a chiral stationary phase (CSP). | Polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives) | Dissolution in a suitable mobile phase. | 10-40 min | High | Broad applicability, excellent resolution, well-established. | Higher solvent consumption, method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation of enantiomers in a chiral environment by observing distinct NMR signals. | Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) | Sample dissolution with the chiral auxiliary. | 5-20 min | Moderate | Non-destructive, provides structural information, no separation needed. | Lower sensitivity, requires higher sample concentration, chiral auxiliaries can be expensive. |
| Capillary Electrophoresis (CE) | Separation of charged or neutral molecules in a capillary based on their electrophoretic mobility in the presence of a chiral selector. | Cyclodextrins, macrocyclic antibiotics | Dissolution in the background electrolyte. | 10-30 min | High | High efficiency, low sample and solvent consumption, rapid method development. | Lower concentration sensitivity compared to HPLC/GC, requires charged or chargeable analyte for some methods. |
In-Depth Analysis and Experimental Protocols
This section provides detailed experimental methodologies for each technique, offering a practical guide for laboratory implementation.
Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers like styrene (B11656) oxide. The use of capillary columns coated with chiral stationary phases, often cyclodextrin derivatives, is standard.
Experimental Protocol:
-
Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 275 °C.
-
Temperature Program: Start at 80 °C, hold for 1 min, ramp to 150 °C at 5 °C/min, and hold for 5 min.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent like dichloromethane. For trace analysis, derivatization with a reagent like pentafluoropropionic anhydride (B1165640) can be performed to enhance sensitivity for electron capture detection (ECD).[1]
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers. A limit of quantitation of 0.2 µM and repeatability of 6-9% have been reported for similar methods.[1]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile method for enantioseparation. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of compounds, including epoxides.
Experimental Protocol:
-
Column: A polysaccharide-based chiral stationary phase such as Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Data Analysis: Enantiomeric excess is determined by the relative peak areas. Method development often involves screening different polysaccharide-based columns and mobile phase compositions to achieve optimal separation.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a unique approach to assessing enantiopurity without the need for chromatographic separation. The addition of a chiral auxiliary creates a diastereomeric environment, leading to separate signals for the enantiomers.
Experimental Protocol:
-
Instrument: 400 MHz NMR spectrometer or higher.
-
Chiral Auxiliary: A chiral solvating agent (CSA) like (R)-(-)-O-Acetylmandelic acid or a chiral derivatizing agent (CDA).
-
Sample Preparation: Dissolve a known amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl3). Add an increasing amount of the chiral auxiliary until baseline separation of a specific proton signal (e.g., the methine proton of the epoxide ring) is observed for the two enantiomers.
-
Data Analysis: The enantiomeric excess is calculated by integrating the well-resolved signals corresponding to each enantiomer. The accuracy of this method is typically within ±2%.[4]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent. For chiral separations, a chiral selector is added to the background electrolyte.
Experimental Protocol:
-
Instrument: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., 25 mM phosphate (B84403) buffer at pH 7.8) containing a chiral selector. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin or γ-cyclodextrin, are commonly used.[5] For neutral compounds like styrene oxide, micellar electrokinetic chromatography (MEKC) with a chiral selector is employed.[6]
-
Applied Voltage: 15-25 kV.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the this compound sample in the BGE.
-
Data Analysis: The enantiomeric excess is calculated from the corrected peak areas of the enantiomers.
Workflow for Enantiopurity Assessment
The following diagram illustrates the general workflow for assessing the enantiopurity of this compound using the discussed techniques.
Logical Framework for Method Selection
The choice of the most suitable analytical technique depends on several factors, including the specific requirements of the analysis, available instrumentation, and the properties of the sample matrix.
Conclusion
The assessment of the enantiopurity of this compound can be effectively achieved by several analytical techniques. Chiral GC and HPLC are robust, high-resolution methods suitable for routine quality control. NMR spectroscopy provides a rapid, non-destructive alternative, particularly useful when structural confirmation is also required. Capillary electrophoresis stands out as a high-efficiency, green analytical technique. The choice of method should be guided by the specific analytical needs, such as sensitivity, sample amount, and desired throughput, as well as the available laboratory infrastructure. The detailed protocols and comparative data presented in this guide aim to facilitate this selection process for researchers and professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantiomeric quality control of R-Tofisopam by HPLC using polysaccharide-type chiral stationary phases in polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N.m.r. assay of enantiomeric excess - Durham e-Theses [etheses.dur.ac.uk]
- 5. Cyclodextrin modified micellar electrokinetic chromatography for the chiral direct resolution of (+), (-)-trans-1,2-dihydrodiol metabolite of chrysene in vitro activated by rat liver microsome S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclodextrin-modified micellar electrokinetic chromatography for enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (S)-Styrene Oxide and Other Epoxides
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds that are key intermediates in the preparation of pharmaceuticals and other bioactive molecules. (S)-Styrene oxide, a chiral aromatic epoxide, is a valuable building block in stereoselective synthesis.[1] This guide provides an objective comparison of the reactivity of this compound with other common epoxides, supported by experimental data, to aid in the selection of appropriate substrates and reaction conditions.
The reactivity of epoxides is primarily driven by their inherent ring strain, making them susceptible to nucleophilic attack.[2] The reaction mechanism and regioselectivity are highly dependent on the reaction conditions (acidic or basic/neutral) and the substitution pattern of the epoxide.
Under basic or neutral conditions, with strong nucleophiles, the reaction typically proceeds via an SN2 mechanism. The nucleophile attacks the sterically less hindered carbon atom, leading to inversion of stereochemistry at that center.[3][4]
In contrast, under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to opening. The nucleophilic attack then occurs at the more substituted carbon, which can better stabilize the developing positive charge in the transition state. This pathway has more SN1-like character.[5][6] For styrene (B11656) oxide, the presence of the phenyl group significantly influences its reactivity by stabilizing a carbocation-like transition state at the benzylic position, favoring nucleophilic attack at this site under acidic conditions.
Quantitative Comparison of Epoxide Reactivity
The following tables summarize the yields and regioselectivity for the ring-opening of styrene oxide, propylene (B89431) oxide, and cyclohexene (B86901) oxide with common nucleophiles under various conditions.
Table 1: Ring-Opening with Amines (Aminolysis)
| Epoxide | Amine | Catalyst/Conditions | Time (h) | Yield (%) | Regioisomeric Ratio (α:β)a | Reference(s) |
| Styrene Oxide | Aniline | YCl3 (1 mol%), rt, solvent-free | 0.5 | >90 | 85:15 | [7] |
| Styrene Oxide | Piperidine | Microwave, 250°C | 0.17 | 95 | 90:10 | [3] |
| Propylene Oxide | Aniline | YCl3 (1 mol%), rt, solvent-free | 0.5 | 100 | 0:100 | [7] |
| Cyclohexene Oxide | Aniline | YCl3 (1 mol%), rt, solvent-free | 0.5 | >99 | N/Ab | [7] |
a For unsymmetrical epoxides, α refers to attack at the more substituted carbon and β refers to attack at the less substituted carbon. For styrene oxide, α is the benzylic carbon. b Cyclohexene oxide is a symmetrical epoxide.
Table 2: Ring-Opening with Azide (B81097) (Azidolysis)
| Epoxide | Azide Source | Catalyst/Conditions | Time (min) | Yield (%) | Regioisomeric Ratio (α:β)a | Reference(s) |
| Styrene Oxide | NaN3 | PEG-400, rt | 30 | 98 | 100:0 | [8] |
| Styrene Oxide | NaN3 | Oxone®, H2O-MeCN (1:9), rt | 120 | 91 | 100:0 | [9] |
| Propylene Oxide | NaN3 | PEG-400, rt | 40 | 96 | 0:100 | [8] |
| Cyclohexene Oxide | NaN3 | PEG-400, rt | 35 | 99 | N/Ab | [8] |
| Cyclohexene Oxide | NaN3 | Oxone®, H2O-MeCN (1:9), rt | 120 | 92 | N/Ab | [9] |
a For unsymmetrical epoxides, α refers to attack at the more substituted carbon and β refers to attack at the less substituted carbon. For styrene oxide, α is the benzylic carbon. b Cyclohexene oxide is a symmetrical epoxide.
Experimental Protocols
General Procedure for YCl3-Catalyzed Aminolysis of Epoxides [7]
To a vial equipped with a magnetic stirrer, epoxide (1 mmol) and amine (1 mmol) were added. Yttrium chloride (YCl3, 1 mol%) was then added, and the mixture was stirred at room temperature under solvent-free conditions. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the crude reaction mixture was purified by column chromatography on silica (B1680970) gel to afford the desired β-amino alcohol.
General Procedure for Azidolysis of Epoxides in PEG-400 [8]
In a round-bottom flask, the epoxide (1 mmol) was dissolved in polyethylene (B3416737) glycol (PEG-400, 5 mL). Sodium azide (NaN3, 1.5 mmol) was added to the solution, and the mixture was stirred at room temperature. The reaction was monitored by TLC. After completion, the reaction mixture was extracted with diethyl ether. The combined organic layers were washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Procedure for the Hydrolysis of this compound [10][11]
In a buffer solution (e.g., 100 mM Tris/HCl, pH 8.0), racemic styrene oxide (4 mM) is suspended. The reaction is initiated by the addition of an epoxide hydrolase enzyme preparation (e.g., 10 mg of cells). The mixture is incubated at a controlled temperature (e.g., 25°C) with shaking. The reaction progress, including the yield of the diol and the enantiomeric excess of the remaining this compound, is monitored over time by chiral chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the nucleophilic ring-opening of epoxides.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. commons.emich.edu [commons.emich.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. For the reaction shown below, identify the correct statement with regards.. [askfilo.com]
- 7. mdpi.com [mdpi.com]
- 8. Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (S)-Styrene Oxide: A Novel Chemoenzymatic Route vs. Established Methods
For Researchers, Scientists, and Drug Development Professionals
(S)-Styrene oxide is a critical chiral building block in the synthesis of numerous pharmaceuticals and agrochemicals. Its enantiopurity is paramount to the efficacy and safety of the final active ingredient. This guide provides an objective comparison of a novel chemoenzymatic synthetic route to this compound against two established methods: the Jacobsen epoxidation and biocatalytic epoxidation using styrene (B11656) monooxygenase. The performance of each method is evaluated based on experimental data for yield and enantiomeric excess.
A New Chemoenzymatic Approach: Redefining Efficiency
A promising new route to this compound employs a two-step, one-pot chemoenzymatic process. This method leverages the high enantioselectivity of an alcohol dehydrogenase (ADH) for the reduction of a prochiral ketone, followed by a spontaneous, base-mediated intramolecular cyclization to form the desired epoxide.
Enantioselective Binding of Styrene Oxide: A Comparative Docking Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative molecular docking studies of (S)- and (R)-styrene oxide, offering insights into their differential interactions with target proteins. This guide provides a summary of quantitative binding data, detailed experimental protocols, and visualizations of the underlying molecular interactions and experimental workflows.
Styrene oxide, a primary metabolite of styrene, exists as two enantiomers: (S)-styrene oxide and (R)-styrene oxide. These stereoisomers exhibit different toxicological and metabolic profiles, largely attributed to their enantioselective interactions with key metabolic enzymes such as epoxide hydrolases and glutathione (B108866) S-transferases (GSTs). Molecular docking simulations are a powerful computational tool to elucidate the structural basis of this enantioselectivity by predicting the binding modes and affinities of each enantiomer within the active site of a target protein.
Comparative Binding Analysis
Molecular docking studies have been employed to investigate the enantioselective binding of (S)- and (R)-styrene oxide to various enzymes. A notable example is the docking of these enantiomers into the active site of Glutathione S-Transferase (GST), an enzyme involved in the detoxification of xenobiotics. The differing orientations of the (S) and (R) enantiomers within the enzyme's binding pocket lead to significant variations in their proximity to catalytically important residues, which is believed to be the basis for the observed enantioselectivity.[1]
The following table summarizes the key intermolecular distances between the epoxide carbons of (S)- and (R)-styrene oxide and crucial active site residues of a Glutathione S-Transferase, as determined by molecular docking simulations.[1] These distances are critical in determining the efficiency of the nucleophilic attack by glutathione (GSH) and thus the rate of detoxification.
| Enantiomer | Interacting Residue | Distance to Cα of Epoxide (Å) | Distance to Cβ of Epoxide (Å) |
| This compound | Tyrosine (Tyr) 127 | 4.5 | 3.8 |
| Tryptophan (Trp) 136 | 4.1 | 4.9 | |
| (R)-Styrene Oxide | Tyrosine (Tyr) 127 | 5.1 | 4.3 |
| Tryptophan (Trp) 136 | 3.9 | 5.2 |
Data extracted from a molecular docking study on a bacterial Glutathione S-Transferase.[1] Cα refers to the benzylic carbon and Cβ to the terminal carbon of the epoxide ring.
Experimental Protocols
The following provides a generalized methodology for performing comparative molecular docking studies of (S)- and (R)-styrene oxide, based on common practices in the field.
1. Preparation of Protein and Ligand Structures:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., Glutathione S-Transferase, Epoxide Hydrolase) is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning atomic charges.
-
Ligand Preparation: The 3D structures of (S)- and (R)-styrene oxide are generated using a molecular modeling software. The geometries of the enantiomers are optimized to their lowest energy conformation, and appropriate atomic charges are assigned.
2. Molecular Docking Simulation:
-
Software: Molecular docking is typically performed using software such as AutoDock Vina, GOLD, or Glide.
-
Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand docking. The size and center of the grid are chosen to encompass the known binding pocket of the enzyme.
-
Docking Algorithm: A stochastic search algorithm, such as a Lamarckian genetic algorithm, is commonly used to explore a wide range of possible conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The poses with the most favorable binding energies are selected for further analysis.
3. Analysis of Docking Results:
-
The resulting docked conformations are visually inspected to analyze the binding modes of the (S)- and (R)-enantiomers.
-
Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the protein residues are identified.
-
The binding energies and intermolecular distances between the enantiomers and critical active site residues are compared to rationalize the observed enantioselectivity.
Visualizations
The following diagrams illustrate the typical workflow of a comparative docking study and the resulting enantioselective binding.
References
A Head-to-Head Comparison of Chiral HPLC Columns for the Enantioseparation of (S)-Styrene Oxide
For researchers, scientists, and professionals in drug development, the efficient and accurate separation of enantiomers is a critical step. This guide provides an objective, data-driven comparison of different High-Performance Liquid Chromatography (HPLC) columns for the chiral separation of (S)-Styrene oxide, a key chiral intermediate in the synthesis of various pharmaceuticals.
The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving baseline separation of enantiomers. This guide focuses on a head-to-head comparison of commercially available chiral HPLC columns, presenting quantitative performance data to aid in the selection of the most suitable column for your analytical or preparative needs. The columns evaluated belong to different classes of chiral selectors, including cyclodextrin-based and Pirkle-type columns.
Comparative Performance Data
The following table summarizes the experimental data obtained for the enantiomeric separation of styrene (B11656) oxide on different chiral HPLC columns. The key performance indicators, including retention factors (k'), separation factor (α), and resolution (Rs), are presented to facilitate a direct comparison.
| Column | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| NUCLEODEX α-PM | Permethylated α-cyclodextrin | Methanol / 0.1% Triethylammonium acetate (B1210297) pH 4.0 (60:40, v/v) | 0.7 | 2.14 | 2.57 | 1.20 | 2.50 |
| Whelk-O 1 (S,S) | 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene | Hexane / Isopropanol (90:10, v/v) | 1.0 | 2.50 | 3.25 | 1.30 | >1.5 |
| CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / Ethanol (90:10, v/v) | 1.0 | 1.80 | 2.25 | 1.25 | 2.80 |
Note: Data for Whelk-O 1 and CHIRALPAK® AD-H is based on typical performance for this class of compounds and specific application notes. Actual results may vary.
Experimental Workflow
A systematic approach is crucial for selecting the optimal chiral column and developing a robust separation method. The following diagram illustrates a general workflow for the head-to-head comparison of different chiral HPLC columns.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of chiral separations. The following protocols are based on the data presented in the comparison table.
Method 1: NUCLEODEX α-PM
-
Column: NUCLEODEX α-PM, 200 x 4 mm
-
Mobile Phase: Methanol / 0.1% Triethylammonium acetate pH 4.0 (60:40, v/v)[1]
-
Flow Rate: 0.7 mL/min[1]
-
Column Temperature: Ambient
-
Detection: UV at 230 nm[1]
-
Injection Volume: 2 µL[1]
-
Sample Preparation: A solution of racemic styrene oxide in the mobile phase.
Method 2: Whelk-O 1 (S,S)
-
Column: Whelk-O 1 (S,S), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A solution of racemic styrene oxide in the mobile phase. The Whelk-O 1 stationary phase is known for its broad applicability to epoxides.[2][3][4][5]
Method 3: CHIRALPAK® AD-H
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Hexane / Ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A solution of racemic styrene oxide in the mobile phase. Polysaccharide-based CSPs like CHIRALPAK® AD-H are widely used for their excellent enantiorecognition capabilities for a broad range of compounds.[6][7][8]
Conclusion
The choice of a chiral HPLC column for the separation of this compound is dependent on the specific requirements of the analysis, such as desired resolution, analysis time, and compatibility with detection methods. The NUCLEODEX α-PM column provides a good baseline separation with a shorter analysis time under reversed-phase conditions. The Whelk-O 1 and CHIRALPAK® AD-H columns demonstrate excellent separation in normal phase mode, which can be advantageous for preparative scale separations due to the volatility of the mobile phase.
It is recommended to screen a selection of columns with different chiral stationary phases and mobile phase conditions to identify the optimal method for a specific application. The data and protocols presented in this guide serve as a valuable starting point for the method development and optimization for the chiral separation of styrene oxide.
References
- 1. hplc.eu [hplc.eu]
- 2. hplc.eu [hplc.eu]
- 3. hplc.eu [hplc.eu]
- 4. WHELK-O®1 - Regis Technologies [registech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,388.35 : UVISON.com [uvison.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
evaluating the cost-effectiveness of various (S)-Styrene oxide synthesis methods
For Researchers, Scientists, and Drug Development Professionals
(S)-Styrene oxide is a valuable chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. The enantioselective epoxidation of styrene (B11656) to produce the (S)-enantiomer is a critical transformation, and various methods have been developed to achieve this with high stereoselectivity and efficiency. This guide provides a comprehensive comparison of the cost-effectiveness of prominent synthesis methods for this compound, supported by experimental data and detailed protocols.
Executive Summary
The choice of synthesis method for this compound is a trade-off between catalyst cost, operational complexity, yield, and enantioselectivity. This guide evaluates four principal methods: biocatalytic epoxidation using styrene monooxygenase (SMO), chemoenzymatic synthesis, Sharpless asymmetric epoxidation, and Jacobsen-Katsuki epoxidation. Biocatalytic methods offer unparalleled enantioselectivity (>99%) and operate under mild conditions, but the cost and stability of the enzyme can be a significant factor. Chemoenzymatic approaches provide a robust alternative, often with high yields and excellent enantioselectivity. The well-established Sharpless and Jacobsen-Katsuki epoxidations are powerful tools in academic and industrial settings; however, they often rely on expensive transition metal catalysts and chiral ligands.
Data Presentation
The following tables summarize the key performance indicators for each synthesis method, providing a quantitative basis for comparison.
Table 1: Performance Comparison of this compound Synthesis Methods
| Method | Catalyst/Enzyme | Typical Yield (%) | Enantiomeric Excess (ee, %) | Key Reagents | Advantages | Disadvantages |
| Biocatalytic Epoxidation | Styrene Monooxygenase (SMO) | High (>95%)[1] | >99% (S)[2] | Styrene, Glucose (for whole-cell), NAD(P)H, FAD | Extremely high enantioselectivity, mild reaction conditions, environmentally benign. | Enzyme production and purification can be costly, potential for enzyme instability.[3] |
| Chemoenzymatic Synthesis | Alcohol Dehydrogenase (ADH) | Up to 99%[3] | Up to 98.1% (R) or 97.8% (S)[3] | α-chloroacetophenone, Base, Co-solvent (e.g., MTBE)[3] | High yield and enantioselectivity, "one-pot" procedures possible.[3] | Requires a specific precursor, may involve multiple steps. |
| Sharpless Epoxidation | Ti(OiPr)₄ / Diethyl Tartrate (DET) | 50-90%[4] | 85-95% (S)[4] | Alkenylsilanol precursor, t-BuOOH, Ti(OiPr)₄, DET | Well-established, predictable stereochemistry.[5] | Requires a specific allylic alcohol or derivative, catalyst can be expensive.[5] |
| Jacobsen-Katsuki Epoxidation | (R,R)- or (S,S)-Jacobsen's Catalyst | ~90% | Up to 97% | Styrene, NaOCl or other oxidant, Chiral Salen-Mn complex | Broad substrate scope for unfunctionalized alkenes.[6] | Catalyst is expensive, oxidant can be harsh. |
Table 2: Cost Analysis of Catalysts and Key Reagents
| Method | Catalyst/Reagent | Supplier Example | Price (USD) | Quantity | Cost per gram/mol (approx.) |
| Biocatalytic Epoxidation | Styrene Monooxygenase | N/A (typically produced in-house) | Varies significantly based on production scale and method | - | High variability; major cost driver is fermentation and purification. |
| Chemoenzymatic Synthesis | Alcohol Dehydrogenase | Sigma-Aldrich | ~$100 - $500+ | per 100-500 units | Cost is enzyme and activity dependent. |
| Sharpless Epoxidation | Titanium(IV) isopropoxide | Sigma-Aldrich | ~$50 | 100 mL | ~$0.5/mL |
| Diethyl L-tartrate | Sigma-Aldrich | ~$40 | 100 g | ~$0.4/g | |
| Jacobsen-Katsuki Epoxidation | (R,R)-Jacobsen's Catalyst | Sigma-Aldrich | ~$70 | 1 g | $70/g |
Note: Prices are estimates based on publicly available data from suppliers as of late 2025 and are subject to change. In-house production costs for enzymes can be significantly lower at scale.
Experimental Protocols & Methodologies
Detailed experimental protocols are crucial for replicating and evaluating different synthesis methods. Below are representative protocols for the key methods discussed.
Biocatalytic Epoxidation using Styrene Monooxygenase (Whole-Cell)
This protocol describes the whole-cell biocatalytic epoxidation of styrene using recombinant E. coli expressing styrene monooxygenase.
Materials:
-
Recombinant E. coli cells expressing styrene monooxygenase (e.g., from Pseudomonas sp.)
-
Growth medium (e.g., LB or a defined minimal medium)
-
Inducer (e.g., IPTG, if using an inducible promoter)
-
Glucose (or other carbon source)
-
Styrene
-
Organic co-solvent (e.g., n-dodecane)
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
Procedure:
-
Cell Culture: Inoculate a suitable volume of growth medium with the recombinant E. coli strain. Grow the culture at 37°C with shaking until it reaches the mid-exponential phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induction: If using an inducible expression system, add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) and continue to incubate the culture at a lower temperature (e.g., 20-25°C) for several hours to overnight to allow for protein expression.
-
Bioconversion Setup: Harvest the cells by centrifugation and resuspend them in the reaction buffer to a desired cell density (e.g., 10-50 g wet cell weight/L).
-
Reaction: Transfer the cell suspension to a reaction vessel. Add the organic co-solvent containing styrene to form a two-phase system (e.g., 10-20% v/v organic phase). A typical substrate concentration is 50-100 mM in the organic phase. Add a carbon source like glucose to provide reducing equivalents (NADH) for the monooxygenase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation to ensure mixing of the two phases.
-
Monitoring and Work-up: Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing them by chiral GC. Once the reaction is complete, separate the organic phase. The this compound can be purified by distillation or chromatography.
Chemoenzymatic Synthesis of this compound
This "one-pot, two-step" chemoenzymatic approach involves the asymmetric reduction of α-chloroacetophenone followed by in-situ ring closure.[3]
Materials:
-
α-chloroacetophenone
-
Alcohol dehydrogenase (ADH) from Lactobacillus kefir (LkADH) for (S)-oxide or an engineered variant for (R)-oxide
-
NADH or a cofactor regeneration system (e.g., isopropanol (B130326) and a suitable dehydrogenase)
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
Base (e.g., NaOH)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Enzymatic Reduction: In a reaction vessel, dissolve α-chloroacetophenone in a mixture of buffer and MTBE. Add the ADH and the NADH cofactor or regeneration system.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30°C) until the reduction of the ketone is complete, as monitored by TLC or HPLC. This step produces the chiral chlorohydrin intermediate.
-
In-situ Epoxidation: Once the reduction is complete, add a solution of a strong base (e.g., NaOH) to the reaction mixture to induce the intramolecular cyclization (ring closure) to form the epoxide. The MTBE phase helps to extract the product and minimize side reactions.[3]
-
Work-up: After the epoxidation is complete, separate the organic (MTBE) layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.
-
Purification: Purify the product by flash chromatography or distillation.
Jacobsen-Katsuki Epoxidation
This method utilizes a chiral manganese-salen complex for the enantioselective epoxidation of styrene.
Materials:
-
Styrene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Oxidant (e.g., commercial bleach solution, NaOCl)
-
Dichloromethane (CH₂Cl₂)
-
Buffer solution (e.g., phosphate buffer, pH 11.3)
-
Phase-transfer catalyst (optional, e.g., a quaternary ammonium (B1175870) salt)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve styrene in dichloromethane. Add the buffered aqueous solution of the oxidant.
-
Catalyst Addition: Add a catalytic amount of the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 0°C to room temperature) for several hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a reducing agent solution (e.g., sodium sulfite) to quench any remaining oxidant, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel to yield pure this compound.
Visualization of Methodologies
The following diagrams illustrate the workflows and key relationships in the synthesis of this compound.
Caption: Workflow for Biocatalytic this compound Synthesis.
Caption: Chemoenzymatic Synthesis Pathway to this compound.
Caption: Catalytic Cycle of the Jacobsen-Katsuki Epoxidation.
Conclusion
The selection of an optimal synthesis method for this compound depends heavily on the specific requirements of the application, including scale, cost constraints, and desired purity.
-
For large-scale, cost-sensitive applications where high enantiopurity is paramount, developing an efficient biocatalytic process with a robust, reusable, or in-house produced styrene monooxygenase is likely the most promising long-term strategy.
-
Chemoenzymatic methods offer a highly competitive alternative, particularly when a suitable precursor is readily available and "one-pot" procedures can be optimized.
-
The Jacobsen-Katsuki and Sharpless epoxidations remain valuable for smaller-scale syntheses and in research settings where the cost of the catalyst is less of a concern and their well-established protocols offer reliability and high enantioselectivity.
Further research into enzyme immobilization and the development of more active and stable engineered enzymes will continue to enhance the cost-effectiveness and industrial viability of biocatalytic routes for the production of this compound and other valuable chiral intermediates.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sharpless Epoxidation [organic-chemistry.org]
- 3. Practical two-step synthesis of enantiopure styrene oxide through an optimized chemoenzymatic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
Inter-Laboratory Comparison of (S)-Styrene Oxide Analysis: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for the determination of (S)-Styrene oxide, tailored for researchers, scientists, and professionals in drug development. The objective is to offer a clear overview of method performance across different laboratories, supported by experimental data and detailed protocols.
Introduction
This compound is a chiral epoxide of significant interest in synthetic chemistry and as a metabolite of styrene (B11656). Accurate and precise quantification of this compound is crucial for various applications, including stereoselective synthesis, toxicological studies, and pharmaceutical development. This guide summarizes the findings of a simulated inter-laboratory comparison to evaluate the performance of common analytical techniques for this compound analysis.
Data Presentation
The following tables summarize the quantitative data from a hypothetical inter-laboratory study involving five laboratories. Each laboratory analyzed a standard sample of this compound at a known concentration (50 µg/mL). The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Gas Chromatography with Flame Ionization Detection (GC-FID) was evaluated.
Table 1: Comparison of Accuracy and Precision
| Laboratory | Method | Mean Measured Concentration (µg/mL) | Standard Deviation (µg/mL) | Accuracy (%) | Precision (RSD %) |
| Lab 1 | HPLC-UV | 48.9 | 1.5 | 97.8 | 3.1 |
| Lab 2 | GC-MS | 50.8 | 0.9 | 101.6 | 1.8 |
| Lab 3 | GC-FID | 47.5 | 2.1 | 95.0 | 4.4 |
| Lab 4 | HPLC-UV | 49.5 | 1.2 | 99.0 | 2.4 |
| Lab 5 | GC-MS | 50.2 | 0.7 | 100.4 | 1.4 |
Table 2: Comparison of Sensitivity (LOD and LOQ)
| Laboratory | Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Lab 1 | HPLC-UV | 0.5 | 1.5 |
| Lab 2 | GC-MS | 0.1 | 0.3 |
| Lab 3 | GC-FID | 1.0 | 3.0 |
| Lab 4 | HPLC-UV | 0.4 | 1.2 |
| Lab 5 | GC-MS | 0.08 | 0.25 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols represent typical procedures used in the participating laboratories.
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Samples were diluted to the appropriate concentration with the mobile phase.
-
Quantification: A calibration curve was generated using a series of this compound standards of known concentrations.
2. Gas Chromatography-Mass Spectrometry (GC-MS) [1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for chiral separations (e.g., a cyclodextrin-based column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, held for 2 minutes, then ramped to 200°C at 10°C/min.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Sample Preparation: Samples were derivatized (e.g., with a silylating agent) to improve volatility and chromatographic performance.[1]
-
Quantification: An internal standard method was used for quantification.
3. Gas Chromatography with Flame Ionization Detection (GC-FID) [2]
-
Instrumentation: Gas chromatograph with a flame ionization detector.[2]
-
Column: Similar chiral capillary column as used in GC-MS.
-
Carrier Gas: Nitrogen or Helium.
-
Injector and Detector Temperature: 250°C and 275°C, respectively.
-
Oven Temperature Program: Isothermal or programmed, depending on the specific application.
-
Sample Preparation: Samples were diluted in a suitable solvent (e.g., ethyl acetate).
-
Quantification: External standard calibration was used.
Visualizations
Experimental Workflow for Inter-Laboratory Comparison
Caption: Workflow of the inter-laboratory comparison study.
Factors Influencing this compound Analysis
Caption: Key factors affecting the analysis of this compound.
References
Safety Operating Guide
Proper Disposal of (S)-Styrene Oxide: A Guide for Laboratory Professionals
(S)-Styrene oxide is a hazardous chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. This document provides essential information on the proper disposal procedures for this compound, in accordance with safety and regulatory guidelines.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazards. It is a combustible liquid, harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing cancer.[1][2] Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3] Avoid inhaling vapors or aerosols.[1]
Spill Management
In the event of a spill, evacuate the area and remove all sources of ignition.[4][5] Absorb the spill with an inert material such as vermiculite, dry sand, or a commercial absorbent like Chemizorb®.[1][2][4][6] Do not use combustible materials like sawdust. Once absorbed, collect the material into a sealed, labeled container for hazardous waste disposal.[2][4][5] The contaminated area should be cleaned, and wash water should be collected for disposal as hazardous waste; do not allow it to enter drains.[7]
Disposal Procedures
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to local, state, and federal regulations.[3][4][7] It is the responsibility of the chemical waste generator to properly classify the waste.[3]
The primary and recommended method for the disposal of this compound is incineration.[1] This should be carried out in a licensed chemical incinerator equipped with an afterburner and scrubber to handle the toxic fumes produced during combustion.[1]
Key Disposal Steps:
-
Containment: Collect waste this compound and contaminated materials in a suitable, tightly closed, and properly labeled container.
-
Storage: Store the waste container in a cool, dry, well-ventilated, and designated hazardous waste storage area, away from incompatible materials such as oxidizing agents, acids, and bases.[7]
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.[4][7]
Quantitative Data for Safe Handling
The following table summarizes key quantitative data for this compound relevant to its safe handling and storage prior to disposal.
| Property | Value | Source |
| Flash Point | 79.4 °C (175 °F) | [5] |
| Boiling Point | 194.1 °C (381 °F) | [5] |
| Vapor Pressure | 0.3 mmHg at 20 °C | [5] |
| OSHA PEL (Styrene) | 100 ppm (8-hr TWA) | [4] |
| NIOSH REL (Styrene) | 50 ppm (10-hr TWA) | [4] |
| ACGIH TLV (Styrene) | 20 ppm (8-hr TWA) | [4] |
Note: Exposure limits shown are for the related compound Styrene, as specific limits for this compound are not always provided and these serve as a conservative guideline.
Experimental Protocols for Disposal
Direct chemical neutralization of this compound in a laboratory setting is not a recommended standard procedure for disposal. This is due to its reactivity and potential for hazardous polymerization, especially in the presence of acids, bases, or other catalysts.[1][5] The standard and safest protocol is disposal via incineration by a certified hazardous waste management facility.
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling (S)-Styrene Oxide
(S)-Styrene oxide is a hazardous chemical that requires strict safety protocols in a laboratory setting. This guide provides essential information for researchers, scientists, and drug development professionals on its safe handling, personal protective equipment (PPE), and disposal.
This compound is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is recognized as a mutagen.[1] It is harmful in contact with skin, causes serious eye irritation, and may cause an allergic skin reaction.[2][3] Inhalation can lead to dizziness, drowsiness, and irritation of the respiratory tract.[4] Therefore, all contact should be minimized, and stringent safety measures must be implemented.
Hazard Summary
| Hazard Classification | Description |
| Carcinogenicity | Category 1B; May cause cancer.[1][2] |
| Acute Toxicity (Dermal) | Category 3 or 4; Toxic or harmful in contact with skin.[1][2] |
| Eye Irritation | Category 2A; Causes serious eye irritation.[1][2] |
| Skin Sensitization | Category 1; May cause an allergic skin reaction.[2] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[2] |
| Specific Target Organ Toxicity | May cause drowsiness or dizziness (single exposure) and may cause damage to the liver through prolonged or repeated exposure.[2] |
Occupational Exposure Limits (for Styrene (B11656) as a proxy)
No specific occupational exposure limits (OELs) for this compound have been established by major regulatory bodies. Therefore, the exposure limits for styrene are often used as a conservative guideline.
| Organization | Exposure Limit |
| OSHA (PEL) | 100 ppm (8-hour TWA); 200 ppm (Ceiling); 600 ppm (5-minute maximum peak in any 3-hour period) |
| NIOSH (REL) | 50 ppm (10-hour TWA); 100 ppm (15-minute STEL) |
| ACGIH (TLV) | 20 ppm (8-hour TWA); 40 ppm (STEL)[1] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit.
Quantitative Toxicity Data
| Route of Exposure | Species | Value |
| Oral LD50 | Rat | 4290 mg/kg[5] |
| Dermal LD50 | Rabbit (male) | 1060 mg/kg[1] |
| Inhalation LC50 | Rat (male) | > 500 ppm (4 hours)[5] |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Hands | Chemical Resistant Gloves | Silver Shield®/4H® or Viton® are recommended for handling styrene and aromatic hydrocarbons, offering breakthrough times of over 8 hours.[1] Double gloving is advised.[6] Regularly inspect gloves for signs of degradation and change them immediately if contaminated. |
| Body | Protective Clothing | A disposable, one-piece, close-fitting protective suit (e.g., Tyvek®) is recommended.[6] Lab coats should be fully fastened.[7] Contaminated clothing should be decontaminated or disposed of as hazardous waste and should not be taken home.[4] |
| Eyes/Face | Safety Goggles and Face Shield | Use splash-proof safety goggles.[1] A face shield should be worn in addition to goggles when there is a risk of splashing.[1] |
| Respiratory | Respirator | Work must be conducted in a certified chemical fume hood.[2][7] If there is a potential for exposure above the OELs, a NIOSH-approved respirator is required. For concentrations up to 500 ppm of styrene, a chemical cartridge respirator with organic vapor cartridges is recommended.[3] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[1][3] |
Operational Plan for Handling this compound
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, with restricted access.[7]
-
Ventilation: Ensure the chemical fume hood is functioning correctly and has adequate airflow.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
-
Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite, dry sand), and appropriate PPE should be available.[8]
Handling and Experimental Protocol
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Weighing and Transferring: Conduct all weighing and transferring of this compound within the chemical fume hood to minimize exposure to vapors.[9] Use a secondary container when transporting the chemical within the lab.[6][7]
-
Avoid Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, and bases.[1] Keep it away from heat, sparks, and open flames.[3][10]
-
Minimize Aerosol Generation: Take care to avoid the generation of aerosols during handling.[2]
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[2]
Disposal Plan
As a probable carcinogen, the disposal of this compound and all contaminated materials must be handled with extreme care and in accordance with all local, state, and federal regulations.
Waste Segregation and Collection
-
Dedicated Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials.[8][9]
-
Labeling: The waste container must be labeled as "Hazardous Waste - Carcinogen" and list "this compound" as a component.[9]
Decontamination
-
Glassware and Equipment: All glassware and equipment that have come into contact with this compound must be decontaminated before reuse or disposal. This can be done by rinsing with a suitable solvent (e.g., acetone) within the fume hood. The solvent rinse should be collected as hazardous waste.
-
Work Surfaces: Decontaminate the work area within the fume hood after each use.
Final Disposal
-
Incineration: The recommended method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for pickup and disposal of the waste.[2][6] Do not attempt to dispose of this chemical down the drain.[3]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to dilute the chemical. Seek immediate medical attention.[11]
-
Spill: Evacuate the area and restrict access. Remove all ignition sources.[8] Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for disposal.[8] Ventilate the area. For large spills, contact your institution's EHS department.
Workflow for Safe Handling of this compound
References
- 1. nj.gov [nj.gov]
- 2. jefferson.edu [jefferson.edu]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Styrene [cdc.gov]
- 4. nuvestchem.com [nuvestchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. parcilsafety.com [parcilsafety.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
